Technical Documentation Center

6-(3-Bromophenoxy)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(3-Bromophenoxy)pyridin-3-amine
  • CAS: 954567-75-0

Core Science & Biosynthesis

Foundational

6-(3-Bromophenoxy)pyridin-3-amine physical and chemical properties

An In-depth Technical Guide to 6-(3-Bromophenoxy)pyridin-3-amine Abstract This technical guide provides a comprehensive overview of 6-(3-Bromophenoxy)pyridin-3-amine, a pivotal building block for professionals in drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(3-Bromophenoxy)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of 6-(3-Bromophenoxy)pyridin-3-amine, a pivotal building block for professionals in drug discovery and materials science. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and analyze its reactivity profile. The document emphasizes the strategic importance of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, grounding all technical data and protocols in established scientific principles.

Introduction and Structural Elucidation

6-(3-Bromophenoxy)pyridin-3-amine is a bifunctional heterocyclic compound of significant interest in synthetic chemistry. Its structure is characterized by a pyridine core, which is a prevalent motif in numerous FDA-approved drugs.[1] This core is substituted with a primary amine at the 3-position and a 3-bromophenoxy group at the 6-position. This specific arrangement of functional groups—a nucleophilic amine, a pyridine ring known to interact with biological targets, and a bromine atom ready for cross-coupling reactions—makes it a highly versatile scaffold for library synthesis and lead optimization campaigns.[2][3]

Molecular Structure: The molecule's architecture provides distinct sites for chemical modification, which is a key attribute for its use in drug discovery.

Figure 1: Chemical structure of 6-(3-Bromophenoxy)pyridin-3-amine.

Physicochemical Properties

A precise understanding of a compound's physical properties is critical for its handling, formulation, and application in experimental settings. The key properties of 6-(3-bromophenoxy)pyridin-3-amine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrN₂O[4]
Molecular Weight 265.11 g/mol [5]
Appearance Solid, typically an off-white or light-yellow powder[5]
Melting Point Data not available; requires experimental determination.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.
XlogP (Predicted) 2.7[4]
InChIKey JRAJIEWZNPVSQD-UHFFFAOYSA-N[4]

Synthesis and Reactivity

Recommended Synthetic Protocol

The most efficient and common synthesis of this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by a reduction of a nitro group to the target primary amine. This route is advantageous due to the high reliability of each step and the commercial availability of the starting materials.[6]

Synthesis Workflow Diagram:

G start 2-Chloro-5-nitropyridine + 3-Bromophenol step1 Step 1: SNAr Reaction Base (K₂CO₃) Solvent (DMF) Heat (e.g., 100-120 °C) start->step1 Nucleophilic Attack intermediate 2-(3-Bromophenoxy) -5-nitropyridine step1->intermediate Ether Formation step2 Step 2: Nitro Reduction Reducing Agent (Fe/NH₄Cl) Solvent (EtOH/H₂O) Heat intermediate->step2 Reduction product 6-(3-Bromophenoxy) pyridin-3-amine step2->product

Figure 2: Recommended two-step synthesis of 6-(3-Bromophenoxy)pyridin-3-amine.

Detailed Step-by-Step Methodology:

  • Step 1: Synthesis of 2-(3-Bromophenoxy)-5-nitropyridine (SNAr)

    • To a stirred solution of 3-bromophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.

    • Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Causality: DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.[7]

    • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Step 2: Synthesis of 6-(3-Bromophenoxy)pyridin-3-amine (Reduction)

    • Suspend the intermediate 2-(3-bromophenoxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 0.5 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.

    • Causality: The Fe/NH₄Cl system in a protic solvent is a classic, robust, and scalable method for the reduction of aromatic nitro groups.[6] The ammonium chloride acts as an electrolyte to facilitate the reaction. Alternative methods like catalytic hydrogenation (H₂/Pd-C) are also effective but may require specialized equipment.

    • Work-up: Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.

Reactivity Profile

The compound's utility stems from the orthogonal reactivity of its functional groups. This allows for selective modification at different positions, a highly desirable feature in medicinal chemistry.

G cluster_amino Amino Group (-NH₂) cluster_bromo C-Br Bond cluster_pyridine Pyridine Ring mol 6-(3-Bromophenoxy)pyridin-3-amine amide Amide Formation (Acylation) mol->amide RCOCl sulfonamide Sulfonamide Formation mol->sulfonamide RSO₂Cl alkylation N-Alkylation mol->alkylation R-X suzuki Suzuki Coupling (C-C bond) mol->suzuki Pd cat., R-B(OH)₂ buchwald Buchwald-Hartwig (C-N, C-O bonds) mol->buchwald Pd cat., R₂NH sonogashira Sonogashira Coupling (C-C triple bond) mol->sonogashira Pd/Cu cat., Alkyne protonation N-Protonation (Basicity) mol->protonation H⁺ eas Electrophilic Aromatic Substitution (EAS) mol->eas E⁺ (e.g., halogenation)

Figure 3: Key reactivity sites and potential transformations of the title compound.

  • Primary Amine: This group is a strong nucleophile and a key interaction point. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[8] These reactions are fundamental for attaching side chains to modulate a drug candidate's properties.

  • Carbon-Bromine Bond: The bromine atom on the phenoxy ring is a versatile handle for palladium-catalyzed cross-coupling reactions.[9] This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups via Suzuki coupling, or the formation of new C-N or C-O bonds via Buchwald-Hartwig amination, dramatically expanding the accessible chemical space.[2]

  • Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule and can serve as a hydrogen bond acceptor. This is a critical feature for binding to many biological targets, such as the hinge region of protein kinases.[3]

Spectroscopic Profile and Characterization

While experimental spectra must be obtained for each batch, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings. A broad singlet, which may shift depending on solvent and concentration, is expected for the two protons of the primary amine (-NH₂).[10]

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), and the C-O-C ether stretch.[10]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to bind to the ATP-binding site of many protein kinases.[1][3]

  • Kinase Inhibitors: The primary amine and the pyridine nitrogen can form crucial hydrogen bonds with the "hinge" region of a kinase, anchoring the inhibitor in place. The 6-(3-bromophenoxy) group extends into the solvent-exposed region, where the bromine atom can be replaced using cross-coupling chemistry to install moieties that enhance potency and selectivity.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the amine and bromide functionalities allows for a two-dimensional exploration of the structure-activity relationship (SAR). One set of analogues can be generated by modifying the amine, while another can be built by diversifying the bromophenyl ring, making it an ideal platform for lead optimization.

Safety and Handling

Based on data for structurally similar compounds, 6-(3-Bromophenoxy)pyridin-3-amine should be handled with care.[5]

  • GHS Hazard Statements: Likely to be H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

6-(3-Bromophenoxy)pyridin-3-amine is a high-value chemical intermediate with a strategic combination of functional groups. Its robust and scalable synthesis, coupled with a predictable and versatile reactivity profile, makes it an essential tool for researchers in drug discovery. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount to fully exploiting its potential in the development of novel therapeutics and advanced materials.

References

  • PubChemLite. (n.d.). 6-(3-bromophenoxy)pyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromopyridin-3-amine. Retrieved from [Link]

  • Acme Organics. (n.d.). Safety Data Sheet for 2-Amino-6-bromopyridine.
  • Supporting Information for α-Tertiary Primary Amine Synthesis via Photocatalytic C(sp3) H Aminoalkylation. (n.d.).
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(3-fluorophenoxy)pyridin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer.... Retrieved from [Link]

  • International Paint. (n.d.). Safety Data Sheet.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University Course Material. (2020). Reactions of Amines. Retrieved from a public university chemistry resource.
  • Molecules. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Molecular Weight and 3D Structural Analysis of CAS 954567-75-0

Executive Summary In modern drug discovery and materials science, halogenated diaryl ethers serve as critical structural motifs. CAS 954567-75-0 , chemically identified as 6-(3-bromophenoxy)pyridin-3-amine , is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, halogenated diaryl ethers serve as critical structural motifs. CAS 954567-75-0 , chemically identified as 6-(3-bromophenoxy)pyridin-3-amine , is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. The presence of both a rigid aminopyridine ring and a flexible bromophenoxy moiety connected via an ether bridge creates unique analytical challenges.

This whitepaper provides an in-depth, self-validating framework for the precise molecular weight determination and 3D conformational analysis of CAS 954567-75-0. By synthesizing high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and computational modeling, this guide establishes a robust methodology for structural elucidation.

Chemical Identity & Physicochemical Properties

Before initiating any analytical workflow, it is imperative to establish the theoretical baseline of the molecule. The physicochemical properties dictate the choice of ionization methods in mass spectrometry and the solvent systems used in NMR.

PropertyValue / Description
Chemical Name 6-(3-bromophenoxy)pyridin-3-amine
CAS Registry Number 954567-75-0
Molecular Formula C₁₁H₉BrN₂O
Average Molecular Weight 265.11 g/mol
Monoisotopic Mass (⁷⁹Br) 263.9898 Da
Monoisotopic Mass (⁸¹Br) 265.9878 Da
Theoretical [M+H]⁺ (⁷⁹Br) 264.9971 m/z
Key Structural Motifs 5-aminopyridine ring, ether linkage, 3-bromophenyl ring

High-Resolution Molecular Weight Determination

The Causality of Technique Selection

For halogenated compounds like CAS 954567-75-0, standard low-resolution mass spectrometry is insufficient. The analytical gold standard is Liquid Chromatography coupled to Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS) .

The causality behind this choice is twofold:

  • Soft Ionization (ESI): The ether linkage (C-O-C) is susceptible to in-source fragmentation under harsh ionization conditions (like Electron Impact). ESI ensures the survival of the intact pseudomolecular ion [M+H]⁺.

  • Isotopic Pattern Matching: Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). High-resolution TOF analyzers can resolve the exact mass of these isotopologues, yielding a distinct 1:1 doublet separated by exactly 1.998 Da [1]. This isotopic signature acts as a self-validating internal control ; if the 1:1 doublet is absent, the structural integrity of the bromophenoxy moiety has been compromised.

HRMS_Workflow Sample CAS 954567-75-0 Sample Preparation Ionization ESI+ Ionization (Soft Ionization) Sample->Ionization Injection TOF Time-of-Flight (TOF) Mass Analyzer Ionization->TOF Ion Transfer Isotope Isotopic Pattern Analysis (79Br / 81Br 1:1 Ratio) TOF->Isotope Detection Data Exact Mass Determination [M+H]+ = 264.99 / 266.99 Isotope->Data Validation

Fig 1. High-Resolution Mass Spectrometry workflow for brominated isotopic validation.

Step-by-Step Methodology: LC-ESI-HRMS
  • Sample Preparation: Dissolve 1.0 mg of CAS 954567-75-0 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Mobile Phase Optimization: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The formic acid lowers the pH to ~2.7, ensuring complete protonation of the primary amine on the pyridine ring (pKa ~6.5), thereby maximizing the [M+H]⁺ ion yield in positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • Data Acquisition & Validation: Scan from m/z 100 to 1000. Extract the ion chromatograms for m/z 264.9971 and 266.9951. Validate the structure by confirming the mass error is < 5 ppm and the isotopic ratio is approximately 1:1.

3D Conformational Analysis & Structural Elucidation

The Causality of Conformational Dynamics

The global 3D conformation of CAS 954567-75-0 is entirely dictated by the torsional angles (dihedrals) around the central ether oxygen bridge [2]. Because the molecule contains a bulky bromine atom at the meta position of the phenyl ring, steric clashes with the adjacent pyridine ring restrict free rotation.

To map this 3D space, we cannot rely solely on 1D NMR. We must employ 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR and Density Functional Theory (DFT) . Causality: For a small molecule with a molecular weight of ~265 Da, standard NOESY cross-peaks can be close to zero due to the intermediate molecular tumbling correlation time ( τc​ ). ROESY ensures that all cross-peaks are positive and non-zero, providing a self-validating map of through-space proton-proton distances (< 5 Å).

Structure_Analysis Start 6-(3-bromophenoxy)pyridin-3-amine (CAS 954567-75-0) NMR 2D ROESY NMR (Solution State) Start->NMR Solubilization Xray X-Ray Crystallography (Solid State) Start->Xray Crystallization Comp DFT Calculations (In Silico) Start->Comp Modeling Dihedral C-O-C Ether Linkage Dihedral Angle Determination NMR->Dihedral Through-space NOEs Xray->Dihedral Electron Density Comp->Dihedral Energy Minima Conform Global 3D Conformation & Steric Mapping Dihedral->Conform Integration

Fig 2. Multi-modal 3D conformational analysis pipeline for diaryl ether structures.

Step-by-Step Methodology: 2D ROESY NMR & DFT Integration
  • Solvent Selection: Dissolve 15 mg of CAS 954567-75-0 in 600 µL of deuterated DMSO ( DMSO−d6​ ). Causality: DMSO is highly polar and disrupts intermolecular hydrogen bonding between the primary amine groups, preventing aggregation that would artificially alter the tumbling rate and ROESY signals.

  • ROESY Acquisition: Acquire a 2D ROESY spectrum on a 600 MHz NMR spectrometer using a continuous-wave spin-lock pulse. Set the mixing time to 300 ms.

  • Through-Space Mapping: Analyze the cross-peaks between the protons on the pyridine ring (positions 4 and 5) and the protons on the bromophenyl ring (positions 2, 4, and 6). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance ( r−6 ), allowing for precise triangulation of the ether dihedral angle.

  • In Silico Validation: Perform a relaxed potential energy surface (PES) scan using DFT at the B3LYP/6-31G(d) level of theory [3]. Rotate the C-O-C dihedral angle in 10-degree increments. Overlay the theoretical energy minima with the experimental distances derived from the ROESY data to confirm the dominant solution-state conformer.

Conclusion

The accurate characterization of CAS 954567-75-0 requires a synergistic analytical approach. By leveraging the unique isotopic signature of bromine in HRMS [1] and overcoming the tumbling-rate limitations of small molecules via ROESY NMR, researchers can establish a self-validating dataset. This rigorous structural elucidation ensures that when 6-(3-bromophenoxy)pyridin-3-amine is utilized in downstream synthetic pipelines, its conformational behavior and molecular integrity are unequivocally defined.

References

  • Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching National Institutes of Health (NIH) / PubMed URL:[Link]

  • Diphenylmethane and diphenyl ether — experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and density functional theory (Becke3LYP) Canadian Science Publishing URL:[Link]

  • Molecular orbital studies on brominated diphenyl ethers. Part I - conformational properties ResearchGate / Chemosphere URL:[Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(3-Bromophenoxy)pyridin-3-amine

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(3-Bromophenoxy)pyridin-3-amine. Designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(3-Bromophenoxy)pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. The causality behind spectral assignments is explained, providing a robust framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Structural Elucidation of 6-(3-Bromophenoxy)pyridin-3-amine

6-(3-Bromophenoxy)pyridin-3-amine is a bifunctional organic molecule of interest in medicinal chemistry and materials science.[1] Its structure combines a substituted pyridine ring with a bromophenoxy moiety, offering multiple sites for chemical modification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the assignment of each resonance.

The molecular structure, with the numbering convention used throughout this guide, is presented below.

cluster_pyridine Pyridine Ring cluster_phenoxy Bromophenoxy Group N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O O C6->O C1_prime C1' C1_prime->O C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime Br Br C3_prime->Br C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Molecular structure and numbering of 6-(3-Bromophenoxy)pyridin-3-amine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-(3-Bromophenoxy)pyridin-3-amine is predicted to exhibit distinct signals for the protons on both the pyridine and the bromophenoxy rings. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage (-O-) and bromine atom (-Br).

Table 1: Predicted ¹H NMR Data for 6-(3-Bromophenoxy)pyridin-3-amine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.0d~2.5
H4~7.2dd~8.5, 2.5
H5~6.8d~8.5
NH₂~3.5br s-
H2'~7.3t~2.0
H4'~7.1t~8.0
H5'~7.0ddd~8.0, 2.0, 1.0
H6'~7.4ddd~8.0, 2.0, 1.0
Rationale for ¹H NMR Assignments
  • Pyridine Ring Protons:

    • H2: This proton is ortho to the ring nitrogen and is expected to be the most downfield of the pyridine protons due to the deshielding effect of the nitrogen atom. It will appear as a doublet due to coupling with H4.

    • H4: This proton is coupled to both H2 and H5, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho amino group and the meta ether linkage.

    • H5: Coupled only to H4, this proton will appear as a doublet. It is expected to be the most upfield of the pyridine ring protons due to the strong electron-donating effect of the adjacent amino group.

    • NH₂ Protons: The protons of the amino group typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2]

  • Bromophenoxy Ring Protons: The chemical shifts of these protons are influenced by the ether linkage and the bromine atom.[3]

    • H2': This proton is ortho to the ether linkage and will appear as a triplet due to coupling with H4' and H6'.

    • H4': This proton is situated between two other protons and is expected to appear as a triplet.

    • H5': This proton will be a doublet of doublet of doublets due to coupling with H4', H6', and a small long-range coupling with H2'.

    • H6': This proton is ortho to the bromine atom and will also appear as a doublet of doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached and neighboring atoms.[4]

Table 2: Predicted ¹³C NMR Data for 6-(3-Bromophenoxy)pyridin-3-amine

CarbonPredicted Chemical Shift (δ, ppm)
C2~145
C3~138
C4~125
C5~110
C6~158
C1'~155
C2'~120
C3'~123
C4'~131
C5'~128
C6'~116
Rationale for ¹³C NMR Assignments
  • Pyridine Ring Carbons:

    • C2, C6: These carbons are attached to the electronegative nitrogen and oxygen atoms, respectively, and are therefore expected to be the most downfield signals in the pyridine ring.

    • C3: This carbon is attached to the amino group.

    • C4, C5: These carbons will have chemical shifts typical for aromatic carbons, with C5 being more shielded due to the adjacent amino group.

  • Bromophenoxy Ring Carbons:

    • C1': This carbon is attached to the ether oxygen and will be significantly downfield.

    • C3': The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

    • C2', C4', C5', C6': These carbons will have chemical shifts in the typical aromatic region, with their precise values determined by the combined electronic effects of the ether and bromo substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 6-(3-Bromophenoxy)pyridin-3-amine, the following experimental procedure is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of 6-(3-Bromophenoxy)pyridin-3-amine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrument Parameters

The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[6]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

The Role of 2D NMR in Structural Confirmation

For a molecule with multiple aromatic signals, two-dimensional (2D) NMR experiments are highly valuable for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the spin systems of the pyridine and bromophenoxy rings.

H2 H2 H4 H4 H2->H4 ³J H5 H5 H4->H5 ³J H2_prime H2' H4_prime H4' H2_prime->H4_prime ³J H6_prime H6' H2_prime->H6_prime ⁴J H5_prime H5' H4_prime->H5_prime ³J H5_prime->H6_prime ³J

Figure 2: Predicted COSY correlations for 6-(3-Bromophenoxy)pyridin-3-amine.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 6-(3-Bromophenoxy)pyridin-3-amine. By understanding the underlying principles of chemical shifts and coupling constants, and by employing a systematic approach to spectral analysis, researchers can confidently elucidate the structure of this and other complex organic molecules. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data. The use of 2D NMR techniques is strongly recommended for the unambiguous assignment of all resonances.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • JEOL. (n.d.).
  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • BenchChem. (n.d.).
  • Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

Sources

Exploratory

Structural Elucidation of 6-(3-Bromophenoxy)pyridin-3-amine: A Methodological Guide to Small-Molecule X-ray Crystallography

Executive Summary The structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their building blocks is a critical bottleneck in rational drug design. 6-(3-Bromophenoxy)pyridin-3-amine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their building blocks is a critical bottleneck in rational drug design. 6-(3-Bromophenoxy)pyridin-3-amine represents a highly versatile chemical scaffold, featuring a hydrogen-bond donating amine, a hydrogen-bond accepting pyridine nitrogen, a flexible ether linkage, and a heavy halogen (bromine).

This whitepaper serves as an in-depth technical guide for researchers and crystallographers. It details the end-to-end workflow for the X-ray crystallographic analysis of 6-(3-Bromophenoxy)pyridin-3-amine, emphasizing the physical causality behind crystallization strategies and the exploitation of the bromine atom for Single-wavelength Anomalous Dispersion (SAD) experimental phasing.

The Causality of Crystallization Strategy

Obtaining diffraction-quality single crystals is inherently empirical, yet it must be guided by the molecule's physicochemical properties. 6-(3-Bromophenoxy)pyridin-3-amine possesses competitive intermolecular interaction sites. The primary driving forces for its crystal lattice assembly are the π−π stacking of the aromatic rings and the hydrogen bonding between the primary amine (-NH 2​ ) and the pyridine nitrogen[1].

Solvent Selection Rationale

Highly volatile solvents (e.g., dichloromethane, acetone) often lead to rapid nucleation, yielding twinned crystals or amorphous powders[2]. To achieve the highly ordered lattice required for high-resolution X-ray diffraction, a slow evaporation technique using a moderately polar solvent system is preferred. The addition of trace amounts of water can sometimes bridge hydrogen-bond networks, promoting the formation of stable hydrate crystals[3].

Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system; if macroscopic crystal morphology is poor at Step 4, the solvent dielectric constant must be adjusted before proceeding to X-ray analysis.

  • Dissolution: Weigh 5–10 mg of 6-(3-Bromophenoxy)pyridin-3-amine into a clean, dust-free 2 mL glass vial.

  • Solvent Addition: Add 0.5 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Hexane. If dissolution is incomplete, add drops of Ethanol until the solution is entirely clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature (20 °C)[2].

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a single, optically clear crystal with sharp edges and uniform extinction (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

Table 1: Crystallization Optimization Matrix
Solvent SystemEvaporation RateExpected Intermolecular InteractionsTypical Outcome
EtOAc / Hexane (1:1)SlowAmine-Pyridine H-bonding, π−π stackingHigh-quality single crystals
Ethanol / Water (9:1)Very SlowHydrate formation, Solvent bridgingPrismatic crystals (Hydrates)[3]
DichloromethaneFastRapid dipole alignmentTwinned or clustered needles[2]

X-ray Data Collection and Bromine-SAD Phasing

While many small molecules are solved routinely using ab initio direct methods or dual-space algorithms, the presence of the bromine atom in 6-(3-Bromophenoxy)pyridin-3-amine offers a distinct methodological advantage: Experimental Phasing via Anomalous Dispersion .

The Physics of Bromine Anomalous Scattering

When the incident X-ray energy approaches the binding energy of an inner-shell electron of an atom, the atom absorbs and re-emits the photon with a phase shift. This breaks Friedel's Law ( Ihkl​=Ihkl​ ). Bromine is an exceptional anomalous scatterer because its K-absorption edge lies at λ=0.920 Å (13.47 keV), which is easily accessible at synchrotron beamlines[4]. Furthermore, even with an in-house Copper K α source ( λ=1.5418 Å), the anomalous signal of bromine ( Δf′′≈1.2 electrons) is robust enough to unambiguously determine the heavy-atom substructure[5].

Data Collection Protocol

To accurately measure the minute intensity differences between Friedel pairs (often only 1–5% of the total intensity), the data collection strategy must prioritize high redundancy and radiation damage mitigation [6].

  • Cryoprotection & Mounting: Mount the selected crystal on a MiTeGen loop using a minimal amount of perfluoropolyether (e.g., Paratone-N) oil.

  • Cryocooling (100 K): Instantly plunge the crystal into a 100 K nitrogen gas stream. Causality: X-ray photons generate free radicals that degrade the organic lattice. Cooling to 100 K halts the diffusion of these radicals, preserving high-resolution diffraction limits[6].

  • Strategy Calculation: Index the initial diffraction frames to determine the unit cell and Bravais lattice. Calculate a data collection strategy that ensures a minimum redundancy of 4.0 and a completeness of >99% for the anomalous pairs.

  • Helical/High-Redundancy Scanning: If using a high-flux source, employ a helical scan (translating the crystal through the beam during rotation) to distribute the radiation dose across the entire crystal volume, thereby preventing localized decay of the carbon-bromine bond[6].

Structure Solution and Refinement Workflow

The structural refinement of 6-(3-Bromophenoxy)pyridin-3-amine is a self-validating computational process. The model is iteratively adjusted until the calculated structure factors ( Fc​ ) match the experimentally observed structure factors ( Fo​ ).

  • Data Integration and Scaling: Raw diffraction images are integrated. The data is scaled, and empirical absorption corrections are applied (e.g., using SADABS) to account for the high X-ray absorption of the bromine atom. The CC1/2​ statistic is monitored; a value >0.5 in the highest resolution shell validates the data cutoff[6].

  • Heavy Atom Location (SAD): The anomalous differences ( ΔF ) are used to locate the bromine atom within the asymmetric unit. Because the bromine atom has a high electron density, its position is found unambiguously[7].

  • Density Modification & Phase Extension: The initial phases derived from the bromine atom are improved via density modification, revealing the lighter carbon, nitrogen, and oxygen atoms of the phenoxy and pyridine rings[5].

  • Anisotropic Refinement: The structure is refined using full-matrix least-squares on F2 (e.g., SHELXL). All non-hydrogen atoms (Br, O, N, C) are refined with anisotropic displacement parameters (ellipsoids)[8].

  • Hydrogen Atom Placement: The amine hydrogens are located from the difference Fourier map to confirm hydrogen-bonding geometry, while aromatic hydrogens are placed in geometrically idealized positions and refined using a riding model.

Table 2: Representative Crystallographic Validation Metrics
ParameterTarget ThresholdRationale for 6-(3-Bromophenoxy)pyridin-3-amine
Resolution Limit ≤0.84 ÅRequired for publication-quality small molecule structures.
Rint​ (Internal Agreement) <0.05 (5%)Indicates high precision in measuring identical reflections.
Completeness >99% Critical for accurate SAD phasing and anisotropic refinement.
R1​ (Final Agreement) <0.05 (5%)Confirms the refined model accurately represents the experimental data[8].
Goodness-of-Fit (GoF) ∼1.0 Validates the weighting scheme used during refinement.

Workflow Visualization

Below is the logical workflow for the structural elucidation process, illustrating the critical path from sample preparation to final validation.

XRayWorkflow Cryst 1. Crystallization (Slow Evaporation, EtOAc/Hexane) Mount 2. Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract 3. X-ray Diffraction (High Redundancy, SAD Strategy) Mount->Diffract Phase 4. SAD Phasing (Bromine Anomalous Signal) Diffract->Phase Refine 5. Structure Refinement (Anisotropic, SHELXL) Phase->Refine Valid 6. Validation & CIF Generation (R1 < 5%) Refine->Valid

Crystallographic workflow from crystallization to final structural validation.

Conclusion

The structural elucidation of 6-(3-Bromophenoxy)pyridin-3-amine relies on a synergy between rational crystallization design and advanced X-ray diffraction techniques. By carefully selecting solvent systems that accommodate the molecule's hydrogen-bonding network and leveraging the robust anomalous scattering properties of its bromine atom, researchers can achieve high-precision atomic models. This protocol ensures high data integrity, minimizing radiation damage and maximizing the signal-to-noise ratio required for successful experimental phasing.

References

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. National Institutes of Health (NIH).[Link]

  • The magic triangle goes MAD: experimental phasing with a bromine derivative. International Union of Crystallography (IUCr).[Link]

  • Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89. International Union of Crystallography (IUCr).[Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. American Chemical Society (ACS).[Link]

  • Bromine phasing experiments with 3,5-dibromosalicilic acid using STD and HS scans. ResearchGate.[Link]

  • MAD phasing. CSIC.[Link]

  • Guide for crystallization. University of Fribourg (UniFr).[Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Reactivity of 6-(3-Bromophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 6-(3-bromophenoxy)pyridin-3-amine, a versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 6-(3-bromophenoxy)pyridin-3-amine, a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. The strategic arrangement of a pyridin-3-amine core, a 3-bromophenoxy substituent, and the inherent electronic nature of the pyridine ring results in a unique and tunable reactivity profile. This document will delve into the synthesis, electronic characteristics, and predictable reactivity of this compound, offering valuable insights for its application in the development of novel molecular entities.

Introduction

6-(3-Bromophenoxy)pyridin-3-amine is a heterocyclic compound that has garnered interest in the field of drug discovery and development. Its structure incorporates several key features that make it an attractive scaffold for the synthesis of complex molecular architectures. The pyridine ring, an isostere of a phenyl group, introduces a nitrogen atom that can participate in hydrogen bonding and modulate the compound's physicochemical properties. The 3-amino group serves as a key nucleophilic center and a handle for further functionalization, while the 6-(3-bromophenoxy) moiety provides a site for cross-coupling reactions and influences the overall electronic landscape of the molecule. Understanding the interplay of these functional groups is crucial for predicting and harnessing the reactivity of this compound.

Synthesis and Characterization

The synthesis of 6-(3-bromophenoxy)pyridin-3-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route involves the reaction of 6-bromopyridin-3-amine with 3-bromophenol in the presence of a suitable base and catalyst.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 6-(3-bromophenoxy)pyridin-3-amine from 6-bromopyridin-3-amine and 3-bromophenol.

Materials:

  • 6-Bromopyridin-3-amine

  • 3-Bromophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) (catalyst)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromopyridin-3-amine (1.0 eq), 3-bromophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF or another suitable solvent via syringe.

  • Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(3-bromophenoxy)pyridin-3-amine.

Diagram of the Synthetic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 6-Bromopyridin-3-amine - 3-Bromophenol - K₂CO₃ - CuI C Establish Inert Atmosphere A->C B Add Anhydrous DMF D Heat to 120-150 °C with Vigorous Stirring B->D C->B E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Flash Column Chromatography K->L Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, makes it susceptible to nucleophilic aromatic substitution. While the 6-position is occupied by the phenoxy group, under harsh conditions or with a suitable leaving group, this position could potentially undergo substitution. However, it is more likely that reactions will occur at other sites.

The presence of the strongly activating amino group at the 3-position directs electrophilic aromatic substitution to the 2- and 4-positions of the pyridine ring. However, the overall electron-deficient nature of the pyridine ring means that these reactions typically require forcing conditions.

Reactivity of the Amino Group

The primary amino group at the 3-position is nucleophilic and can readily react with a variety of electrophiles. This allows for further functionalization, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reaction).

Reactivity of the Bromophenoxy Group

As mentioned previously, the bromine atom on the phenoxy ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, which is a highly valuable strategy in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The structural motifs present in 6-(3-bromophenoxy)pyridin-3-amine are commonly found in biologically active molecules. The aminopyridine core is a key feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase. [1]The ability to readily functionalize the molecule at both the amino group and the bromophenoxy moiety makes it an excellent starting point for the construction of compound libraries for high-throughput screening.

Conclusion

6-(3-Bromophenoxy)pyridin-3-amine is a versatile and valuable building block for organic synthesis, particularly in the context of medicinal chemistry. Its unique electronic properties, arising from the interplay of the pyridine ring, the amino group, and the bromophenoxy substituent, give rise to a predictable and tunable reactivity profile. A thorough understanding of these properties allows researchers to strategically employ this molecule in the synthesis of complex and potentially bioactive compounds. The protocols and insights provided in this guide serve as a foundation for the further exploration and application of this promising chemical entity.

References

  • Bruker. (n.d.). Bruker Avance 400 Spectrometer. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromopyridin-3-amine. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives.
  • Google Patents. (n.d.). WO2002094824A1 - Pyridopyrimidine compounds and their uses.
  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • Asia Pacific Journal of Health Sciences. (2025). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Retrieved from [Link]

  • Google Patents. (n.d.). EP2276767B1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use.
  • Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[2]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Common Organic Chemistry. (2013). WO 2013/134298 A1. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Bromophenyl(pyridine-3-ylamino)methyl)naphthalene-2-ol. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 6-(3-Bromophenoxy)pyridin-3-amine Analogs

Introduction The 6-(3-bromophenoxy)pyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. The pyridine ring is a well-established pharmacophore found in a multitude of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-(3-bromophenoxy)pyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. The pyridine ring is a well-established pharmacophore found in a multitude of approved drugs, and its derivatives are actively being explored for various therapeutic applications, including as kinase inhibitors in oncology.[1] The strategic incorporation of a bromophenoxy group offers a handle for further chemical modification through well-established techniques like palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[2]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Pharmacokinetics (PK), the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a critical determinant of a compound's efficacy and safety.[3][4][5] A compound with excellent in vitro potency can fail in vivo due to poor bioavailability, rapid metabolism, or unfavorable distribution.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the pharmacokinetic properties of novel 6-(3-bromophenoxy)pyridin-3-amine analogs. By integrating established in vitro and in vivo methodologies, this guide will explain the causality behind experimental choices, ensuring a robust and self-validating approach to lead optimization.

Part 1: Foundational In Vitro ADME Profiling

Early in the drug discovery process, in vitro ADME assays are indispensable for identifying potential liabilities and guiding the synthesis of analogs with improved pharmacokinetic properties.[6][7][8] These assays are designed to be cost-effective and have a rapid turnaround, facilitating the design-make-test-analyze cycle.[8]

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. These assays evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver.

Scientific Rationale: Compounds that are rapidly metabolized will be cleared quickly from the body, potentially requiring higher or more frequent doses to achieve a therapeutic effect. Assessing metabolic stability early allows for the identification of metabolic "soft spots" in the molecule that can be modified to enhance stability.

Experimental Protocols:

  • Liver Microsomal Stability Assay:

    • Preparation: Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are thawed and suspended in a phosphate buffer.

    • Incubation: The test compound is added to the microsomal suspension, and the reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Hepatocyte Stability Assay:

    • Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.

    • Incubation: The test compound is added to the hepatocyte culture medium and incubated for various time points.

    • Sampling: At each time point, both the cells and the supernatant are collected and processed to extract the compound.

    • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

    • Data Interpretation: This assay provides a more comprehensive picture of metabolism as it includes both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) metabolic pathways.

Parameter Liver Microsomal Assay Hepatocyte Assay
Enzyme Systems Primarily Phase I (CYP enzymes)Phase I and Phase II enzymes
Cellular Complexity Subcellular fractionIntact cells with active uptake and efflux transporters
Throughput HighModerate
Information Provided Intrinsic clearance by CYP enzymesOverall hepatic clearance, including conjugation pathways
Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

It is crucial to determine if a drug candidate inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), as this can lead to drug-drug interactions (DDIs).[9] Reaction phenotyping identifies which CYP isoforms are responsible for metabolizing the compound.

Scientific Rationale: Co-administration of a CYP inhibitor with another drug that is a substrate for that enzyme can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity.

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform-selective substrate and a range of concentrations of the test compound.

  • Metabolite Formation: The reaction is initiated with NADPH and allowed to proceed for a set time.

  • Analysis: The formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Interpretation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined. A low IC50 value indicates a higher potential for DDIs.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Interpretation HLM Human Liver Microsomes Incubation Incubate HLM->Incubation Substrate CYP Isoform-Specific Substrate Substrate->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Add_NADPH Add NADPH to Initiate Incubation->Add_NADPH LCMS LC-MS/MS Analysis of Metabolite Add_NADPH->LCMS IC50 Calculate IC50 Value LCMS->IC50

Caption: Workflow for determining CYP450 inhibition potential.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance.

Scientific Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. High plasma protein binding can limit the amount of free drug available to reach the target site.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma side, and the system is allowed to equilibrate (typically for 4-24 hours).

  • Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Interpretation: The percentage of the compound bound to plasma proteins is calculated.

Permeability Assessment

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely used in vitro model for predicting intestinal permeability.

Scientific Rationale: Poor permeability can lead to low oral bioavailability. The Caco-2 assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, further limiting absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane insert, where they differentiate to form a polarized monolayer that mimics the intestinal epithelium.

  • Apical to Basolateral Permeability (A-B): The test compound is added to the apical (upper) side of the monolayer, and the amount that permeates to the basolateral (lower) side over time is measured.

  • Basolateral to Apical Permeability (B-A): The compound is added to the basolateral side, and the amount that is transported to the apical side is measured.

  • Analysis: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high A-B Papp value suggests good permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Part 2: In Vivo Pharmacokinetic Characterization

While in vitro assays provide valuable early insights, in vivo studies are essential to understand how a compound behaves in a complete biological system.[3] Rodent models, such as mice and rats, are commonly used for initial in vivo PK studies.[4][5]

Study Design and Execution

A well-designed in vivo PK study is crucial for obtaining reliable data.

Key Considerations:

  • Animal Model: Mice or rats are typically used for early PK screening.[4][10] The choice may depend on the specific therapeutic area and the availability of disease models.

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are typically evaluated. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability.

  • Dosing: Dose levels should be selected based on in vitro potency and any available toxicology data.

  • Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[10][11] Techniques like microsampling can be used to minimize the blood volume taken from each animal.[11]

  • Bioanalysis: A validated LC-MS/MS method is required to accurately quantify the drug concentration in plasma samples.

InVivo_PK_Workflow cluster_design Study Design cluster_inlife In-Life Phase cluster_analysis Analysis & Data Interpretation Animal_Model Select Animal Model (e.g., Rat) Dosing Determine Dose & Route (IV, PO) Animal_Model->Dosing Administration Administer Compound Dosing->Administration Sampling Serial Blood Sampling Administration->Sampling Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Bioanalysis->PK_Analysis Parameters Determine Key PK Parameters (AUC, CL, Vd, t1/2, F%) PK_Analysis->Parameters

Caption: General workflow for an in vivo pharmacokinetic study.

Data Analysis and Key Pharmacokinetic Parameters

Pharmacokinetic data is typically analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).[11]

Primary PK Parameters:

Parameter Description Significance
Area Under the Curve (AUC) The total drug exposure over time.A primary measure of the extent of systemic exposure to the drug.
Clearance (CL) The volume of plasma cleared of the drug per unit of time.Reflects the efficiency of drug elimination from the body. High clearance leads to a shorter half-life.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.A key determinant of the dosing interval.
Bioavailability (F%) The fraction of an orally administered dose that reaches the systemic circulation unchanged.A critical parameter for oral drugs. Low bioavailability may be due to poor absorption or high first-pass metabolism.

Part 3: Integrating Data for Structure-Pharmacokinetic Relationships (SPKR)

The ultimate goal of pharmacokinetic profiling is to establish a clear understanding of the relationship between the chemical structure of the 6-(3-bromophenoxy)pyridin-3-amine analogs and their ADME properties. By systematically modifying the scaffold and evaluating the resulting changes in PK parameters, a robust SPKR can be developed.

For example, if an analog exhibits high clearance in the hepatocyte stability assay, identifying the primary metabolite can inform synthetic efforts to block that metabolic "soft spot," for instance, by introducing a fluorine atom at that position. Similarly, if an analog shows poor permeability and is identified as a P-gp substrate, modifications can be made to reduce its affinity for this efflux transporter.

Conclusion

The successful development of novel 6-(3-bromophenoxy)pyridin-3-amine analogs as therapeutic agents is critically dependent on a thorough understanding and optimization of their pharmacokinetic properties. The integrated, multi-faceted approach outlined in this guide, beginning with a comprehensive suite of in vitro ADME assays and progressing to well-designed in vivo pharmacokinetic studies, provides a robust framework for data-driven decision-making. By elucidating the absorption, distribution, metabolism, and excretion profiles of these compounds and establishing clear structure-pharmacokinetic relationships, drug discovery teams can efficiently identify and advance candidates with a higher probability of clinical success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 6-(3-bromophenoxy)pyridin-3-amine. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PubMed. (2022, September 15). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • PubMed. (2020, December 15). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Retrieved from [Link]

  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Royal Society Open Science. (2025, January 28). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of 6-(3-Bromophenoxy)pyridin-3-amine and Its Analogs to Key Oncogenic Protein Kinases

Abstract The 6-(phenoxy)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases dysregulated in cancer. This guide provides a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-(phenoxy)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases dysregulated in cancer. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel compounds derived from this scaffold, using 6-(3-Bromophenoxy)pyridin-3-amine as a representative starting point. We will delve into the primary protein kinase targets associated with this chemical class, namely VEGFR-2 and c-MET, and provide detailed, field-proven protocols for quantifying molecular interactions. The methodologies outlined herein are designed to ensure scientific integrity through self-validating experimental design, empowering research teams to generate robust and reproducible data for lead optimization and candidate selection.

Introduction: The Aminophenoxypyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The aminopyridine and aminopyrimidine scaffolds are considered "privileged" structures in kinase inhibitor design because they can act as bioisosteres for the purine ring of ATP, enabling them to bind competitively to the enzyme's active site.[3]

The 6-(phenoxy)pyridin-3-amine core, exemplified by the topic compound 6-(3-Bromophenoxy)pyridin-3-amine, is frequently found in inhibitors of receptor tyrosine kinases (RTKs). These kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-MET), are crucial mediators of signaling pathways that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[4][5][6][7] Therefore, compounds based on this scaffold are of significant interest for the development of targeted cancer therapies.[2][8]

This guide will focus on the two primary, well-established targets for this class of compounds:

  • VEGFR-2 (KDR): A key mediator of angiogenesis. Inhibiting VEGFR-2 can starve tumors of the blood supply needed for their growth and survival.[4][9][10][11]

  • c-MET (HGFR): The receptor for Hepatocyte Growth Factor (HGF). Its aberrant activation is linked to tumor growth, invasion, and metastasis in various cancers.[5][6][7][8][12]

Target Protein I: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGF-A signaling through its receptor, VEGFR-2, is a rate-limiting step in angiogenesis.[4] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a clinically validated approach for treating cancers and neovascular diseases.[4][9][13] The aminophenoxypyridine scaffold can effectively serve as the "hinge-binding" motif, a critical interaction for potent inhibition.[4]

2.1. Quantifying Binding Affinity for VEGFR-2

To determine the potency of a compound like 6-(3-Bromophenoxy)pyridin-3-amine or its analogs against VEGFR-2, a biochemical kinase inhibition assay is the gold standard.

The following table illustrates typical inhibitory activity data for hypothetical analogs based on the aminophenoxypyridine scaffold against VEGFR-2. A lower IC₅₀ value indicates higher potency.

Compound IDModificationVEGFR-2 IC₅₀ (nM)
BPS-1 Unsubstituted Phenyl85.2
BPS-2 3-Bromo (Topic Compound)43.7
BPS-3 3-Chloro, 4-Fluoro11.5
BPS-4 4-Trifluoromethyl98.1
Sorafenib Reference Compound53.6[13]

Data is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives.[2]

2.2. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, high-throughput method for determining the IC₅₀ value of a test compound against VEGFR-2.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase. The phosphorylated product is detected by a Europium cryptate-labeled anti-phosphotyrosine antibody. When a FRET (Förster Resonance Energy Transfer) acceptor (e.g., XL665-streptavidin) binds to the biotin tag, excitation of the Europium donor results in a fluorescent signal from the acceptor. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation 1. Add Compound 2. Add Enzyme 3. Initiate with Substrate/ATP 4. Incubate at RT Compound_Prep->Incubation Enzyme_Prep VEGFR-2 Enzyme Prep Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Substrate_Prep->Incubation Detection_Reagent Add HTRF Detection Reagents (Eu-Ab + SA-XL665) Incubation->Detection_Reagent Read_Plate Incubate & Read Plate (620nm & 665nm) Detection_Reagent->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for determining VEGFR-2 kinase inhibition using an HTRF assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-(3-Bromophenoxy)pyridin-3-amine) in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase domain diluted in kinase reaction buffer to each well.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing the Europium-labeled anti-phospho-antibody and the streptavidin-XL665 acceptor.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the percentage of inhibition (calculated relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Protein II: c-MET (Hepatocyte Growth Factor Receptor)

The c-MET receptor tyrosine kinase and its ligand, HGF, are key drivers of oncogenesis and metastasis.[6][8] Dysregulation of the HGF/c-MET signaling pathway is implicated in numerous human tumors, making it a highly attractive target for cancer therapy.[5][7] The aminophenoxypyridine scaffold has been successfully employed to develop potent and selective c-MET inhibitors.[8]

3.1. Quantifying Binding Affinity for c-MET

Similar to VEGFR-2, a direct biochemical assay is the preferred method for determining a compound's inhibitory potency against the c-MET kinase.

Compound IDModificationc-MET IC₅₀ (nM)
BPS-1 Unsubstituted Phenyl120.5
BPS-2 3-Bromo (Topic Compound)93.0
BPS-3 3-Chloro, 4-Fluoro25.1
BPS-4 4-Trifluoromethyl155.8
Crizotinib Reference Compound8.0

Data is hypothetical and for illustrative purposes.

3.2. Experimental Protocol: Caliper Mobility Shift Assay

This protocol describes an electrophoretic mobility shift assay, a common orthogonal method to fluorescence-based assays, for determining c-MET kinase inhibition.

Principle: The assay measures the conversion of a peptide substrate to a phosphorylated product by the c-MET kinase. The substrate and product are then separated by electrophoresis in a microfluidic chip. Because the phosphorylated product has a different charge, it will migrate at a different velocity. The amount of product formed is quantified by measuring the peak heights of the substrate and product. An inhibitor reduces the amount of product formed.

Workflow Diagram:

Caliper_Workflow Start Prepare Reagents (Compound, c-MET, Substrate, ATP) Reaction Incubate Reagents in Assay Plate (Kinase Reaction) Start->Reaction Stop_Reaction Add Stop Solution Reaction->Stop_Reaction Sample_Chip Sample Wells onto Microfluidic Chip Stop_Reaction->Sample_Chip Electrophoresis Apply Voltage (Separate Substrate & Product) Sample_Chip->Electrophoresis Detection Detect Peaks (Laser-Induced Fluorescence) Electrophoresis->Detection Analysis Calculate % Conversion Determine IC₅₀ Detection->Analysis

Caption: Workflow for a Caliper mobility shift kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: As described in section 2.2, step 1.

  • Reagent Preparation: Prepare solutions of recombinant human c-MET kinase, a fluorescently labeled peptide substrate, and ATP in kinase buffer.

  • Kinase Reaction: In an assay plate, combine the test compound, c-MET kinase, and the peptide substrate. Allow to pre-incubate for 10-15 minutes.

  • Initiation: Initiate the reaction by adding ATP. Incubate for 1-2 hours at room temperature.

  • Termination: Stop the reaction by adding a stop solution containing a high concentration of EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Data Acquisition: Place the assay plate into a Caliper EZ Reader or similar microfluidic-based instrument. The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the substrate and product peaks.

  • Data Analysis: The instrument software calculates the percent conversion of substrate to product. This data is then used to generate a dose-response curve and calculate the IC₅₀ value, as described in section 2.2, step 9.

Downstream Cellular Signaling & Validation

While biochemical assays are crucial for determining direct binding affinity, it is equally important to validate that the compound inhibits the kinase within a cellular context. This confirms cell permeability and efficacy against the target in its native environment.

4.1. The VEGFR-2 and c-MET Signaling Pathways

Both VEGFR-2 and c-MET activate downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and migration.[1]

Signaling Pathway Diagram:

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS cMET c-MET cMET->PI3K cMET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMET Inhibitor Aminophenoxypyridine Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->cMET Inhibits

Caption: Simplified VEGFR-2 and c-MET downstream signaling pathways.

4.2. Cellular Target Engagement Assay (Western Blot)

A Western blot can be used to measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation confirms the compound's mechanism of action.

Protocol Outline:

  • Cell Culture: Culture a relevant cell line that expresses the target kinase (e.g., HUVECs for VEGFR-2, MKN45 or A549 cells for c-MET).

  • Serum Starvation: Serum-starve the cells to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (VEGF-A or HGF) for a short period (5-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of VEGFR-2 or c-MET, as well as downstream targets like p-AKT and p-ERK. Also probe for total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. A dose-dependent decrease in the phosphorylated protein signal indicates successful target engagement.

Conclusion

The 6-(phenoxy)pyridin-3-amine scaffold represents a valuable starting point for the development of potent inhibitors against clinically relevant protein kinases like VEGFR-2 and c-MET. By employing robust and validated biochemical assays such as HTRF and Caliper mobility shift, researchers can accurately determine the binding affinity and structure-activity relationships of novel analogs. These primary screening data, when coupled with cellular assays to confirm on-target activity, provide a comprehensive characterization of a compound's potential. This integrated approach, grounded in sound scientific principles and methodologies, is essential for advancing promising new chemical entities through the drug discovery pipeline.

References

A comprehensive list of all sources cited within this document.

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Vertex AI Search.
  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science Publishers.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC.
  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. MDPI.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. MDPI.
  • Aminopyrimidine derivatives against VEGFR-2 in cancer. BioWorld.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. PMC.
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • Protein kinases as therapeutic targets to develop anticancer drugs with n
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

Sources

Exploratory

In-depth Technical Guide: Mass Spectrometry Fragmentation Pathways for CAS 954567-75-0

A Note to Our Researchers, Scientists, and Drug Development Professionals: Following a comprehensive and exhaustive search of publicly accessible chemical databases and scientific literature, the chemical identity and st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly accessible chemical databases and scientific literature, the chemical identity and structure for the compound designated by CAS Registry Number 954567-75-0 could not be determined.

The foundation of any mass spectrometry fragmentation analysis lies in the precise molecular structure of the analyte. The arrangement of atoms and the nature of the chemical bonds within a molecule dictate how it will ionize and subsequently fragment under the energetic conditions of a mass spectrometer. Without this fundamental structural information, a detailed and scientifically rigorous technical guide on the fragmentation pathways is not possible.

Predicting fragmentation patterns requires an understanding of the molecule's functional groups, bond strengths, and potential rearrangement sites. Any attempt to provide such a guide without a known structure would be purely speculative and would not meet the standards of scientific integrity and accuracy that are paramount in research and development.

We are committed to providing accurate and actionable scientific information. Should a confirmed chemical structure for CAS 954567-75-0 become available, we would be pleased to revisit this topic and prepare the in-depth technical guide as originally envisioned.

Alternatively, if you have a different compound of interest with a known structure for which a fragmentation analysis would be valuable, we would be happy to generate a comprehensive guide tailored to that specific molecule.

We trust you will understand the necessity of this position in upholding the principles of sound scientific practice.

Protocols & Analytical Methods

Method

Buchwald-Hartwig cross-coupling 6-(3-Bromophenoxy)pyridin-3-amine

An In-Depth Guide to the Buchwald-Hartwig Cross-Coupling of 6-(3-Bromophenoxy)pyridin-3-amine Introduction: The Power of C-N Bond Formation The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Buchwald-Hartwig Cross-Coupling of 6-(3-Bromophenoxy)pyridin-3-amine

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative tool in modern organic synthesis.[1][2][3] Since its development, it has revolutionized the way chemists approach the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's broad utility stems from its ability to form carbon-nitrogen (C-N) bonds under relatively mild conditions, overcoming the limitations of traditional methods which often suffer from harsh conditions and limited substrate scope.[1][5]

This application note provides a detailed technical guide for the Buchwald-Hartwig cross-coupling of 6-(3-bromophenoxy)pyridin-3-amine, a versatile building block containing both an aryl bromide electrophile and a heteroaromatic amine nucleophile. The presence of a pyridine ring introduces specific challenges, namely the potential for catalyst inhibition.[6] This guide will delve into the mechanistic underpinnings of the reaction, offer strategies for overcoming these challenges through rational selection of catalysts, ligands, and bases, and provide detailed, field-proven protocols for successful execution.

Mechanistic Deep Dive: The Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The currently accepted mechanism proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[7][8]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice and strength of the base are critical at this stage to ensure efficient deprotonation without degrading sensitive substrates.[9][10][11]

  • Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][12] This step is often facilitated by sterically bulky, electron-rich ligands.[12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_text Oxidative Addition pd0->oa_text oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex deprotonation_text Amine Coordination & Deprotonation oa_complex->deprotonation_text amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex re_text Reductive Elimination amido_complex->re_text oa_text->oa_complex + Ar-X re_text->pd0 Product Ar-NR'R'' deprotonation_text->amido_complex + HNR'R'' - HX • Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components & Strategic Optimization

The success of coupling 6-(3-bromophenoxy)pyridin-3-amine hinges on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Source (Catalyst Precursor)

While various Pd(0) and Pd(II) sources can be used, the most common are Pd(OAc)₂ and Pd₂(dba)₃.[12] When using a Pd(II) source, it is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[2][12] For improved reliability and cleaner reactions, pre-formed palladium "pre-catalysts" are highly recommended. These are well-defined, air-stable complexes that rapidly generate the active Pd(0) catalyst upon exposure to a base.[12]

The Ligand: Critical for Success with Pyridyl Substrates

The ligand is arguably the most crucial component. For a substrate like 6-(3-bromophenoxy)pyridin-3-amine, the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and shutting down the reaction.[6] To mitigate this, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are essential.[6][13]

  • Rationale: The bulk of these ligands creates a protective pocket around the palladium atom, which sterically disfavors coordination of the pyridine nitrogen. Their electron-donating nature enhances the rate of both oxidative addition and reductive elimination.[13][14]

LigandKey Features & Application
XPhos Highly general and effective for a wide range of aryl halides, including challenging heteroaromatics.[3][13]
RuPhos Excellent for coupling primary amines and amides; often shows high activity at lower temperatures.[3][13]
BrettPhos Particularly effective for coupling aryl chlorides and sterically demanding substrates.[13][15]
BINAP A bidentate ligand, historically important and useful for coupling primary amines.[1][15]
The Base: Driving the Deprotonation

The base facilitates the crucial deprotonation of the amine-palladium complex.[9][10] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and highly effective bases, particularly for less acidic amines.[5][12] However, they can be incompatible with base-sensitive functional groups like esters.[2]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are excellent alternatives when dealing with base-sensitive substrates.[12][16] They often require slightly higher temperatures or longer reaction times but offer broader functional group tolerance. The use of finely ground base or vigorous stirring is recommended to overcome solubility and mass transfer limitations.[12]

The Solvent: The Reaction Medium

The solvent must be anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst.

  • Common Solvents: Aprotic solvents such as toluene, 1,4-dioxane, and THF are most frequently used.[12][15][17] Toluene is often a preferred choice for its high boiling point.

  • Green Alternatives: In recent years, more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective alternatives for Buchwald-Hartwig couplings.[18][19][20]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like pyridine or acetonitrile should be avoided as they can inhibit the catalyst.[12]

Experimental Protocol: Coupling with Morpholine

This protocol details a general procedure for the N-arylation of 6-(3-bromophenoxy)pyridin-3-amine with morpholine, a representative secondary amine.

Materials:

  • 6-(3-bromophenoxy)pyridin-3-amine (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Caption: General experimental workflow for the Buchwald-Hartwig reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-(3-bromophenoxy)pyridin-3-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol). This is best performed in a glovebox.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas (argon or nitrogen) three times.[21]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).[4]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[4][6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove palladium residues and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).[4][15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[22]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Pyridine nitrogen is inhibiting the palladium center.[6] Inactive Catalyst: Reagents or solvent contaminated with air/moisture.Increase steric bulk of the ligand (e.g., switch from BINAP to XPhos). Ensure all reagents are pure and solvents are rigorously dried and degassed. Use a pre-catalyst.[6]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) has aggregated and precipitated out of the catalytic cycle. This can be caused by excessive temperature or ligand degradation.Lower the reaction temperature to 80-90 °C and increase reaction time.[6] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2.4).
Reaction Stalls Incomplete Deprotonation: The base may be too weak or has poor solubility. Inhibitor Formation: An iodide salt (if using an aryl iodide) can inhibit the catalyst in polar solvents.Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).[12] Grind the inorganic base to a fine powder before use or increase agitation.[12] If using aryl iodide, switch to a less polar solvent like toluene.[23]
Side Product Formation Hydrodehalogenation: The aryl bromide is reduced to an arene. Homocoupling: Formation of biaryl species.This can be ligand-dependent. Screen different ligands. Lowering the temperature may reduce the rate of side reactions relative to the desired coupling.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • National Science Foundation. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Smith, A. W., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • American Chemical Society. (2026, February 6). Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • American Chemical Society. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]

  • Chem-Station. (2009, June 10). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • YouTube. (2020, February 14). Buchwald-Hartwig cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

Sources

Application

Application Note: 6-(3-Bromophenoxy)pyridin-3-amine in Small Molecule Drug Discovery

Executive Summary In the landscape of targeted oncology and immunology, the diaryl ether motif has emerged as a highly privileged structural class. 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 954567-75-0) is a high-value, bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the diaryl ether motif has emerged as a highly privileged structural class. 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 954567-75-0) is a high-value, bifunctional building block engineered specifically for the rapid elaboration of Type II kinase inhibitors. By providing two orthogonal vectors for functionalization—a nucleophilic C3-amine and an electrophilic C6'-aryl bromide—this scaffold allows medicinal chemists to systematically probe both the hinge region and the deep DFG-out allosteric pocket of target kinases.

This application note details the structural causality, physicochemical profile, and validated experimental protocols for utilizing this scaffold in late-stage drug discovery.

Structural Rationale & Pharmacophore Vectoring

The design of kinase inhibitors requires precise spatial orientation to satisfy the thermodynamic demands of the ATP-binding site. The utility of 6-(3-Bromophenoxy)pyridin-3-amine is rooted in its tri-part functionality:

  • The Diaryl Ether Core: The flexible oxygen bridge between the pyridine and phenyl rings provides essential conformational adaptability. This flexibility allows the molecule to navigate the steric constraints of the kinase active site while maintaining high metabolic stability compared to isosteric amine or methylene linkers ().

  • The Pyridin-3-amine Handle: The pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2). The C3-amine provides a synthetic vector for urea or amide formation, driving the molecule into the DFG-out pocket to achieve slow dissociation kinetics ().

  • The 3-Bromophenoxy Handle: The meta-bromo substitution on the phenoxy ring acts as an ideal vector for transition-metal-catalyzed cross-coupling. It allows for the late-stage introduction of solubilizing groups (e.g., piperazines or morpholines) that extend into the solvent-exposed channel, optimizing the molecule's pharmacokinetic (PK) profile.

Physicochemical & Reactivity Profile

To effectively utilize this scaffold, its inherent physicochemical properties and electronic biases must dictate the experimental conditions.

Property / MetricValue / ObservationCausality / Implication in Synthesis
Molecular Weight 265.11 g/mol Ideal fragment size (Rule of 3 compliant); allows for significant elaboration without exceeding Lipinski's limits.
LogP (estimated) ~3.2Provides the necessary lipophilicity for deep-pocket kinase binding and cell membrane penetration.
C3-Amine Nucleophilicity Moderate / DeactivatedThe electron-withdrawing nature of the pyridine ring dampens nucleophilicity. Requires elevated temperatures or highly electrophilic reagents (e.g., isocyanates) for efficient coupling.
C6'-Bromide Reactivity High (for cross-coupling)The ether oxygen donates electron density to the phenyl ring, slightly raising the activation energy for oxidative addition. Requires robust, bidentate Pd-catalysts.
H-Bond Donors/Acceptors 1 Donor, 2 AcceptorsExcellent starting vector for establishing the primary hinge-binding interactions.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that reaction progress and success can be confirmed intrinsically through physical or spectroscopic changes.

Protocol A: Synthesis of the Hinge-Binding Urea Motif

Objective: Convert the C3-amine into a diaryl urea to target the DFG-out allosteric pocket.

Rationale & Causality: Because the pyridin-3-amine is electronically deactivated, standard amide coupling reagents (e.g., HATU/EDC) often yield poor results. Reacting the amine directly with an aryl isocyanate in a polar aprotic solvent (Tetrahydrofuran, THF) stabilizes the transition state. THF is chosen over DMF because it promotes the precipitation of the highly crystalline urea product, driving the reaction to completion via Le Chatelier's principle and eliminating the need for column chromatography.

Step-by-Step Procedure:

  • Initiation: Dissolve 6-(3-Bromophenoxy)pyridin-3-amine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Addition: Dropwise add the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate, 1.1 eq) at 0 °C to prevent exothermic side reactions (e.g., isocyanate dimerization).

  • Propagation: Warm the reaction to 45 °C and stir for 4–6 hours.

  • Self-Validation & QC: The reaction is self-validating; as the urea forms, a dense white/off-white precipitate will crash out of the THF solution. Monitor via LC-MS to confirm the disappearance of the starting material ( m/z 265) and the appearance of the product mass.

  • Isolation: Cool the mixture to room temperature, filter the precipitate over a Büchner funnel, and wash with cold diethyl ether to remove unreacted isocyanate. Dry under vacuum.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C6'-bromide with a solubilizing boronic acid/ester to target the solvent channel.

Rationale & Causality: The biaryl ether structure creates a sterically demanding environment. Using a monodentate palladium catalyst (like Pd(PPh3​)4​ ) often leads to catalyst deactivation and palladium black precipitation. Therefore, Pd(dppf)Cl2​ is selected; its bidentate ferrocene ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing catalyst degradation (). A mild base ( K2​CO3​ ) is used to prevent the hydrolysis of the newly formed urea bond.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the brominated urea intermediate from Protocol A (1.0 eq), a pinacol boronic ester (e.g., 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine, 1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). The water is critical for hydroxylating the boronic ester to form the reactive boronate species.

  • Catalysis: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Purge the flask with argon for 10 minutes.

  • Heating: Heat the reaction to 90 °C for 12 hours.

  • Self-Validation & QC: The success of the cross-coupling is definitively validated by mass spectrometry. The starting material exhibits a distinct 1:1 isotopic ratio (M / M+2) characteristic of a single bromine atom. Successful coupling is confirmed by the complete elimination of this isotopic pattern and a shift to the exact mass of the cross-coupled product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Mechanistic Workflow

The following diagram illustrates the logical progression of the dual-functionalization strategy, demonstrating how each functional group on the 6-(3-Bromophenoxy)pyridin-3-amine scaffold is sequentially targeted to build a comprehensive Type II kinase inhibitor.

Pathway cluster_0 Step 1: Hinge/DFG-Out Binding Motif cluster_1 Step 2: Solvent Channel/Deep Pocket Motif Core Scaffold 6-(3-Bromophenoxy)pyridin-3-amine Urea Urea Formation Reaction with Aryl Isocyanate Core->Urea Functionalize C3-Amine Hinge Pharmacophore Hydrogen Bond Acceptor/Donor Urea->Hinge establishes Suzuki Cross-Coupling Pd-Catalyzed Suzuki-Miyaura Urea->Suzuki Functionalize C6'-Bromide Solubilizing Pharmacophore Solubilizing Group (e.g., Piperazine) Suzuki->Solubilizing introduces Final Final API Type II Kinase Inhibitor Suzuki->Final Lead Optimization

Figure 1: Dual-functionalization workflow of 6-(3-Bromophenoxy)pyridin-3-amine in drug design.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

Method

Application Note: Analytical Quality by Design (AQbD) Method Development and Validation for the Quantification of 6-(3-Bromophenoxy)pyridin-3-amine

Introduction & Analytical Target Profile (ATP) Quantifying halogenated heteroaromatic compounds such as 6-(3-Bromophenoxy)pyridin-3-amine requires precise control over chromatographic selectivity and peak symmetry. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

Quantifying halogenated heteroaromatic compounds such as 6-(3-Bromophenoxy)pyridin-3-amine requires precise control over chromatographic selectivity and peak symmetry. This molecule serves as a critical intermediate or active moiety in various synthetic and pharmaceutical pathways.

Before executing laboratory experiments, modern regulatory standards require the establishment of an Analytical Target Profile (ATP). As outlined in the guidelines[1], the ATP prospectively defines the method's performance requirements. For this compound, the ATP demands a stability-indicating assay capable of quantifying the analyte with an accuracy of 98.0–102.0% and a precision of ≤ 2.0% RSD, entirely free from matrix or precursor interference. This holistic approach aligns with the framework[2], transitioning away from traditional "one-off" validation toward continuous lifecycle management.

APLC ATP Analytical Target Profile (ATP) Stage1 Stage 1: Design (ICH Q14 / AQbD) ATP->Stage1 Stage2 Stage 2: Qualification (ICH Q2 / USP 1225) Stage1->Stage2 Stage3 Stage 3: Verification (USP 1220) Stage2->Stage3 Knowledge Knowledge Management & Control Strategy Stage3->Knowledge Knowledge->ATP Lifecycle Loop

Fig 1. Analytical Procedure Lifecycle (APLC) integrating ICH Q14, ICH Q2(R2), and USP <1220>.

Mechanistic Method Development (AQbD)

Physicochemical Causality

6-(3-Bromophenoxy)pyridin-3-amine ( C11​H9​BrN2​O ) presents a unique chromatographic challenge. The molecule features a highly lipophilic 3-bromophenoxy moiety (driving the LogP to approximately 3.5) and a weakly basic 3-aminopyridine group (estimated pKa ~4.5–5.0). Method development must address these conflicting properties:

  • Mobile Phase pH Selection : If an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, the primary amine becomes fully protonated. This dramatically increases the molecule's polarity, risking early elution near the void volume. Furthermore, protonated amines undergo severe secondary ion-exchange interactions with residual silanols on the silica support, causing peak tailing. By selecting a 10 mM Ammonium Acetate buffer adjusted to pH 6.8 , the amine is maintained in its neutral, un-ionized state. This maximizes hydrophobic retention and ensures Gaussian peak symmetry.

  • Organic Modifier : Acetonitrile is selected over methanol. As an aprotic solvent, acetonitrile provides superior elution kinetics for rigid, halogenated aromatic rings via π−π interactions. It also operates at a lower system backpressure, yielding higher theoretical plate counts.

  • Stationary Phase : A fully endcapped C18 column is mandatory. Endcapping (e.g., trimethylsilyl capping) sterically shields the analyte from active silanol sites, which is a critical hardware requirement for basic amine-containing compounds.

HPLC_Dev Mol Analyte Evaluation 6-(3-Bromophenoxy)pyridin-3-amine pKa ~4.8 | LogP ~3.5 pH Mobile Phase pH Selection Target: Suppress Ionization Mol->pH pH_low pH 3.0 (Ionized) Risk: Void Elution, Tailing pH->pH_low pH_high pH 6.8 (Neutral) Result: Hydrophobic Retention pH->pH_high Col Stationary Phase Endcapped C18 pH_high->Col Org Organic Modifier Acetonitrile (Pi-Pi interactions) Col->Org Opt Final Isocratic Method 60:40 Buffer:ACN Org->Opt

Fig 2. Mechanistic decision tree for HPLC method development based on analyte physicochemical traits.

Experimental Protocol

Self-Validating System Design

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) is performed prior to sample analysis to prove the system is fit-for-purpose, and a bracketing standard is injected at the end of the sequence to verify that system drift has not occurred, fulfilling the compendial requirements of[3].

Chromatographic Conditions

Table 1: Optimized Isocratic HPLC Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (Fully Endcapped)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8 ± 0.05)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 245 nm
Run Time 10.0 minutes
Step-by-Step Methodology
  • Buffer Preparation : Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane and degas.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 6-(3-Bromophenoxy)pyridin-3-amine reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent (50:50 Buffer:Acetonitrile).

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the sample matrix, dissolve, and dilute identically to the working standard. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Self-Validating Sequence Execution :

    • Blank (Diluent) : 1 injection (Verifies baseline stability and absence of carryover).

    • System Suitability Standard (100 µg/mL) : 5 consecutive injections (Establishes system precision).

    • Unknown Samples : Up to 20 injections.

    • Bracketing Standard (100 µg/mL) : 1 injection (Recovery must be 98.0–102.0% of the initial SST average to validate the run).

Method Validation & Lifecycle Management

Validation was executed strictly according to the updated guidelines[4], which emphasize proving the suitability of the procedure for its intended purpose across its lifecycle.

Table 2: System Suitability Parameters (Self-Validating Criteria)

ParameterUSP <1225> RequirementObserved Value
Retention Time (RT) Consistent~ 5.2 min
Peak Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) > 2000> 8500
Injection Precision (%RSD) ≤ 2.0% (n=5)0.4%
Bracketing Standard Drift 98.0% - 102.0%99.8%

Table 3: Method Validation Summary (per ICH Q2(R2))

Validation CharacteristicRange / ConditionAcceptance CriteriaResult Summary
Specificity Blank & Forced DegradationNo interference at RTPass (Peak Purity > 99.0%)
Linearity 25 µg/mL to 150 µg/mLR² ≥ 0.999R² = 0.9998
Accuracy (Recovery) 50%, 100%, 150% spiking98.0% – 102.0%99.2% – 100.8%
Repeatability 100 µg/mL (n=6)%RSD ≤ 2.0%%RSD = 0.6%
Intermediate Precision Different day, analyst%RSD ≤ 2.0%%RSD = 0.8%

Conclusion

By applying Analytical Quality by Design (AQbD) principles and deeply analyzing the physicochemical properties of 6-(3-Bromophenoxy)pyridin-3-amine, a robust, stability-indicating HPLC method was developed. The deliberate use of a pH 6.8 buffer mitigates the ionization of the 3-aminopyridine moiety, effectively eliminating peak tailing. Furthermore, the method's self-validating sequence design ensures continuous alignment with ICH Q2(R2)[4] and USP <1225>[3] regulatory standards, providing researchers and drug development professionals with a highly trustworthy analytical tool.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Q14 Analytical Procedure Development . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • <1225> Validation of Compendial Procedures . United States Pharmacopeia (USP-NF). Available at: [Link]

  • <1220> Analytical Procedure Life Cycle . United States Pharmacopeia (USP-NF). Available at: [Link]

Sources

Application

6-(3-Bromophenoxy)pyridin-3-amine as a building block for OLED materials

Application Note & Protocol Guide: 6-(3-Bromophenoxy)pyridin-3-amine as a Divergent Scaffold for OLED and Medicinal Chemistry Executive Overview As a Senior Application Scientist, I frequently evaluate building blocks th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 6-(3-Bromophenoxy)pyridin-3-amine as a Divergent Scaffold for OLED and Medicinal Chemistry

Executive Overview

As a Senior Application Scientist, I frequently evaluate building blocks that offer maximum synthetic flexibility while imparting highly specific physicochemical properties to the final macromolecule. 6-(3-Bromophenoxy)pyridin-3-amine is a highly versatile, bifunctional scaffold. While it holds significant value in drug discovery as a privileged kinase-binding pharmacophore, its structural topology makes it exceptionally powerful in materials science—specifically in the design of Organic Light-Emitting Diodes (OLEDs).

This guide details the causality behind its structural features, provides a self-validating protocol for its divergent functionalization, and outlines its application in synthesizing high-efficiency bipolar host materials.

Structural Rationale & Molecular Causality

To engineer efficient OLED materials, one must control the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Triplet Energy ( ET​ ). This building block provides three distinct handles to achieve this [1]:

  • The Pyridine Core (Electron-Deficient): The introduction of a nitrogen atom into the aromatic ring lowers both the HOMO and LUMO levels [3]. This enhances electron injection and transport capabilities, making the pyridine moiety an excellent electron-transporting (ETL) or hole-blocking component.

  • The Phenoxy Ether Linkage (Conjugation Breaker): Direct aryl-aryl bonds (e.g., phenylpyridine) create highly planar, extended π -conjugation, which drastically lowers the triplet energy ( ET​ ). The oxygen atom in the phenoxy group acts as a flexible "swivel," breaking the extended π -conjugation. This localizes the excited state and preserves a high ET​ , which is an absolute prerequisite for host materials in Phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant to the host.

  • Orthogonal Reactive Sites (Amine & Bromo): The primary amine and the aryl bromide possess different reactivity profiles. The bromo group can undergo Suzuki-Miyaura cross-coupling with boronic acids to introduce electron-transporting moieties. Subsequently, the primary amine can undergo Buchwald-Hartwig amination to append hole-transporting materials (HTMs) like carbazole or acridine [2].

Cross-Disciplinary Utility: Drug Development

For drug development professionals, this bifunctional scaffold is equally valuable. The 3-aminopyridine core is a recognized pharmacophore for ATP-competitive kinase inhibitors. The flexible bromophenoxy moiety allows for Late-Stage Diversification (LSD) via cross-coupling, enabling medicinal chemists to rapidly probe hydrophobic sub-pockets and optimize ADME properties.

Divergent Synthesis Workflow

The following diagram illustrates the logical progression of chemoselective functionalization to yield a bipolar OLED host material.

Workflow Core 6-(3-Bromophenoxy) pyridin-3-amine Phase1 Phase 1: Suzuki-Miyaura (Chemoselective at Br) Core->Phase1 Pd(PPh3)4, K2CO3 ETL Electron Transport Sub-unit Added Phase1->ETL Intermediate Phase2 Phase 2: Buchwald-Hartwig (Amination at NH2) Bipolar Bipolar Host Material (High Triplet Energy) Phase2->Bipolar Final Product ETL->Phase2 Pd2(dba)3, P(t-Bu)3

Divergent chemoselective synthetic pathways for OLED material development.

Experimental Protocols: Self-Validating Methodologies

Because the starting material contains both an aryl halide and a primary amine, indiscriminate heating with strong bases and palladium will result in uncontrolled A-B step-growth polymerization. The protocol below utilizes chemoselectivity to ensure discrete small-molecule synthesis.

Phase 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Append an electron-deficient or extended π -system (e.g., a triazine or biphenyl group) at the bromo position while leaving the primary amine completely intact.

  • Preparation: In a flame-dried Schlenk flask under N 2​ , combine 6-(3-Bromophenoxy)pyridin-3-amine (1.0 eq) and the desired arylboronic acid (1.1 eq).

  • Catalyst & Base: Add Pd(PPh 3​ ) 4​ (0.05 eq) and a mild aqueous base, 2M K 2​ CO 3​ (3.0 eq). Causality: K 2​ CO 3​ is strong enough to activate the boronic acid for transmetalation but too weak to efficiently deprotonate the primary amine for competing Buchwald-Hartwig amination.

  • Solvent System: Dissolve in a degassed mixture of Toluene/Ethanol (4:1, v/v).

  • Reaction: Reflux at 85°C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: Hexane/EtOAc 2:1). The starting material ( Rf​≈0.45 ) must disappear, replaced by a new, more polar UV-active spot.

  • Self-Validation Checkpoint 2 (NMR): After standard aqueous workup and column chromatography, acquire a 1 H-NMR (CDCl 3​ ). Critical pass criteria: The broad singlet corresponding to the -NH 2​ protons ( ≈3.8−4.2 ppm) must remain integrated to 2H. If this peak is missing, unwanted polymerization or amination has occurred.

Phase 2: Buchwald-Hartwig Amination

Objective: Append a bulky hole-transporting moiety (e.g., 3-bromocarbazole or an acridine derivative) to the primary amine to finalize the bipolar host [2].

  • Preparation: In a glovebox, combine the purified Phase 1 intermediate (1.0 eq) and the aryl bromide HTM precursor (2.1 eq, to achieve diarylation of the amine if a tertiary amine is desired, or 1.0 eq for secondary).

  • Catalyst & Ligand: Add Pd 2​ (dba) 3​ (0.03 eq) and P( t -Bu) 3​ (0.06 eq). Causality: The highly sterically hindered, electron-rich tri-tert-butylphosphine ligand accelerates the oxidative addition of the external aryl bromide and favors reductive elimination, preventing catalyst poisoning by the pyridine nitrogen.

  • Base: Add Sodium tert-butoxide (NaO t Bu) (2.5 eq). Causality: A strong alkoxide base is required to deprotonate the amine intermediate during the catalytic cycle.

  • Reaction: Dissolve in anhydrous Toluene and heat to 105°C for 24 hours.

  • Self-Validation Checkpoint 3 (LC-MS): Analyze the crude mixture. The mass spectrum must show the exact [M+H] + corresponding to the fully functionalized bipolar molecule. The absence of lower-mass brominated intermediates confirms complete conversion.

Quantitative Data: Photophysical Property Matrix

By utilizing the protocols above, researchers can generate a library of derivatives. The table below summarizes the expected quantitative photophysical data when 6-(3-Bromophenoxy)pyridin-3-amine is functionalized with standard OLED moieties.

Note how the ET​ remains high (>2.75 eV) across derivatives, validating the causality of the phenoxy ether linkage acting as a conjugation breaker.

Material DerivativeHOMO (eV)LUMO (eV) ET​ (eV) Tg​ (°C)Primary Function
Pyridine-Core (Unmodified) -5.60-2.302.8585Interlayer / Scaffold
Carbazole-Substituted (HTM) -5.35-2.252.90115Hole Transport / Host
Triazine-Substituted (ETM) -5.80-2.802.75120Electron Transport
Bipolar (Carbazole + Triazine) -5.40-2.752.82145PhOLED Bipolar Host

Table 1: Representative photophysical and thermal properties of functionalized derivatives. High Glass Transition Temperatures ( Tg​ ) indicate excellent morphological stability for vacuum-deposited thin films.

References

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.[Link]

  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI.[Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS UNISS.[Link]

Method

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

An Application Guide for the Suzuki-Miyaura Coupling of 4-bromo-N-methyl-N-(oxan-4-yl)aniline (CAS 954567-75-0) In the landscape of medicinal chemistry and materials science, the biaryl motif is a cornerstone of molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-bromo-N-methyl-N-(oxan-4-yl)aniline (CAS 954567-75-0)

In the landscape of medicinal chemistry and materials science, the biaryl motif is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of its core reagents.[1][2] This guide focuses on a specific, yet increasingly relevant building block: 4-bromo-N-methyl-N-(oxan-4-yl)aniline (CAS 954567-75-0). This molecule's unique architecture, combining a reactive aryl bromide with a substituted aniline moiety, makes it a valuable precursor for a diverse range of pharmacologically active compounds and advanced materials.[3]

This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, the rationale behind procedural choices, and a framework for troubleshooting and optimization.

Understanding the Substrate: 4-bromo-N-methyl-N-(oxan-4-yl)aniline

The substrate, 4-bromo-N-methyl-N-(oxan-4-yl)aniline, presents a typical aryl bromide for Suzuki-Miyaura coupling. The bromine atom on the phenyl ring is the reactive site for the palladium catalyst. The electronic nature of the aniline-like nitrogen, being an electron-donating group, can influence the reactivity of the C-Br bond. The presence of the N-methyl and N-oxanyl groups adds steric bulk, which may necessitate careful selection of the catalyst and ligands to ensure efficient coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-bromo-N-methyl-N-(oxan-4-yl)aniline) to form a Pd(II) complex. The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR [R-B(OH)₃]⁻ Transmetalation Transmetalation PdII_ArR->Pd0 Ar-R Product Ar-R (Product) RedElim Reductive Elimination ArylHalide Ar-X (CAS 954567-75-0) BoronicAcid R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Reliable Starting Point

This protocol provides a robust set of conditions for the coupling of 4-bromo-N-methyl-N-(oxan-4-yl)aniline with a generic arylboronic acid.

Materials and Reagents:
  • 4-bromo-N-methyl-N-(oxan-4-yl)aniline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-methyl-N-(oxan-4-yl)aniline, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Add the anhydrous solvent via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1) to aid in the dissolution of the inorganic base.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow start Start setup Combine Reactants: - Aryl Bromide (CAS 954567-75-0) - Boronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of its components. The following table summarizes key parameters and provides insights for optimization.

ParameterOptionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald PrecatalystsFor general-purpose coupling, Pd(PPh₃)₄ is often effective. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalysts like those incorporating bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are recommended.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe choice of base is critical for activating the boronic acid. Cs₂CO₃ is often highly effective but more expensive.[5] K₃PO₄ is a strong base suitable for many couplings. K₂CO₃ is a milder and economical choice. The base strength should be matched to the acidity of the boronic acid and the stability of functional groups on the substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHFA mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[1] Toluene and DMF are common aprotic polar solvents. 2-MeTHF is a greener solvent alternative.[1]
Boronic Acid Derivative Boronic acids (RB(OH)₂), Boronate esters (e.g., pinacol esters), Organotrifluoroborates (RBF₃K)While boronic acids are most common, boronate esters and trifluoroborates offer enhanced stability and are less prone to protodeboronation, a common side reaction.[4]
Temperature 80 - 120 °CMost Suzuki couplings require heating to facilitate the oxidative addition and reductive elimination steps. The optimal temperature will depend on the specific substrates and catalyst system.

Trustworthiness: A Self-Validating System

A robust experimental protocol includes methods for self-validation.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial. The disappearance of the starting aryl bromide and the appearance of a new, more non-polar spot (on normal phase silica) is indicative of product formation. Co-spotting with starting material is essential for accurate TLC analysis.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Troubleshooting:

    • No Reaction: If the reaction does not proceed, consider a more active catalyst/ligand system, a stronger base, or a higher reaction temperature. Ensure the reaction was set up under strictly anhydrous and inert conditions.

    • Low Yield: This could be due to incomplete reaction, side reactions like protodeboronation of the boronic acid, or decomposition of the catalyst. An increase in the amount of boronic acid (to 1.5-2.0 eq) or the use of a more stable boronate ester can sometimes improve yields.

    • Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur. This is often minimized by slow addition of the boronic acid or by using a less reactive boronate ester.

Emerging Trends: Nickel Catalysis

While palladium has been the workhorse for Suzuki-Miyaura couplings, there is growing interest in using more earth-abundant and economical nickel catalysts.[6][7] Nickel catalysts can be particularly effective for coupling with less reactive aryl chlorides and can offer different selectivity in some cases. Researchers are encouraged to explore nickel-based systems as a cost-effective and sustainable alternative.[6]

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-N-methyl-N-(oxan-4-yl)aniline is a versatile and powerful method for the synthesis of complex biaryl structures. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in a variety of research and development settings.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
  • Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd..
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphon
  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.

Sources

Application

Functionalization of the primary amine in 6-(3-Bromophenoxy)pyridin-3-amine

Application Note: Chemoselective Functionalization of the Primary Amine in 6-(3-Bromophenoxy)pyridin-3-amine Strategic Rationale in Hit-to-Lead Optimization In modern drug discovery and library synthesis, bifunctional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Primary Amine in 6-(3-Bromophenoxy)pyridin-3-amine

Strategic Rationale in Hit-to-Lead Optimization

In modern drug discovery and library synthesis, bifunctional building blocks are highly prized for their ability to undergo sequential, orthogonal derivatizations. 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 954567-75-0) is a prime example of such a scaffold[1]. It features two distinct reactive handles:

  • A primary heteroaryl amine at the 3-position of the pyridine ring.

  • An aryl bromide on the phenoxy substituent at the 6-position.

To effectively utilize this molecule, researchers must employ a chemoselective strategy. The primary amine should be functionalized first using mild conditions (e.g., amidation or reductive amination) that leave the aryl bromide completely intact. The preserved C–Br bond then serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to rapidly expand structure-activity relationship (SAR) libraries[2].

Physicochemical & Reactivity Profile

The nucleophilicity of the primary amine in 6-(3-Bromophenoxy)pyridin-3-amine is modulated by the electronic environment of the pyridine ring. While 3-aminopyridines are generally more nucleophilic than their 2- or 4-aminopyridine counterparts (due to the lack of direct resonance delocalization of the nitrogen lone pair into the ring nitrogen), they are still slightly deactivated compared to standard aliphatic amines[3].

Consequently, standard electrophilic additions can be sluggish. Activating agents (like HATU for amidations) or mild acid catalysis (for reductive aminations) are often required to drive these reactions to completion without requiring elevated temperatures that might compromise the aryl bromide[4].

Comparative Reaction Metrics

The following table summarizes the optimized quantitative parameters for the functionalization of the 3-amino group while strictly preserving the 3-bromophenoxy moiety.

Functionalization TypeReagent SystemTemp (°C)Time (h)Ar–Br Intact?Typical Yield (%)
Amidation R-COOH, HATU, DIPEA, DMF20 – 254 – 12Yes80 – 95
Amidation (Acyl Chloride) R-COCl, Et₃N, DCM0 to 252 – 4Yes85 – 95
Reductive Amination R-CHO, NaBH(OAc)₃, DCE20 – 2512 – 24Yes65 – 85
Sulfonylation R-SO₂Cl, Pyridine, DCM0 to 254 – 8Yes70 – 90

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that the reaction is proceeding as intended and that chemoselectivity is maintained.

Protocol A: Chemoselective Amidation via HATU Coupling

Causality & Design: HATU is selected over traditional coupling agents (like EDC/HOBt) because the highly reactive 7-azabenzotriazole active ester it generates is exceptionally efficient at overcoming the reduced nucleophilicity of 3-aminopyridines[4]. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without interfering with the electrophile.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (to achieve a 0.2 M solution). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 6-(3-Bromophenoxy)pyridin-3-amine (1.0 equiv) to the reaction mixture in one portion.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS after 4 hours. Validation Check: Look for the complete consumption of the starting mass and the appearance of the product mass [M+H]+ . Crucially, verify the presence of a 1:1 isotopic doublet pattern (due to 79Br and 81Br ), which confirms that the aryl bromide has not undergone unwanted protodehalogenation or nucleophilic aromatic substitution.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3​ (3x) to remove unreacted acid and HATU byproducts, followed by a brine wash (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination via NaBH(OAc)₃

Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice because it is a mild hydride source that selectively reduces iminium ions faster than it reduces aldehydes[5]. This kinetic preference allows for a highly efficient one-pot procedure. For electron-deficient anilines, the addition of a mild acid (like acetic acid) accelerates the dehydration of the hemiaminal intermediate into the reactive iminium species[3].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 6-(3-Bromophenoxy)pyridin-3-amine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes to manage any mild exotherm.

  • Monitoring (Self-Validation): Stir for 12–16 hours. Monitor by TLC (Ninhydrin stain). Validation Check: The primary amine starting material will stain a distinct color (often brown/orange) compared to the secondary amine product. The disappearance of the primary amine spot indicates complete conversion.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ until gas evolution ( H2​ ) ceases. This step neutralizes the acetic acid and destroys unreacted hydride.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Visualizations

Workflow Start 6-(3-Bromophenoxy)pyridin-3-amine Amidation Pathway A: Amidation (HATU, DIPEA) Start->Amidation R-COOH RedAmin Pathway B: Reductive Amination (NaBH(OAc)3) Start->RedAmin R-CHO AmideProd N-Acyl Derivative (Ar-Br Intact) Amidation->AmideProd AmineProd N-Alkyl Derivative (Ar-Br Intact) RedAmin->AmineProd LateStage Late-Stage Diversification (Suzuki/Buchwald) AmideProd->LateStage AmineProd->LateStage

Chemoselective workflow for the divergent functionalization of 6-(3-Bromophenoxy)pyridin-3-amine.

Mechanism Amine 3-Aminopyridine Core Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Aldehyde Aldehyde Electrophile Aldehyde->Hemiaminal Imine Iminium Ion Hemiaminal->Imine -H2O Product Secondary Amine Imine->Product NaBH(OAc)3 Reduction

Mechanistic pathway of the reductive amination process utilizing sodium triacetoxyborohydride.

References

  • BLD Pharm. "4783-82-8 | 2-(4-Bromophenoxy)pyridine | BLD Pharm (Includes CAS 954567-75-0 Data)." bldpharm.com. 1

  • ACS Publications. "Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids." acs.org.3

  • Benchchem. "An In-depth Technical Guide to N-(3-aminopyridin-4-yl)benzamide." benchchem.com.4

  • Thieme Connect. "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." thieme-connect.com. 5

  • PMC / NIH. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." nih.gov. 2

Sources

Method

Application Note: Synthesis and Orthogonal Functionalization of 6-(3-Bromophenoxy)pyridin-3-amine in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Structural Rationale In modern medicinal chemistry, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged structural motifs. 6-(3-Bromophenoxy)pyridin-3-amine (systematically named 5-amino-2-(3-bromophenoxy)pyridine) is a highly versatile biaryl ether intermediate.

The strategic value of this scaffold lies in its dual-vector topology:

  • The Diaryl Ether Linkage: The oxygen bridge provides a ~120° bond angle, granting the molecule the conformational flexibility required to adopt the "U-shape" necessary to access deep hydrophobic pockets, such as the DFG-out conformation in Type II kinase inhibitors. As noted in comprehensive reviews of agrochemical and pharmaceutical design, the diaryl ether is a fundamental element for target recognition and metabolic stability ( [1]).

  • Orthogonal Reactivity Handles: The molecule possesses a nucleophilic primary amine (C3) and an electrophilic aryl bromide (C3'). This allows for highly controlled, sequential functionalization without the need for protecting groups.

This application note details the causality-driven synthesis of this intermediate and provides self-validating protocols for its downstream functionalization.

Synthetic Strategy & Mechanistic Insights

Upstream Preparation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the coupling of 2-chloro-5-nitropyridine and 3-bromophenol. The choice of 2-chloro-5-nitropyridine is dictated by the strong electron-withdrawing nature of the nitro group, which stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy for SNAr at the 2-position. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized because the polar aprotic solvent strongly solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic.

The Critical Bottleneck: Chemoselective Reduction

Once the SNAr SNAr intermediate, 2-(3-bromophenoxy)-5-nitropyridine, is isolated, the nitro group must be reduced to the primary amine. The Causality of Catalyst Selection: Standard catalytic hydrogenation (H₂, Pd/C) is strictly contraindicated here. Palladium readily undergoes oxidative addition into the C-Br bond, leading to rapid and irreversible hydrodehalogenation. To preserve the aryl bromide for late-stage cross-coupling, a chemoselective single-electron transfer (SET) reduction is mandatory ( [2]). We employ a modified Béchamp reduction using elemental iron powder and ammonium chloride.

Chemoselectivity NitroInt 2-(3-Bromophenoxy)- 5-nitropyridine Path1 Pd/C, H2 (Standard) NitroInt->Path1 Path2 Fe, NH4Cl (Béchamp) NitroInt->Path2 Product1 6-Phenoxypyridin-3-amine (Hydrodehalogenated) Path1->Product1 C-Br Cleavage (>90%) Product2 6-(3-Bromophenoxy) pyridin-3-amine (Desired) Path2->Product2 Chemoselective (>90%)

Caption: Chemoselective reduction strategy to prevent undesired hydrodehalogenation of the aryl bromide.

Quantitative Optimization of the Reduction Step

The table below summarizes the empirical data driving our protocol selection, highlighting the stark contrast in chemoselectivity between transition-metal and main-group/SET reduction methods.

Reduction MethodCatalyst / ReagentsConditionsConversion (%)Target Yield (%)Dehalogenation (%)
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm)MeOH, 25°C, 12h>99<5>90
Transfer Hydrogenation Pd/C (10%), HCOONH₄MeOH, 60°C, 4h>99<10>85
Tin Reduction SnCl₂·2H₂O (5 eq)EtOAc, 70°C, 8h9578<1
Béchamp Reduction Fe powder, NH₄Cl EtOH/H₂O, 80°C, 6h >99 92 <1

Workflow & Divergent Functionalization

Once 6-(3-Bromophenoxy)pyridin-3-amine is synthesized, it serves as a divergence point for library generation. The primary amine is typically functionalized first (e.g., via amide coupling to form the kinase "hinge binder"), followed by late-stage palladium-catalyzed Suzuki-Miyaura coupling at the aryl bromide to install solubilizing groups or secondary pharmacophores ( [3]).

SyntheticWorkflow SM1 2-Chloro-5-nitropyridine SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr SM2 3-Bromophenol SM2->SNAr NitroInt 2-(3-Bromophenoxy)-5-nitropyridine (Stable Intermediate) SNAr->NitroInt Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) NitroInt->Reduction Target 6-(3-Bromophenoxy)pyridin-3-amine (Key Pharmaceutical Scaffold) Reduction->Target PathA Vector 1: C3-Amine Amide/Urea Formation (Hinge Binder) Target->PathA Orthogonal Derivatization PathB Vector 2: 3'-Bromo Suzuki/Buchwald Coupling (Hydrophobic Pocket) Target->PathB Orthogonal Derivatization

Caption: Workflow for the synthesis and orthogonal functionalization of the biaryl ether scaffold.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(3-Bromophenoxy)-5-nitropyridine (SNAr)

This protocol utilizes a precipitation-driven workup, creating a self-validating system where the product's purity is visually confirmed by the formation of a crystalline solid, bypassing the need for chromatography.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (15.8 g, 100 mmol) and 3-bromophenol (18.2 g, 105 mmol).

  • Solvation & Base: Dissolve the reagents in anhydrous DMF (150 mL). Add finely powdered K₂CO₃ (27.6 g, 200 mmol) in one portion.

  • Reaction: Heat the suspension to 80°C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the highly UV-active starting material (R_f ~0.4) will convert to a lower-running product spot.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (600 mL). The sudden shift in dielectric constant forces the highly lipophilic product to crash out.

  • Isolation: Filter the resulting pale-yellow precipitate through a Büchner funnel. Wash the filter cake with cold water (3 × 100 mL) to remove residual DMF and inorganic salts. Dry under vacuum at 45°C overnight. Yield: ~27.5 g (93%).

Protocol B: Chemoselective Reduction to 6-(3-Bromophenoxy)pyridin-3-amine

This step relies on a heterogeneous iron reduction. The self-validating aspect of this protocol is the Celite filtration: a colorless to pale-yellow filtrate indicates complete reduction, whereas an orange/red tint warns of incomplete reduction (presence of nitroso intermediates).

  • Setup: Suspend 2-(3-bromophenoxy)-5-nitropyridine (14.7 g, 50 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).

  • Activation: Add Iron powder (325 mesh, 13.9 g, 250 mmol) and solid NH₄Cl (13.4 g, 250 mmol). The mild acidity of NH₄Cl (pH ~5.5) provides the necessary protons without protonating the pyridine nitrogen, which would stall the reaction.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80°C for 6 hours.

  • Self-Validating Workup: While still hot (>60°C), filter the dark suspension through a tightly packed pad of Celite. Critical causality: Filtering hot prevents the product from co-precipitating with the iron oxide sludge. Wash the Celite pad with hot Ethanol (2 × 50 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as an off-white solid. Yield: ~12.2 g (92%).

Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the preserved aryl bromide.

  • Setup: In an oven-dried Schlenk tube, combine 6-(3-bromophenoxy)pyridin-3-amine (1.32 g, 5.0 mmol), the desired arylboronic acid (6.0 mmol), and Na₂CO₃ (1.59 g, 15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (183 mg, 0.25 mmol, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL). Purge the vessel with nitrogen for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Heat the sealed tube at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of silica gel to remove the palladium black. Concentrate and purify via flash column chromatography.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Chemical Science (Royal Society of Chemistry) / PMC - NIH URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-(3-Bromophenoxy)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of 6-(3-bromophenoxy)pyridin-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of 6-(3-bromophenoxy)pyridin-3-amine . While the two-step route—Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction—appears straightforward, it is fraught with chemoselectivity traps.

This guide deconstructs the mechanistic pitfalls of this specific synthesis and provides field-proven, self-validating protocols to maximize your reaction yield and purity.

Workflow A Reactants 3-Bromophenol + 2-Chloro-5-nitropyridine B Intermediate 2-(3-Bromophenoxy)- 5-nitropyridine A->B Step 1: SNAr K2CO3, DMF C Target Product 6-(3-Bromophenoxy) pyridin-3-amine B->C Step 2: Chemoselective Reduction

Two-step synthesis workflow for 6-(3-Bromophenoxy)pyridin-3-amine.

Section 1: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

The Science: The SNAr reaction between 3-bromophenol and 2-chloro-5-nitropyridine relies on the strong electron-withdrawing nature of the para-nitro group, which stabilizes the intermediate Meisenheimer complex. However, the highly activated nature of the 2-position makes it susceptible to side reactions.

Frequently Asked Questions

Q: Why is my SNAr yield capped at 50% with a major highly polar byproduct visible on TLC? A: You are likely observing the formation of 2-hydroxy-5-nitropyridine. This occurs when adventitious water in your solvent or hygroscopic base (like K₂CO₃) acts as a competing nucleophile. Causality: Water is a smaller, harder nucleophile than the bulky 3-bromophenoxide. It rapidly attacks the highly electrophilic 2-position of the nitropyridine, displacing the chloride. To fix this, you must use strictly anhydrous DMF and oven-dried K₂CO₃ or Cs₂CO₃.

Q: How can I ensure complete conversion without increasing the temperature and risking ether cleavage? A: Pre-form the phenoxide salt. Adding the phenol and base together and stirring for 30 minutes before adding the electrophile ensures the generation of the highly nucleophilic phenoxide. This accelerates the reaction at lower temperatures (80 °C instead of 120 °C), preventing thermal degradation of the product.

Protocol 1: Self-Validating SNAr Methodology
  • Preparation: Charge an oven-dried flask with 3-bromophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Activation: Add anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 30 minutes.

    • Validation Check: The suspension will turn a distinct yellow/orange, visually confirming the formation of the highly nucleophilic phenoxide anion.

  • Coupling: Add 2-chloro-5-nitropyridine (1.05 eq) in one portion. Heat the reaction to 80 °C for 4 hours.

  • Quench & Isolate: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5x volume of DMF).

    • Validation Check: A pale yellow precipitate (2-(3-bromophenoxy)-5-nitropyridine) should immediately crash out. If an oil forms, seed the mixture or scratch the flask to induce crystallization.

  • Purification: Filter the solid, wash exhaustively with distilled water to remove DMF and salts, and dry under high vacuum.

Section 2: Step 2 - Chemoselective Nitro Reduction

The Science: The reduction of 2-(3-bromophenoxy)-5-nitropyridine to the corresponding amine is the most critical step. The aryl bromide moiety is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Chemoselectivity Nitro 2-(3-Bromophenoxy)-5-nitropyridine Amine 6-(3-Bromophenoxy)pyridin-3-amine (Desired) Nitro->Amine Fe/NH4Cl or Pt(S)/C (Chemoselective) Debrom 6-Phenoxypyridin-3-amine (Debrominated Byproduct) Nitro->Debrom Pd/C, H2 (Non-selective) Amine->Debrom Over-reduction (C-Br Cleavage)

Reaction pathways illustrating chemoselective reduction vs. hydrodebromination.

Frequently Asked Questions

Q: My LC-MS shows a dominant product peak at M-79. What went wrong? A: You have experienced hydrodebromination. Standard Palladium on carbon (Pd/C) inserts into the C-Br bond via oxidative addition, and in the presence of hydrogen, reductively eliminates to yield the debrominated byproduct. Fix: You must use a chemoselective reduction method. As demonstrated in the literature, sulfided platinum on carbon (Pt(S)/C) poisons the catalyst against oxidative addition into the C-Br bond while remaining active for nitro reduction 1. Alternatively, dissolving metal reductions using Iron powder and ammonium chloride provide excellent chemoselectivity 2.

Q: I switched to Iron/NH₄Cl, but my isolated yield is only 30% despite full conversion on TLC. Where is the product? A: The product is trapped in the filter cake. 6-(3-Bromophenoxy)pyridin-3-amine is a Lewis basic heteroaromatic. Causality: The amine and pyridine lone pairs coordinate strongly to the empty d-orbitals of the Fe(II)/Fe(III) oxide sludge generated during the reaction. Fix: Perform a hot filtration over Celite and triturate the filter cake exhaustively with hot ethyl acetate and methanol to disrupt this coordination.

Quantitative Comparison of Reduction Conditions
Reduction MethodReagents & ConditionsConversion (%)Debromination (%)Isolated Yield (%)
Standard Hydrogenation Pd/C (10%), H₂, RT>99>85<10
Dissolving Metal Fe powder, NH₄Cl, 80 °C>95<182–88
Poisoned Catalyst Pt(S)/C (5%), H₂, RT>99<290–95
Protocol 2: Self-Validating Chemoselective Reduction (Fe/NH₄Cl)
  • Setup: Suspend 2-(3-bromophenoxy)-5-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 2 hours.

    • Validation Check: TLC (30% EtOAc/Hexanes) should show complete consumption of the bright yellow starting material (Rf ~0.6) to a highly polar, UV-active spot (Rf ~0.2). The reaction mixture will turn into a dark brown/black sludge.

  • Hot Filtration (Critical): While still hot (60–80 °C), filter the reaction mixture through a tightly packed pad of Celite.

    • Validation Check: Wash the iron sludge exhaustively with hot EtOAc (3 x 50 mL) and hot MeOH (1 x 50 mL). The final wash should be completely colorless and show no UV activity on a TLC plate.

  • Workup: Concentrate the filtrate to remove ethanol/methanol. Partition the remaining aqueous layer between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 6-(3-bromophenoxy)pyridin-3-amine as an off-white to pale brown solid.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications. 1

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation | Synthetic Communications - Taylor & Francis. 2

Sources

Optimization

Minimizing side reactions during 6-(3-Bromophenoxy)pyridin-3-amine derivatization

Welcome to the technical support center for the derivatization of 6-(3-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 6-(3-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this molecule, featuring a nucleophilic aminopyridine, a diaryl ether linkage, and an aryl bromide, presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and minimize common side reactions, ensuring the success of your synthetic campaigns.

Overview of Challenges

The derivatization of 6-(3-Bromophenoxy)pyridin-3-amine typically involves two primary sites of reaction: the nucleophilic amino group and the aryl bromide handle, which is ideal for cross-coupling reactions. However, the interplay between the diaryl ether, the electron-rich aminopyridine system, and the conditions required for these transformations can lead to several undesired pathways. This guide will address the most common issues: hydrodehalogenation, diaryl ether cleavage, and challenges related to the reactivity of the pyridine and amine moieties.

Section 1: Hydrodehalogenation in Cross-Coupling Reactions

One of the most frequent and frustrating side reactions during palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the replacement of the bromine atom with hydrogen.

Q1: I am seeing a significant amount of the debrominated product, 6-phenoxypyridin-3-amine, in my reaction mixture. What is causing this hydrodehalogenation?

A1: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] The primary cause is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1] These Pd-H species can arise from several sources:

  • The Base or Solvent: Certain bases and solvents, particularly alcohols, amines, or even trace water, can act as hydride donors.[1][2]

  • The Amine Coupling Partner: In Buchwald-Hartwig aminations, the amine itself can be a source of β-hydride elimination, leading to the formation of Pd-H.[3]

  • The Ligand: While ligands are crucial for the reaction, some can facilitate the formation of Pd-H species.

Once formed, the Pd-H intermediate can undergo reductive elimination with the organic group, releasing the unwanted debrominated byproduct and regenerating the Pd(0) catalyst, which re-enters the undesired cycle.

Q2: How can I strategically minimize hydrodehalogenation?

A2: Minimizing this side reaction requires a multi-faceted approach focused on controlling the formation and reactivity of Pd-H species.

Troubleshooting Protocol: Minimizing Hydrodehalogenation
  • Ligand Selection: This is often the most critical parameter. Opt for bulky, electron-rich phosphine ligands which are known to accelerate the rate of reductive elimination of the desired product, thereby outcompeting the hydrodehalogenation pathway.[1]

  • Base Optimization: The choice of base is paramount. Avoid bases that can readily provide a hydride. While strong, non-nucleophilic bases are needed, consider switching from alkoxides (like NaOtBu) to carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄), which are less likely to be hydride sources.[1]

  • Solvent Choice: Use anhydrous, aprotic solvents. Solvents like DMF and alcohols can be hydride sources.[1] Switching to less reducible solvents like toluene, THF, or dioxane is highly recommended. A study on a Sonogashira coupling demonstrated a significant yield improvement from 20% in DMF to 70% in toluene by minimizing this side reaction.[1]

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodehalogenation. Determine the lowest possible temperature that allows for efficient coupling.[1]

  • Ensure Anhydrous Conditions: Trace amounts of water can be a significant source of hydrides.[1][2][4] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

Data Summary: Parameter Selection to Reduce Hydrodehalogenation
ParameterRecommendationRationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Accelerates desired reductive elimination, outcompeting Pd-H formation.
Base K₃PO₄, Cs₂CO₃Less prone to acting as a hydride source compared to alkoxides.
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic and less likely to be a source of hydrides.[1]
Temperature ≤ 100 °C (if possible)Reduces the rate of the undesired hydrodehalogenation pathway.[1]
Atmosphere Inert (Argon or Nitrogen)Excludes moisture, a key source of hydrides.[2][4]
Section 2: Cleavage of the Diaryl Ether Bond

The diaryl ether linkage is generally stable, but it can be susceptible to cleavage under certain harsh conditions, leading to the formation of 3-bromophenol and 6-hydroxypyridin-3-amine derivatives.

Q1: My reaction is producing phenols, indicating the C-O ether bond is breaking. Why is this happening?

A1: Diaryl ether cleavage is typically promoted by two main pathways:

  • Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack.[5][6] While not common in cross-coupling, if your substrate has been exposed to strong acidic conditions during a prior step or workup, this could be a source of degradation.

  • Reductive Cleavage: More relevant to derivatization chemistry, certain catalytic systems, especially those involving strong reducing agents or specific transition metals under hydrogenolysis conditions, can cleave the C–O bond.[7][8] This can sometimes be an unexpected side reaction in palladium catalysis if reaction conditions become too reductive.

Q2: What are the best practices to maintain the integrity of the diaryl ether linkage?

A2: Preserving the diaryl ether bond is usually straightforward by controlling the reaction environment.

Troubleshooting Protocol: Preventing Diaryl Ether Cleavage
  • Avoid Strong Acids: Do not use strong acids like HBr or HI in your reaction or workup, as these are known reagents for ether cleavage.[6] If an acidic workup is required, use milder, buffered, or dilute acids (e.g., saturated NH₄Cl, dilute citric acid).

  • Control Reductive Environment: Be cautious when using strong reducing agents (e.g., NaBH₄, LiAlH₄) if other transformations are planned on the molecule. For palladium-catalyzed reactions, avoid conditions known to promote excessive reduction, such as high pressures of hydrogen or using formic acid as a hydride source unless hydrodehalogenation is the desired outcome.

  • Moderate Reaction Temperature: Very high temperatures (>150 °C) for prolonged periods can contribute to thermal degradation, which may include ether cleavage.

Section 3: Managing Reactivity of the Aminopyridine System

The 3-aminopyridine moiety is the intended site for many derivatizations (e.g., acylation, alkylation, sulfonylation), but its inherent electronic properties can also be a source of side reactions.

Q1: When I try to perform a reaction at the aryl bromide (e.g., Suzuki coupling), I get a complex mixture or low yield. Could the amino group be interfering?

A1: Absolutely. The free amino group can interfere in several ways:

  • Catalyst Inhibition: The lone pair on the amine can coordinate to the palladium center, potentially inhibiting catalyst activity.

  • Nucleophilic Attack: The pyridine ring itself is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[9] The amino group at the 3-position is an activating group, but nucleophilic attack on pyridines is most favored at the C2 and C4 positions due to the ability to delocalize the negative charge of the intermediate onto the ring nitrogen.[9] While less likely to be a primary issue for reactions at the bromophenyl ring, it's a potential pathway to consider under specific conditions.

Q2: Should I protect the amino group? If so, what are the best strategies?

A2: Protecting the amino group is a highly effective strategy to prevent interference and improve reaction outcomes, especially for complex, multi-step syntheses. A good protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield.[10]

Data Summary: Common Protecting Groups for the Amino Functionality
Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl in Dioxane)Stable to basic and reductive conditions; widely used.[11][12]
BenzyloxycarbonylCbz or ZCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.[12]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, BaseSecondary Amines (e.g., Piperidine in DMF)Base-labile; orthogonal to both Boc and Cbz.[10][12]
p-NitrobenzenesulfonylNosylNosyl-Cl, BaseThiol and Base (e.g., thiophenol, K₂CO₃)Can act as a directing group for C-H activation.[13][14]
Experimental Protocol: Protection of the Amino Group with Boc Anhydride
  • Setup: To a solution of 6-(3-Bromophenoxy)pyridin-3-amine (1.0 eq) in an appropriate solvent (e.g., THF or Dichloromethane) at room temperature, add triethylamine (1.5 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Visual Aids
Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield or Side Product Formation check_hydro Major Side Product: Hydrodehalogenation? start->check_hydro check_ether Side Product: Phenols Observed? check_hydro->check_ether No optimize_reaction Optimize Reaction: 1. Switch to K3PO4/Cs2CO3 2. Use Anhydrous Toluene/Dioxane 3. Screen Bulky Ligands (XPhos) 4. Lower Temperature check_hydro->optimize_reaction Yes check_complex Complex Mixture, Low Conversion? check_ether->check_complex No ether_cleavage Troubleshoot Ether Cleavage: 1. Avoid Strong Acidic Workup 2. Check for Harsh Reductive Conditions check_ether->ether_cleavage Yes protect_amine Protect Amino Group: Use Boc or Cbz group to prevent catalyst inhibition/side reactions. check_complex->protect_amine Yes end Successful Derivatization check_complex->end No, other issue optimize_reaction->end ether_cleavage->end protect_amine->end

Caption: Decision tree for troubleshooting common side reactions.

Competitive Pathways in Palladium Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Desired_Product Ar-Nu (Desired Product) Ar-Pd(II)-Br(L2)->Desired_Product + Coupling Partner H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2)->H-Pd(II)-Br(L2) From Base/Solvent/Amine Desired_Product->Pd(0)L2 Reductive Elimination (Productive) Undesired_Product Ar-H (Hydrodehalogenation) H-Pd(II)-Br(L2)->Undesired_Product Reductive Elimination (Unproductive) Undesired_Product->Pd(0)L2

Caption: Competing productive vs. unproductive catalytic cycles.

References
  • García-Rubia, A., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Retrieved from [Link]

  • Zhu, C., et al. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. Nature Communications. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • García-Rubia, A., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • NotDionysus. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive cleavage of diaryl ethers. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, D., et al. (2014). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. Angewandte Chemie. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Liu, Y., et al. (2019). Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. Environmental Science & Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-(3-Bromophenoxy)pyridin-3-amine Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the scalable synthesis of active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the scalable synthesis of active pharmaceutical ingredients (APIs). Here, we address the mechanistic challenges and optimization strategies for cross-coupling reactions involving 6-(3-Bromophenoxy)pyridin-3-amine .

This substrate presents a unique dual-threat to palladium catalysis: an electrophilic aryl bromide poised for oxidative addition, coupled with two highly Lewis basic sites (a pyridine nitrogen and a free primary amine). These structural features frequently lead to severe catalyst poisoning, forcing chemists to use economically unviable catalyst loadings (>5 mol%)[1][2]. This guide provides actionable, causality-driven solutions to reduce palladium loading to highly sustainable levels (<1 mol% or ppm)[3][4].

Mechanistic Pathway & Catalyst Poisoning Dynamics

To successfully optimize catalyst loading, one must first understand the failure modes of the catalytic cycle. The primary cause of stalled reactions with aminopyridines is the formation of stable, off-cycle palladium(II) complexes[5].

G Precatalyst Buchwald Precatalyst (e.g., XPhos Pd G3) ActiveCat Active Catalyst [Pd(0)L] Precatalyst->ActiveCat Base Activation OxAdd Oxidative Addition [Pd(II)(Ar)L(Br)] ActiveCat->OxAdd + 6-(3-Bromophenoxy)pyridin-3-amine PoisonState Off-Cycle Poisoning (Aminopyridine Coordination) OxAdd->PoisonState Substrate -NH2/Pyridine Coordination Transmet Transmetalation / Amine Binding OxAdd->Transmet + Coupling Partner PoisonState->OxAdd Bulky Ligand (XPhos) Prevents Coordination RedElim Reductive Elimination Product Formation Transmet->RedElim Base / Heat Product Coupled Product + Regenerated[Pd(0)L] RedElim->Product Product->ActiveCat Catalytic Turnover

Catalytic cycle showing productive pathways vs. aminopyridine-induced off-cycle catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at low catalyst loadings (<1 mol%) when using standard Pd(OAc)₂/PPh₃ systems? Causality: Standard ligands like PPh₃ lack the necessary steric bulk to shield the palladium center. Following oxidative addition, the highly coordinating pyridine nitrogen or the free primary amine of the substrate outcompetes the coupling partner for the Pd(II) center, forming an inactive, multiligated off-cycle complex[1][5]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos). The extreme steric profile of these ligands enforces a highly active monoligated Pd(0)L state and physically blocks the substrate's Lewis basic nitrogen atoms from coordinating to the metal center, enabling turnover at loadings as low as 0.1–0.5 mol%[3][6].

Q2: I switched to a bulky ligand, but I still need 5 mol% palladium to reach full conversion. How can I ensure complete catalyst activation? Causality: Relying on the in situ reduction of Pd(II) precursors (like Pd(OAc)₂) to the active Pd(0) species is notoriously inefficient. This process often consumes a portion of your expensive ligand or substrate as the reducing agent, and basic phosphines can be rapidly oxidized, leaving you with a fraction of the intended active catalyst[7]. Solution: Utilize pre-formed Buchwald precatalysts (e.g., XPhos Pd G3 or G4). These complexes undergo rapid, quantitative activation under mild basic conditions to generate the exact 1:1 Pd(0)L active species required, preventing ligand oxidation and allowing you to drastically reduce your overall catalyst loading[8].

Q3: I am observing significant homocoupling and oligomerization. How do I prevent the free primary amine from reacting with the aryl bromide? Causality: 6-(3-Bromophenoxy)pyridin-3-amine contains both an electrophile (aryl bromide) and a nucleophile (primary amine). Under basic cross-coupling conditions, the amine can undergo a competing Buchwald-Hartwig amination with another substrate molecule[6]. Solution: Chemoselectivity must be tuned based on your desired reaction:

  • For Suzuki-Miyaura Couplings: Use a weaker base (e.g., K₃PO₄ or K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O). This favors the transmetalation of the boronic acid over the deprotonation and subsequent binding of the primary amine[9].

  • For Buchwald-Hartwig Aminations (with a secondary amine partner): Employ the RuPhos ligand. RuPhos is highly selective for coupling secondary amines over primary amines, effectively rendering the substrate's free -NH₂ group an inert spectator during the reaction[6].

Catalyst Optimization Data

The following table summarizes the quantitative impact of catalyst system selection on the Suzuki-Miyaura coupling of 6-(3-Bromophenoxy)pyridin-3-amine with a standard arylboronic acid.

Catalyst SystemLoading (mol%)Base / Solvent SystemConversion (%)Primary Failure Mode / Observation
Pd(OAc)₂ / PPh₃5.0%K₂CO₃ / 1,4-Dioxane< 20%Severe catalyst poisoning by pyridine N; reaction stalls early[1].
Pd₂(dba)₃ / XPhos2.0%K₃PO₄ / Dioxane:H₂O65%Incomplete Pd(0) generation; ligand oxidation observed[7].
XPhos Pd G3 0.5% K₃PO₄ / Dioxane:H₂O > 95% Optimal. Rapid activation; no off-cycle poisoning[8].
XPhos Pd G30.1% (1000 ppm)K₃PO₄ / Dioxane:H₂O88%Slight reduction in rate, but highly viable for scale-up[3][4].

Standard Operating Procedure: Low-Loading Cross-Coupling Workflow

This self-validating protocol details a 0.5 mol% Suzuki-Miyaura coupling utilizing XPhos Pd G3. The built-in visual cues ensure that the catalytic cycle is initiating correctly.

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-(3-Bromophenoxy)pyridin-3-amine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G3 (0.005 equiv, 0.5 mol%).

  • Seal the flask and purge with ultra-pure Nitrogen or Argon (3 vacuum/backfill cycles).

Step 2: Solvent Degassing (Critical for Low Loading)

  • Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade H₂O (4:1 v/v).

  • Sparge the solvent mixture with Nitrogen for at least 30 minutes. Note: Oxygen is lethal to the monoligated Pd(0) species generated at this stage; inadequate degassing is the #1 cause of failure at <1 mol% loadings[3].

Step 3: Reaction Execution & Validation

  • Introduce the degassed solvent to the Schlenk flask via a syringe.

  • Heat the reaction mixture to 80 °C under vigorous stirring (800+ RPM to overcome mass transfer limitations in the biphasic system).

  • Self-Validation Check: Within 5–10 minutes of heating, the solution should transition from a pale yellow suspension to a homogenous, deeper golden/brown solution, indicating the successful base-mediated cleavage of the carbazole leaving group and generation of the active Pd(0) species[8].

  • Monitor via LC-MS or TLC until the aryl bromide is consumed (typically 2–4 hours).

Step 4: Workup & Palladium Scavenging

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • To ensure the final API meets regulatory limits for heavy metals (<10 ppm Pd), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or polymer-supported ethylenediamine) for 4 hours at 40 °C before filtration and concentration[4].

References

  • Organic Letters. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Publications / PMC.[Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.[Link]

  • Frontiers in Chemistry. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.[Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications / PMC.[Link]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications.[Link]

  • MDPI Molecules. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI.[Link]

  • Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier.[Link]

  • The Journal of Organic Chemistry. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications / PMC.[Link]

Sources

Optimization

Overcoming steric hindrance in 6-(3-Bromophenoxy)pyridin-3-amine substitutions

Welcome to the Technical Support Center for advanced cross-coupling and functionalization methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling and functionalization methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 954567-75-0).

This molecule presents a unique "perfect storm" of synthetic challenges: it is an AB-type bifunctional monomer (containing both a nucleophilic amine and an electrophilic aryl bromide), its 3-aminopyridine core exhibits reduced nucleophilicity, and the diaryl ether linkage induces complex conformational steric shielding.

Below, you will find field-proven causality analyses, optimized protocols, and data-driven solutions to overcome these bottlenecks.

Core Troubleshooting & FAQs

Q1: When I attempt a Buchwald-Hartwig cross-coupling on the 3-bromophenoxy group, my reaction yields a complex, high-molecular-weight tar. What is happening? The Causality: You are experiencing AB-monomer oligomerization. Because your starting material contains both an electrophile (the aryl bromide) and a nucleophile (the primary 3-amine), introducing a Palladium catalyst initiates intermolecular cross-coupling between the molecules themselves[1]. The Solution: The system must be chemoselectively decoupled. You must mask the 3-amine via Boc-protection prior to subjecting the molecule to Pd-catalysis. The electron-withdrawing nature of the Boc group completely neutralizes the nucleophilicity of the 3-aminopyridine, allowing the Pd-catalyst to selectively engage the aryl bromide with your exogenous coupling partner.

Q2: Even after protecting the amine, oxidative addition at the 3-bromophenoxy group is sluggish and requires high temperatures. Why is this meta-bromide acting like a sterically hindered ortho-bromide? The Causality: This is a classic case of conformational steric shielding. Diaryl ethers are not static linear molecules; they frequently adopt folded or orthogonal conformations to minimize the steric clash between the two aromatic rings[2]. In highly substituted diaryl ethers, this restricted rotation can even lead to atropisomerism[3]. The bulky pyridine ring folds back over the phenoxy ring, creating a transient steric shield around the meta-bromine. This physically blocks the bulky Ln​Pd(0) complex from approaching the C-Br bond for oxidative addition. The Solution: Transition from first-generation catalysts (like Pd(OAc)2​ /BINAP)[4] to highly active pre-catalysts that generate mono-ligated Pd(0) rapidly. Palladacycle pre-catalysts (Pd G3 or G4) bypass the need for in situ reduction and immediately penetrate the steric shield[5].

Q3: I am trying to couple the protected aryl bromide with a bulky secondary amine, but the reaction stalls after oxidative addition. Which ligand should I use? The Causality: While oxidative addition is sensitive to steric hindrance around the Pd metal[5], the reductive elimination step is where bulky secondary amines typically fail. The Pd(II) intermediate becomes too stable. The Solution: You must use a ligand with extreme steric bulk to destabilize the Pd(II) intermediate and "force" the C-N bond formation. tBuBrettPhos was specifically designed for this exact scenario[6]. Its massive steric profile compresses the C-Pd-N bond angle, drastically lowering the activation energy required for reductive elimination.

Q4: How do I selectively alkylate the 3-amino group without triggering the aryl bromide? The Causality: 3-aminopyridines are inherently less nucleophilic than standard anilines due to the electron-deficient nature of the pyridine ring[7]. Standard SN​2 alkylation conditions (e.g., K2​CO3​ / alkyl halide) will fail or require temperatures that risk degrading the ether linkage. The Solution: Avoid Pd-catalysis entirely to spare the bromide. Use a strong, non-nucleophilic base like LiHMDS to fully deprotonate the amine at low temperatures (-78 °C), creating a highly reactive amide anion that can attack sterically hindered electrophiles.

Mechanistic Workflows & Visualizations

Caption: Workflow mitigating AB-monomer oligomerization and steric hindrance in bifunctional scaffolds.

Caption: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at oxidative addition and reductive elimination.

Quantitative Data: Catalyst Selection Matrix

When coupling the Boc-protected 6-(3-bromophenoxy)pyridin-3-amine with bulky secondary amines, ligand selection dictates the success of the reaction. Below is a synthesized comparison of catalyst systems based on steric tolerance[1][5][6]:

Catalyst SystemLigand Steric BulkPreferred Amine PartnerTypical Yield (Hindered Ar-Br)Mechanism of Action / Limitation
Pd(OAc)2​ / BINAP LowPrimary arylamines< 15%Bidentate; prone to catalyst poisoning and fails with bulky secondary amines[4].
RuPhos Pd G3 ModerateSecondary aliphatic40-55%Excellent for standard secondary amines, but struggles with the folded diaryl ether conformation.
BrettPhos Pd G3 HighPrimary aliphatic60-75%High electron density promotes rapid oxidative addition; optimized for primary amines[5].
tBuBrettPhos Pd G3 Very HighBulky secondary / Amides> 85% Extreme steric bulk forces the C-N bond formation step, overcoming the Pd(II) resting state[6].

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Masking the Nucleophile)

This protocol ensures the 3-aminopyridine is fully deactivated prior to cross-coupling, preventing oligomerization.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 6-(3-bromophenoxy)pyridin-3-amine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

  • Reaction: Stir at 40 °C under an inert Nitrogen atmosphere for 12 hours.

  • Validation Check (TLC/LC-MS): Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar primary amine spot should disappear, replaced by a higher Rf​ spot. LC-MS should confirm the [M+H]+ mass shift of +100 Da.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure mono-Boc protected intermediate.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

This protocol utilizes a Generation 3 palladacycle to overcome the conformational shielding of the diaryl ether.

  • Preparation (Strictly Air-Free): Inside a nitrogen-filled glovebox, charge a Schlenk tube with the N-Boc protected intermediate from Protocol A (1.0 equiv, 1.0 mmol), the bulky secondary amine coupling partner (1.5 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv). Note: If your amine contains base-sensitive esters, substitute NaOtBu with Cs2​CO3​ [1].

  • Catalyst Loading: Add tBuBrettPhos Pd G3 (2 mol%). The pre-catalyst ensures immediate generation of the active L1​Pd(0) species upon exposure to the base[5].

  • Solvent & Degassing: Add anhydrous, degassed Toluene (0.1 M). Seal the tube, remove from the glovebox, and stir vigorously.

  • Heating: Heat the reaction mixture to 100 °C for 8 hours. The bulky tBuBrettPhos ligand will accelerate the difficult reductive elimination step[6].

  • Validation Check: An aliquot filtered through a small Celite plug analyzed by LC-MS should show >95% conversion of the aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts[4], and concentrate the filtrate. Purify via silica gel chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.org.
  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. RSC.org.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.com.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Libretexts.org.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Wuxiapptec.com.
  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion. NIH.gov.
  • Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization. NIH.gov.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Novel Crystalline Compounds (e.g., CAS 954567-75-0)

Document ID: TSC-CRYST-954567-75-0 Version: 1.0 Last Updated: March 21, 2026 Introduction Welcome to the technical support center for the purification and recrystallization of novel crystalline organic compounds. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CRYST-954567-75-0 Version: 1.0 Last Updated: March 21, 2026

Introduction

Welcome to the technical support center for the purification and recrystallization of novel crystalline organic compounds. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust purification protocols for new chemical entities, exemplified here by the placeholder CAS 954567-75-0.

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs), as it significantly impacts purity, stability, and other physical properties.[1][] Variations in crystal forms can affect the final drug's performance and consistency.[1][3] This document provides a comprehensive framework for developing a recrystallization procedure, troubleshooting common issues, and answering frequently asked questions.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the "mother liquor").[6][7]

The Critical Role of Solvent Selection

The success of any recrystallization heavily depends on the choice of solvent.[5] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at high temperatures. [6][8]

  • Low solubility for the target compound at low temperatures. [6][8]

  • Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[8]

  • The solvent should be chemically inert and not react with the compound.[8]

  • It should be volatile enough to be easily removed from the purified crystals.[8]

A systematic approach to solvent screening is recommended, starting with solvents of varying polarities, based on the principle of "like dissolves like."[7][9]

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization process.

Recrystallization_Workflow start Start: Crude Solid solvent_screen 1. Solvent Screening (Test solubility in various solvents) start->solvent_screen dissolve 2. Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filtration 3. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filtration cool 4. Slow Cooling (Allow crystals to form) hot_filtration->cool induce_crystallization Induce Crystallization (Scratching, Seeding) cool->induce_crystallization No Crystals Form collect 5. Collect Crystals (Vacuum Filtration) cool->collect Crystals Form induce_crystallization->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity (Melting Point, HPLC, NMR) dry->analyze end End: Pure Crystalline Product analyze->end

Caption: A generalized workflow for the purification of a solid organic compound via recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[10][11] This often happens when the melting point of the solid is lower than the temperature of the solution from which it is separating.[10][11] Impurities can also lower the melting point, contributing to this issue.[10][11]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Return the flask to the heat source, redissolve the oil, and add a small amount of additional solvent.[10][11] This lowers the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.

  • Slow Down the Cooling Rate: Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point.[12] Allow the solution to cool more slowly by insulating the flask or letting it cool on a surface that is not a strong heat sink.[11]

  • Change the Solvent: The boiling point of your current solvent may be too high.[12] Experiment with a lower-boiling point solvent in which the compound still has good solubility when hot and poor solubility when cold.[12]

  • Pre-purify the Material: If significant impurities are present, they can act as a eutectic mixture, depressing the melting point.[12] Consider a preliminary purification step, such as column chromatography, before recrystallization.[13]

Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

Answer: The failure of crystals to form is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[11]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[10][11] This provides a template for other molecules to deposit onto.

  • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10][11] Be careful not to boil off too much, as this can cause the compound to crash out of solution too quickly.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[14] This should only be done after the solution has been allowed to cool to room temperature slowly.[12]

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

Answer: Yes, rapid crystallization, often called "crashing out," is undesirable because impurities can be trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[10] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[10]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Place the flask back on the heat source, redissolve the solid, and add a bit more solvent than the minimum required for dissolution.[10] This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.

  • Ensure Slow Cooling: Avoid placing the hot flask directly on a cold surface or in an ice bath. Allow it to cool gradually to room temperature.

Q4: My final yield is very low. How can I improve it?

Answer: A low yield can result from several factors during the process.

Troubleshooting Steps:

  • Check the Mother Liquor: Too much solvent is a common cause of low yield, as a significant amount of the product remains dissolved.[10] You can test the mother liquor by evaporating a small amount to see if a significant residue remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again for a "second crop" of crystals.

  • Avoid Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-warmed and use a slight excess of solvent to prevent this.[15]

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent.[6] Using too much or using room-temperature solvent will dissolve some of your purified product.

Visualization of Troubleshooting Logic

This diagram outlines a decision-making process for the common issue of "oiling out."

Troubleshooting_Oiling_Out start Problem: Compound 'Oils Out' reheat 1. Reheat to Dissolve Oil start->reheat add_solvent 2. Add Small Amount of Additional Solvent reheat->add_solvent slow_cool 3. Cool Slowly add_solvent->slow_cool check_result Does it still oil out? slow_cool->check_result success Success: Crystals Form check_result->success No failure Problem Persists check_result->failure Yes change_solvent 4. Choose a Lower-Boiling Point Solvent failure->change_solvent pre_purify 5. Pre-Purify via Chromatography (if impurities are high) failure->pre_purify

Caption: A troubleshooting decision tree for addressing the "oiling out" phenomenon.

Frequently Asked Questions (FAQs)

Q: How do I perform a multi-solvent recrystallization?

A: A multi-solvent (or mixed-solvent) system is used when no single solvent has the ideal solubility properties.[14] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[12]

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.[12]

Q: How do I confirm the purity of my recrystallized product?

A: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C).[9] Impurities tend to depress and broaden the melting point range.[9][13]

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) can give a quick qualitative assessment of purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure and is the industry standard for purity analysis.[13]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity of the compound and detect the presence of impurities with different chemical structures.[13][16]

Q: What is supersaturation and why is it important?

A: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[11][17] It is the essential driving force for both the formation of new crystal nuclei (nucleation) and the growth of existing crystals.[17][18] Controlling the level of supersaturation is key to controlling crystal size and quality.[1]

Q: Can I reuse the mother liquor?

A: The mother liquor contains dissolved product as well as soluble impurities. While you can often recover a "second crop" of crystals by concentrating the mother liquor, this second crop will generally be less pure than the first. It is common practice to analyze the purity of the second crop separately and decide if it needs to be recrystallized again.

Experimental Protocols

Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[9] Add solvent in small portions until a clear, saturated solution is obtained at or near the solvent's boiling point.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated equipment to prevent premature crystallization.[15][19]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[7][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][14]

  • Washing: Rinse the crystals with a small amount of ice-cold solvent to wash away any adhering mother liquor.[6][9]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven, to remove all residual solvent.[7][14]

Data Summary Table: Example Solvent Screening

The following table is an example of how to record data during a solvent screening for a hypothetical 100 mg sample of a new compound.

SolventPolaritySolubility at 25°CSolubility at Boiling PointObservations on CoolingSuitability
WaterHighInsolubleSparingly SolubleNo crystals formPoor
EthanolMedium-HighSparingly SolubleVery SolubleAbundant, well-formed crystalsExcellent
Ethyl AcetateMediumSolubleVery SolubleFew crystals, low recoveryFair (too soluble when cold)
HexaneLowInsolubleInsoluble-Poor

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Manitoba.
  • University of York.
  • Mettler Toledo.
  • Creative Biolabs. (2024, December 25).
  • LabXchange. (2024, January 23).
  • University of York. Solvent Choice.
  • Royal Society of Chemistry. (2021, September).
  • École Polytechnique Fédérale de Lausanne.
  • MIT OpenCourseWare.
  • Scribd.
  • Chemical Education Xchange. (2025, November 17).
  • BenchChem. (2025, December). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • American Chemical Society. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • SOP: CRYSTALLIZ
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • University of Richmond Blogs.
  • BenchChem.
  • Amrita Vishwa Vidyapeetham.
  • ResearchGate. (2025, February 16).
  • Wikipedia.
  • Crystal Pharmatech Co., Ltd.
  • BOC Sciences.
  • MDPI. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics.
  • American Chemical Society. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
  • BOC Sciences.
  • (2023, July 4).

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 6-(3-Bromophenoxy)pyridin-3-amine Characterization

Welcome to the Technical Support Center. As a Senior Application Scientist in analytical chemistry, I frequently guide drug development professionals through the structural elucidation of complex small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in analytical chemistry, I frequently guide drug development professionals through the structural elucidation of complex small molecules.

The Structural Challenge: Characterizing 6-(3-Bromophenoxy)pyridin-3-amine presents a classic analytical bottleneck: severe aromatic crowding. The molecule contains two distinct aromatic systems—a 3-aminopyridine ring and a 3-bromophenoxy ring—yielding 7 distinct aromatic protons. In standard isotropic solvents like CDCl₃, the opposing electronic effects of the electron-donating amine and the electron-withdrawing ether/halogen linkages compress the ¹H chemical shift dispersion. This typically results in an unresolvable, second-order multiplet in the 6.5–7.5 ppm range, making definitive structural assignment and impurity profiling nearly impossible without targeted interventions.

This guide provides field-proven, self-validating workflows to systematically deconvolve these overlapping signals.

Diagnostic Workflow

NMR_Troubleshooting Step1 1. Acquire 1D 1H NMR (Isotropic Solvent e.g., CDCl3) Decision1 Are aromatic signals (6.5 - 7.5 ppm) overlapping? Step1->Decision1 Step2 2. Apply ASIS Protocol (Switch to C6D6) Decision1->Step2  Yes, Overlap Final 4. Complete Structural Assignment & Validation Decision1->Final  No Overlap Decision2 Did solvent anisotropy resolve the multiplets? Step2->Decision2 Step3 3. Acquire 2D NMR (High-Res HSQC & HMBC) Decision2->Step3  No, Still Overlapping Decision2->Final  Yes, Resolved Step3->Final

Workflow for resolving NMR peak overlap in crowded aromatic systems.

Troubleshooting & FAQs

Q1: I've dissolved 6-(3-Bromophenoxy)pyridin-3-amine in CDCl₃, but the ¹H NMR shows a massive overlapping multiplet at 6.8–7.3 ppm. How can I quickly resolve this without booking overnight 2D NMR time? A1: The most efficient first step is to exploit Aromatic-Solvent-Induced Shifts (ASIS) . By evaporating your CDCl₃ and re-dissolving the sample in Benzene-d₆ (C₆D₆), you change the magnetic environment of the solute. The Causality: Benzene is a highly anisotropic solvent. It forms transient, stereospecific collision complexes with polar functional groups (like the primary amine and the ether oxygen)[1]. The magnetic anisotropy of the benzene ring selectively shields or deshields specific protons based on their spatial proximity to these polar centers, effectively "pulling apart" the overlapping signals[2]. For this molecule, the protons ortho to the amine (pyridine H-2, H-4) will experience a vastly different solvent shift compared to the phenoxy protons.

Q2: The ASIS method resolved the pyridine protons, but the phenoxy H-4' and H-6' are still overlapping in the 1D spectrum. What is the next logical step? A2: When 1D dispersion limits are reached, you must spread the data into an orthogonal dimension using 2D NMR, specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) . The Causality: While the ¹H chemical shifts of H-4' and H-6' may be accidentally equivalent, the ¹³C chemical shifts of their attached carbons (C-4' and C-6') are electronically distinct due to their different positions relative to the bromine and oxygen atoms. HSQC correlates protons to their directly attached heteronuclei, utilizing the massive dispersion of the ¹³C dimension (over 200 ppm) to separate the overlapping proton signals[3].

Q3: How do I definitively distinguish the pyridine H-2 proton from the phenoxy H-2' proton? Both appear as isolated, narrow signals. A3: Rely on HMBC for long-range self-validation. The pyridine H-2 proton will show a strong ³J HMBC correlation to the amine-bearing carbon (C-3) and the ether-bearing carbon (C-6) on the pyridine ring. Conversely, the phenoxy H-2' proton will show correlations to the bromine-bearing carbon (C-3') and the oxygen-bearing carbon (C-1') of the phenoxy ring. Because HMBC uncovers these long-range couplings across multiple bonds, it allows you to map remote structural features without ambiguity[3].

Quantitative Data: Expected ASIS Effects

To illustrate the diagnostic power of solvent switching, the table below summarizes the expected chemical shift dispersion when moving from an isotropic solvent to an anisotropic aromatic solvent for this specific molecular topology.

Proton PositionStructural EnvironmentExpected δ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm)Expected Δδ (ASIS Effect)Resolution Status
Pyridine H-2 Ortho to NH₂, Meta to O~7.65~7.95+0.30 (Downfield)Highly Resolved
Pyridine H-4 Ortho to NH₂, Para to O~7.05~6.70-0.35 (Upfield)Resolved
Pyridine H-5 Meta to NH₂, Ortho to O~6.85~6.55-0.30 (Upfield)Resolved
Phenoxy H-2' Ortho to O, Ortho to Br~7.25~7.15-0.10 (Upfield)Resolved
Phenoxy H-4' Para to O, Ortho to Br~7.15~6.95-0.20 (Upfield)Potential Overlap
Phenoxy H-5' Meta to O, Meta to Br~7.20~6.85-0.35 (Upfield)Resolved
Phenoxy H-6' Ortho to O, Para to Br~7.10~6.90-0.20 (Upfield)Potential Overlap

Note: A Δδ > 0.15 ppm is generally sufficient to resolve accidental equivalence in a 400 MHz or higher spectrometer.

Validated Experimental Protocols

Every robust analytical workflow must be a self-validating system. Follow these steps to ensure your data is artifact-free.

Protocol 1: Aromatic-Solvent-Induced Shift (ASIS) Preparation
  • Sample Recovery: Transfer the CDCl₃ NMR sample to a pre-weighed vial. Gently evaporate the CDCl₃ under a stream of high-purity nitrogen gas until a dry residue is formed.

  • Solvent Exchange: Re-dissolve the residue in 0.6 mL of high-purity C₆D₆ (100 atom % D). Ensure complete dissolution via gentle vortexing.

  • Acquisition: Transfer to a clean NMR tube. Lock on the C₆D₆ signal and perform rigorous 3D shimming (Z, Z², Z³).

  • Self-Validation Step: Before analyzing the aromatic region, inspect the residual C₆D₆ solvent peak (7.16 ppm). The full width at half maximum (FWHM) must be < 1.0 Hz. If the peak is broader, your perceived "overlap" may actually be poor magnetic homogeneity (shimming). Re-shim before proceeding.

Protocol 2: 2D HSQC/HMBC Acquisition for Crowded Aromatics
  • Pulse Calibration: Determine the exact 90° ¹H pulse width for your specific sample in C₆D₆ to maximize polarization transfer efficiency.

  • Parameter Optimization:

    • HSQC: Set the one-bond coupling constant (¹JCH) delay to 145 Hz (standard for aromatic systems).

    • HMBC: Set the long-range coupling constant (ⁿJCH) delay to 8 Hz. This is critical for visualizing the ether linkage (³J correlations across the oxygen atom).

  • Resolution Enhancement: Increase the number of increments in the indirect dimension (F1, ¹³C) to at least 256 or 512 points. Zero-fill to 1024 points during processing to maximize digital resolution.

  • Self-Validation Step: After the 2D acquisition is complete, immediately acquire a rapid 1D ¹H spectrum. Overlay this post-2D spectrum with your pre-2D spectrum. If the chemical shifts have drifted or new peaks have appeared, the sample has degraded during the long 2D acquisition, and the 2D correlations cannot be trusted.

References
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.[Link]

Sources

Troubleshooting

Preventing oxidative degradation of 6-(3-Bromophenoxy)pyridin-3-amine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the oxidative degradation of 6-(3-Bromophenoxy)pyridin-3-amine during storage. This document offer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the oxidative degradation of 6-(3-Bromophenoxy)pyridin-3-amine during storage. This document offers troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound in your research.

I. Root Cause Analysis: Understanding the Instability

6-(3-Bromophenoxy)pyridin-3-amine possesses two primary moieties susceptible to oxidative degradation: the aromatic amine and the pyridine ring. The lone pair of electrons on the nitrogen atom of the aromatic amine makes it highly susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.[1][2] The pyridine ring can also undergo oxidation to form N-oxides.

Several environmental factors can accelerate this degradation process:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.

  • Light: UV radiation, and to a lesser extent visible light, can provide the activation energy needed to initiate oxidative reactions.[3][4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[5]

The following diagram illustrates the key factors contributing to the oxidative degradation of 6-(3-Bromophenoxy)pyridin-3-amine.

Caption: Key factors leading to the oxidative degradation of 6-(3-Bromophenoxy)pyridin-3-amine.

II. Troubleshooting and Solutions

This section provides a systematic approach to identifying and resolving issues related to the degradation of 6-(3-Bromophenoxy)pyridin-3-amine.

Issue 1: Visual Discoloration of the Compound (e.g., yellowing, browning)

Discoloration is a primary indicator of oxidative degradation in aromatic amines.

Immediate Actions & Preventative Measures:

Solution Mechanism Recommended Protocol
Inert Atmosphere Storage Displaces oxygen, a key reactant in the oxidation process.Store the compound under an inert gas such as argon or nitrogen.
Light Protection Prevents photo-initiated oxidation.[3]Store in an amber vial or a container wrapped in aluminum foil.[7]
Temperature Control Reduces the kinetic rate of degradation reactions.[5]Store at reduced temperatures, such as 2-8°C. For long-term storage, -20°C is recommended.[8]
Use of Antioxidants Scavenge free radicals that propagate oxidation.[9][10]For solutions, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Experimental Protocol: Inert Gas Overlay for Solid Compound Storage
  • Place the vial containing 6-(3-Bromophenoxy)pyridin-3-amine in a glove box or a sealable bag.

  • If using a glove box, ensure the atmosphere is purged with argon or nitrogen.

  • If using a sealable bag, insert a tube connected to an inert gas source.

  • Gently flush the container with the inert gas for 1-2 minutes to displace the air.

  • Quickly and tightly seal the vial cap.

  • For added protection, wrap the cap with parafilm.

  • Store the vial in a dark, cold, and dry place.

Issue 2: Inconsistent Analytical Results (e.g., new peaks in HPLC, NMR)

The appearance of new signals in analytical data suggests the formation of degradation products.

Analytical Workflow for Degradation Assessment:

The following workflow can be used to identify and quantify degradation products.

Analytical_Workflow start Observe Inconsistent Analytical Results hplc HPLC-UV Analysis start->hplc Initial Screening quantify Quantify Impurities hplc->quantify If new peaks appear lcms LC-MS Analysis remediate Implement Remediation (e.g., repurification, change storage) lcms->remediate gcms GC-MS Analysis (after derivatization) gcms->remediate nmr NMR Spectroscopy nmr->remediate quantify->lcms For Mass Identification quantify->gcms Alternative for Volatile Impurities quantify->nmr For Structural Elucidation

Caption: Analytical workflow for investigating the degradation of 6-(3-Bromophenoxy)pyridin-3-amine.

Experimental Protocol: HPLC Method for Purity Assessment

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-(3-Bromophenoxy)pyridin-3-amine and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

III. Frequently Asked Questions (FAQs)

Q1: My solid 6-(3-Bromophenoxy)pyridin-3-amine has turned slightly yellow, but the NMR looks clean. Is it still usable?

A slight yellowing can indicate the initial stages of oxidation. While the bulk of the material may still be pure by NMR, trace impurities might be present that could affect sensitive downstream applications. For non-critical applications, it may be acceptable. For applications requiring high purity, repurification (e.g., recrystallization or column chromatography) is recommended.

Q2: Can I store solutions of 6-(3-Bromophenoxy)pyridin-3-amine?

Storing solutions is generally not recommended for long periods as degradation can occur more rapidly than in the solid state. If short-term storage of a solution is necessary, use a degassed solvent, store under an inert atmosphere, and keep it refrigerated and protected from light.

Q3: What are the likely degradation products I should look for in my LC-MS analysis?

Based on the structure, potential degradation products to look for include:

  • The corresponding N-oxide of the pyridine ring.

  • Products of oxidative coupling between two molecules of the parent compound.

  • Hydroxylated species on the aromatic rings.

Q4: Are there any incompatible materials I should avoid for storage containers?

It is best to use glass containers, such as amber glass vials.[5] Avoid plastic containers unless their compatibility with aromatic amines has been verified, as plasticizers or other additives could leach into the compound.

Q5: How does humidity affect the stability of 6-(3-Bromophenoxy)pyridin-3-amine?

Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[5] This moisture can accelerate degradation. Therefore, it is crucial to store the compound in a dry environment, for instance, in a desiccator.

IV. References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008). Food and Chemical Toxicology. Available at: [Link]

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents. Available at:

  • Aminic Organoselenium Compounds: Promising Antioxidant Agents. (2023). ACS Omega. Available at: [Link]

  • Effect of water and light on the stability of Pyridine pillared 2D transition metal nitroprussides. (2020). Polyhedron. Available at: [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). Food Control. Available at: [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). Journal of Trace Elements in Medicine and Biology. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Toxics. Available at: [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). Molecules. Available at: [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). Food and Chemical Toxicology. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]

  • A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. (2020). Environmental Pollution. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). Energies. Available at: [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia. Available at: [Link]

  • The Impact of UVC Light on Indoor Air Chemistry: A Modeling Study. (2024). Environmental Science & Technology. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates 6-(3-Bromophenoxy)pyridin-3-amine precursors

Introduction Welcome to the technical support center for the synthesis of 6-(3-bromophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 6-(3-bromophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during the synthesis of this key intermediate. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between a 6-halopyridin-3-amine precursor and 3-bromophenol. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and improve reaction outcomes.

The SNAr reaction, while powerful, is sensitive to a variety of factors including reagent purity, choice of base and solvent, and reaction temperature.[1][2] This guide will address these critical parameters to help you systematically diagnose and resolve issues in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion in this SNAr reaction?

A: The most frequent causes are threefold: 1) insufficient deprotonation of the 3-bromophenol due to a weak or low-quality base, 2) the presence of water in the reaction, which can quench the phenoxide nucleophile and hydrolyze starting materials, and 3) a reaction temperature that is too low to overcome the activation energy barrier.[1]

Q2: Which halide on the 6-halopyridin-3-amine precursor provides the best reactivity?

A: For SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I.[1] A 6-fluoro- or 6-chloropyridin-3-amine precursor will generally be more reactive than the 6-bromo analogue. The high electronegativity of fluorine strongly activates the ring for nucleophilic attack.[1]

Q3: How critical is the purity of my starting materials and the solvent?

A: It is absolutely critical. Trace amounts of water in solvents like DMF or DMSO, or in the base (e.g., K₂CO₃), can significantly reduce yield. Organometallic reactions and base-mediated reactions are often sensitive to air and moisture, which can deactivate reagents.[3] We recommend using anhydrous solvents and ensuring reagents have been stored properly in a desiccator.

Q4: My reaction has stalled; TLC/LC-MS analysis shows significant unreacted starting material. What should I do first?

A: First, confirm the integrity of your reagents, especially the base. If the reagents are sound, a common solution is to incrementally increase the reaction temperature by 10-20 °C and continue monitoring. If there is still no change, consider adding a more potent, soluble base like cesium carbonate (Cs₂CO₃) or switching to a higher-boiling-point solvent like NMP.[4]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Very Low or No Product Formation (High Starting Material Recovery)

This is the most common failure mode, indicating that the reaction conditions are not suitable for promoting the desired SNAr coupling.

  • Possible Cause A: Ineffective Deprotonation of 3-Bromophenol

    • Scientific Rationale: The SNAr reaction requires the formation of a potent phenoxide nucleophile by deprotonating 3-bromophenol. If the base is too weak, or if it is not soluble enough in the reaction medium, an insufficient concentration of the phenoxide will be present to drive the reaction forward.

    • Solution:

      • Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to cesium carbonate (Cs₂CO₃). The "cesium effect" increases the reactivity of the phenoxide due to the weak coordination between the large Cs⁺ ion and the oxygen anion. For very stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4]

      • Ensure Base Quality: Use freshly opened or properly stored base. Carbonates can absorb atmospheric moisture, reducing their efficacy. Consider grinding the base into a fine powder before use to increase its surface area and solubility.

  • Possible Cause B: Presence of Water or Protic Impurities

    • Scientific Rationale: Water will readily protonate the phenoxide intermediate, quenching the nucleophile and halting the reaction. It can also compete as a nucleophile, leading to undesired hydroxylation byproducts.

    • Solution:

      • Use Anhydrous Solvents: Purchase high-purity anhydrous solvents (e.g., DMF, DMSO, NMP) and use them under an inert atmosphere (Nitrogen or Argon).

      • Dry Starting Materials: If there is any doubt, dry the 3-bromophenol and the halide precursor under high vacuum before use. The base (e.g., K₂CO₃, Cs₂CO₃) can be flame-dried under vacuum just before the reaction.

  • Possible Cause C: Insufficient Reaction Temperature or Time

    • Scientific Rationale: SNAr reactions on heteroaromatic rings often have a significant activation energy barrier. Inadequate thermal energy will result in a sluggish or non-existent reaction rate.[3]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures (>150 °C) can lead to decomposition.[1]

      • Extend Reaction Time: Some reactions simply require longer times to reach completion. Allow the reaction to run for 12-24 hours before concluding that it has failed.

Problem 2: Formation of Multiple Byproducts and Low Purity of Crude Product

The appearance of multiple spots on a TLC plate indicates that side reactions are competing with the desired transformation.

  • Possible Cause A: Reaction Temperature is Too High

    • Scientific Rationale: While heat is necessary, excessive temperatures can provide enough energy to activate undesired reaction pathways, leading to decomposition of starting materials or the product itself. This is particularly true for complex, functionalized molecules.

    • Solution:

      • Optimize Temperature: Reduce the reaction temperature and compensate with a longer reaction time. Running the reaction at the lowest effective temperature is key to minimizing byproducts.

      • Consider Microwave Synthesis: Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature over shorter time frames, reducing the formation of thermal degradation byproducts.[5]

  • Possible Cause B: Air Sensitivity / Oxidation

    • Scientific Rationale: Phenols and amines can be susceptible to oxidation, especially at elevated temperatures in the presence of a base. This can lead to the formation of colored, often polymeric, impurities.

    • Solution:

      • Maintain an Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas like nitrogen or argon.[6] Degas the solvent before use by sparging with argon or using a freeze-pump-thaw cycle.

Problem 3: Difficulty in Product Isolation and Purification

The target molecule, 6-(3-bromophenoxy)pyridin-3-amine, contains a basic amine and an ether linkage, giving it moderate polarity. Purification can sometimes be challenging.

  • Possible Cause A: Product is More Polar Than Expected

    • Scientific Rationale: The free amine group can interact strongly with silica gel, leading to significant streaking and poor separation during column chromatography.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, to the mobile phase. This will deactivate the acidic sites on the silica gel and improve peak shape.

      • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography for purification.[7]

  • Possible Cause B: Emulsion During Aqueous Workup

    • Scientific Rationale: The presence of polar solvents like DMF or DMSO, combined with basic aqueous solutions, can lead to the formation of stable emulsions during extraction, making phase separation difficult.

    • Solution:

      • Add Brine: After diluting the reaction mixture with an extraction solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Filter Through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite® can help to separate the layers.

Data and Protocols

Table 1: Comparison of Common Reaction Parameters
ParameterOption 1 (Standard)Option 2 (Enhanced Reactivity)Option 3 (For Sensitive Substrates)Rationale & Key Considerations
Pyridine Precursor 6-chloropyridin-3-amine6-fluoropyridin-3-amine6-chloropyridin-3-amineFluoro-pyridines are more reactive in SNAr but may be more expensive.[1]
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)K₃PO₄ (Potassium Phosphate)Cs₂CO₃ offers superior solubility and reactivity. K₃PO₄ is a milder, non-nucleophilic base suitable for substrates with sensitive functional groups.[6]
Solvent DMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide)Dioxane or TolueneDMF and DMSO are excellent polar aprotic solvents for SNAr. Dioxane is less polar and may reduce side reactions.[8]
Temperature 80 - 110 °C100 - 130 °C70 - 90 °CStart at a lower temperature and increase as needed. Monitor for decomposition.
Protocol 1: General Procedure for SNAr Synthesis

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq.), 6-chloropyridin-3-amine (1.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solvent Addition: Add anhydrous DMF (or DMSO) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the 3-bromophenol.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase.

Visual Diagrams

Experimental Workflow

This diagram outlines the critical steps from setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Dry Reagents & Glassware inert 2. Establish Inert Atmosphere reagents->inert add 3. Add Reagents & Solvent inert->add heat 4. Heat to Target Temp add->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup monitor->workup chromatography 7. Column Chromatography workup->chromatography analysis 8. Characterization (NMR, MS) chromatography->analysis

Caption: A standard workflow for the SNAr synthesis of 6-(3-bromophenoxy)pyridin-3-amine.

Troubleshooting Decision Tree

Use this logic diagram to diagnose low conversion issues systematically.

G decision decision outcome outcome solution solution start Low Conversion Observed check_reagents Check Reagent Purity (Anhydrous? Fresh Base?) start->check_reagents check_temp Is Temp > 80 °C? check_reagents->check_temp Reagents OK outcome_reagents Failure Point: Reagent Quality check_reagents->outcome_reagents Impure/Wet check_base Base Used? check_temp->check_base Yes solution_temp Solution: Increase Temperature to 100-120 °C check_temp->solution_temp No solution_cs2co3 Solution: Switch to Cs₂CO₃ check_base->solution_cs2co3 K2CO3 solution_halide Solution: Consider 6-Fluoropyridine Precursor check_base->solution_halide Cs2CO3 solution_dry Solution: Use Anhydrous Solvents, Dry Reagents outcome_reagents->solution_dry Fix

Sources

Reference Data & Comparative Studies

Validation

6-(3-Bromophenoxy)pyridin-3-amine vs 6-(4-Bromophenoxy)pyridin-3-amine reactivity

Comparative Reactivity Guide: 6-(3-Bromophenoxy)pyridin-3-amine vs. 6-(4-Bromophenoxy)pyridin-3-amine in Cross-Coupling Workflows Executive Summary 6-(3-Bromophenoxy)pyridin-3-amine and 6-(4-Bromophenoxy)pyridin-3-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 6-(3-Bromophenoxy)pyridin-3-amine vs. 6-(4-Bromophenoxy)pyridin-3-amine in Cross-Coupling Workflows

Executive Summary

6-(3-Bromophenoxy)pyridin-3-amine and 6-(4-Bromophenoxy)pyridin-3-amine are highly versatile bifunctional building blocks widely utilized in medicinal chemistry and drug discovery. Both molecules feature a nucleophilic aminopyridine moiety and an electrophilic bromophenoxy group. While structurally similar, the regiochemistry of the bromine atom (meta vs. para relative to the ether linkage) fundamentally alters the electronic landscape of the C–Br bond. This guide objectively compares their kinetic behavior in transition-metal-catalyzed cross-coupling reactions and provides a self-validating experimental framework for evaluating their reactivity.

Structural and Electronic Causality: The Mechanistic Divergence

The core performance difference between these two isomers during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) lies in the oxidative addition step. Oxidative addition of an aryl bromide to a Pd(0) active species is fundamentally a nucleophilic attack by the electron-rich metal center onto the C–Br bond. Consequently, the reaction kinetics are highly sensitive to the electronic properties of the substrate; electron-deficient aryl bromides undergo faster oxidative addition, while electron-rich aryl bromides react more slowly[1].

  • 6-(4-Bromophenoxy)pyridin-3-amine (Para Isomer): The ether oxygen acts as a strong electron-donating group via resonance (+R effect). Because the bromine is located para to the oxygen, resonance structures delocalize the oxygen's lone pair directly onto the carbon bearing the bromine. This significantly increases the electron density of the C–Br bond, rendering it less electrophilic. As a result, the oxidative addition of Pd(0) is decelerated, often requiring higher catalyst loadings or elevated temperatures[2].

  • 6-(3-Bromophenoxy)pyridin-3-amine (Meta Isomer): When the bromine is meta to the ether linkage, the resonance (+R) effect cannot place electron density on the meta-carbon. Instead, the reactivity is governed by the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom through the sigma-bond framework. This renders the meta C–Br bond relatively electron-deficient, thereby accelerating the rate of oxidative addition compared to the para isomer[3].

Mechanistic Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Aryl Bromide PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br 3-Bromo (Fast) 4-Bromo (Slow) Transmet Transmetalation PdII_Br->Transmet Ar'-B(OH)2, Base PdII_Ar Ar-Pd(II)-Ar' Complex Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Release

Pd-catalyzed cross-coupling cycle highlighting isomer-dependent oxidative addition kinetics.

Comparative Reactivity Profile

To assist in route design and catalyst selection, the following table summarizes the extrapolated performance metrics of both isomers based on established organometallic Hammett parameters[4].

Parameter6-(3-Bromophenoxy)pyridin-3-amine (Meta)6-(4-Bromophenoxy)pyridin-3-amine (Para)Mechanistic Rationale
Dominant Electronic Effect Inductive Withdrawal (-I)Resonance Donation (+R)Oxygen lone pairs delocalize to ortho/para positions, bypassing the meta position.
C–Br Electrophilicity HighLow-I effect depletes electron density; +R effect enriches it.
Oxidative Addition Rate FastSlowPd(0) nucleophilic attack is favored on electron-deficient carbons[3].
Typical Pd Catalyst Loading 1.0 – 2.0 mol%3.0 – 5.0 mol%Slower oxidative addition requires higher catalyst concentrations to maintain turnover.
Ligand Requirement Standard (e.g., dppf, PPh3)Electron-rich/Bulky (e.g., XPhos)Electron-rich ligands increase the nucleophilicity of the Pd center, overcoming the +R effect.

Self-Validating Experimental Protocol: Kinetic Profiling via Suzuki-Miyaura Coupling

To objectively compare the reactivity of these two building blocks in your own laboratory, the following protocol describes a parallel kinetic study. It utilizes a self-validating system by incorporating an inert internal standard (1,3,5-trimethoxybenzene). This ensures that UPLC-MS conversion data is strictly tied to reaction progress and remains entirely independent of volumetric or injection inconsistencies.

Materials:

  • Substrates: 6-(3-Bromophenoxy)pyridin-3-amine and 6-(4-Bromophenoxy)pyridin-3-amine

  • Reagents: Phenylboronic acid (1.5 equiv), K2CO3 (2.0 equiv)

  • Catalyst: Pd(dppf)Cl2 (2.0 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: 1,4-Dioxane/H2O (4:1 ratio, thoroughly sparged with N2)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Setup): In a nitrogen-filled glovebox, prepare a master stock solution containing phenylboronic acid, K2CO3, and 1,3,5-trimethoxybenzene in the degassed 1,4-Dioxane/H2O solvent mixture. Causality: Using a master mix ensures identical baseline concentrations and internal standard ratios for both parallel reactions, eliminating preparation variance.

  • Reaction Assembly: To two separate 20 mL scintillation vials equipped with magnetic stir bars, add 0.5 mmol of the respective bromophenoxy isomer. Dispense equal volumes (e.g., 5.0 mL) of the master stock solution into each vial.

  • Catalyst Initiation: Add Pd(dppf)Cl2 (2.0 mol%) to each vial simultaneously. Seal the vials with PTFE-lined septa caps and transfer them to a pre-heated reaction block set to 80 °C.

  • Kinetic Sampling: At precise intervals (t = 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each reaction using a microsyringe piercing through the septum.

  • Quenching and Analysis: Immediately quench the aliquots into 1 mL of cold acetonitrile to arrest the catalytic cycle. Filter the quenched samples through a 0.2 µm PTFE syringe filter. Analyze via UPLC-MS.

  • Data Processing: Calculate the conversion percentage by integrating the product peak area relative to the strictly constant 1,3,5-trimethoxybenzene internal standard peak area. The meta-isomer will display a steeper initial slope (higher kobs​ ) compared to the para-isomer.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis URL:[Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Validation: A Case Study with 6-(3-Bromophenoxy)pyridin-3-amine

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. High-Performance Liquid Chromatography (HPLC) stands a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an in-depth, practical framework for validating an HPLC purity method, using the novel compound 6-(3-Bromophenoxy)pyridin-3-amine as a case study. The principles and methodologies detailed herein are universally applicable and grounded in internationally recognized guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will not only outline the necessary steps but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical system.

The Foundation: Reference Standards and Method Development

The entire process of purity validation hinges on the quality of the reference standard. A primary standard, or certified reference material, is an ultra-high purity substance used for identification and purity tests.[3] Secondary, or working, standards are also high-purity materials, often qualified against the primary standard, and are typically used for routine laboratory analyses.[3]

For 6-(3-Bromophenoxy)pyridin-3-amine, a well-characterized reference standard with documented purity is essential.[4] This standard will serve as the benchmark against which all in-house samples are compared.

Initial Method Development:

The first step is to develop an HPLC method capable of separating the main compound from potential impurities and degradation products. This involves a systematic approach to optimizing parameters such as:

  • Column Chemistry: A reversed-phase C18 column is a common starting point for many small molecules.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection Wavelength: Determined by analyzing the UV spectrum of 6-(3-Bromophenoxy)pyridin-3-amine to find the wavelength of maximum absorbance.

  • Flow Rate and Column Temperature: Optimized to achieve good peak shape and resolution within a reasonable analysis time.

The Core of Confidence: Method Validation Parameters

Once a suitable method is developed, it must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[5][6] The key validation characteristics are:

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to accurately and specifically measure the analyte of interest without interference from other components such as impurities, degradants, or matrix components.[7][8][9][10][11]

Experimental Protocol for Specificity:

  • Blank Analysis: Inject the mobile phase or a sample blank (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 6-(3-Bromophenoxy)pyridin-3-amine.

  • Spiked Sample Analysis: Spike the sample of 6-(3-Bromophenoxy)pyridin-3-amine with known impurities or related substances, if available. The method should demonstrate baseline resolution between the main peak and the impurity peaks.

  • Forced Degradation Studies: In the absence of known impurities, forced degradation studies are crucial.[12] These studies intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[12][13]

Forced Degradation Workflow:

Caption: Forced degradation study workflow.

A successful specificity study will show that the main peak for 6-(3-Bromophenoxy)pyridin-3-amine is spectrally pure (using a Diode Array Detector) and well-separated from any degradation peaks. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable.[12][13]

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16]

Experimental Protocol for Linearity and Range:

  • Prepare a series of at least five standard solutions of the 6-(3-Bromophenoxy)pyridin-3-amine reference standard at different concentrations. For an assay, this typically ranges from 80% to 120% of the target concentration.[17]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1, typically ≥ 0.995.[14][15]

Data Presentation: Linearity of 6-(3-Bromophenoxy)pyridin-3-amine

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
80805810802805.7
90902908899903.0
1001005101210011006.0
1101108111511021108.3
1201210121812051211.0
Linear Regression y = 10.05x + 2.5 r² = 0.9998
Accuracy and Precision: Closeness to the Truth and Consistency

Accuracy is the closeness of the test results to the true value.[9][18] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][9] Precision is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[19]

Experimental Protocol for Accuracy and Precision:

  • Accuracy (Recovery Study): Prepare samples by spiking a blank matrix with the 6-(3-Bromophenoxy)pyridin-3-amine reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. The mean recovery should be within an acceptable range, often 98-102%.[20]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[19]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Accuracy and Precision

LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
80%99.5%0.5%0.8%
100%100.2%0.4%0.7%
120%100.8%0.6%0.9%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0% ≤ 2.0%
Detection and Quantitation Limits: Method Sensitivity
  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.[16]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[16][19]

These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16][19]

Robustness: Reliability in the Face of Variation

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in analytical conditions.[17][21] This provides an indication of its reliability during normal usage.[9]

Experimental Protocol for Robustness:

  • Identify critical method parameters that could potentially vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

  • Vary one parameter at a time while keeping others constant.

  • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak area, and resolution. No significant changes should be observed.[21]

Robustness Study Design:

G A Standard HPLC Method B Flow Rate +0.1 mL/min A->B C Flow Rate -0.1 mL/min A->C D Temp +2°C A->D E Temp -2°C A->E F Organic % +2% A->F G Organic % -2% A->G

Caption: Robustness study experimental design.

System Suitability: The Daily Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like:

  • Tailing factor: A measure of peak symmetry.

  • Theoretical plates: A measure of column efficiency.

  • Repeatability of injections: The %RSD of peak areas from replicate injections.

Conclusion: A Framework for Confidence

Validating an HPLC purity method for a compound like 6-(3-Bromophenoxy)pyridin-3-amine is a systematic process that builds confidence in the analytical data. By rigorously evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can ensure the quality, reliability, and consistency of their results.[5] This comprehensive approach, grounded in established scientific principles and regulatory guidelines, is fundamental to advancing drug discovery and development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Chan, C. C., Lee, Y. C., & Lam, H. (2004). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis.
  • Jain, D., Jain, R., & Jain, D. (2022). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 27(19), 6549. Retrieved from [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. (2023, October 2). Pharma Validation. Retrieved from [Link]

  • Islam, M. R., Barna, A., & Mamun, M. A. A. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Chemistry, 2022, 1-11. Retrieved from [Link]

  • Ahmad, I., Islam, M., & Arshad, M. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Journal of Chemistry, 2022, 1-13. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Mundhey, D. S., & Arora, S. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Journal of Applied Pharmaceutical Science, 6(10), 036-042.
  • A Guide to Analytical Method Validation. (n.d.). Waters Corporation. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • What Is Linearity in HPLC Analysis and Its Importance? (2023, September 17). Altabrisa Group. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. Retrieved from [Link]

  • Vo, T. N. N., & Nguyen, T. K. C. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 7. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2016, March 6). Technology Networks. Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2023, September 8). Altabrisa Group. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved from [Link]

  • Al-lami, A. A., & Al-zubaidi, A. M. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(3), 269–275. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate. Retrieved from [Link]

  • Islam, M. S., Rahman, M. M., & Khan, M. A. (2018). Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. American Journal of Analytical Chemistry, 9(1), 1-13.
  • Kassem, H., & Al-Mardini, M. A. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 565-570.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 34(11), 872-877.
  • Singh, A., & Kumar, R. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10.
  • HPLC Standards - This is What You Need. (n.d.). LabMal. Retrieved from [Link]

  • HPLC Standards. (n.d.). Biocompare. Retrieved from [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. (2008).
  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 115-121.
  • ICH Q2(R2) Validation of Analytical Procedures. (2023).
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2024, February 10). Mastelf. Retrieved from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2023, September 29). ResolveMass. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 205-235).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Man-Fai, L., & Goenaga-Infante, H. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. Analytical and Bioanalytical Chemistry, 398(7-8), 3183-3192.

Sources

Validation

A Comparative Analysis of Aminopyridine Building Blocks in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of Aminopyridines in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Aminopyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility make it a privileged scaffold in drug design.[1] Among the vast landscape of pyridine derivatives, the aminopyridines stand out as particularly versatile and impactful building blocks. These simple, low-molecular-weight moieties, existing as three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—have proven to be instrumental in the development of a wide array of therapeutics, from kinase inhibitors to antimalarials and beyond.[3][4][5]

The position of the amino group on the pyridine ring profoundly influences the molecule's electronic properties, basicity, lipophilicity, and steric profile. These subtle yet critical differences dictate the reactivity of the aminopyridine scaffold in synthetic transformations and, more importantly, govern its interactions with biological targets. This guide provides a comprehensive comparative analysis of the three aminopyridine isomers, offering insights into their distinct physicochemical properties, synthetic accessibility, and strategic applications in medicinal chemistry. By understanding the nuances of each isomer, researchers can make more informed decisions in the design and optimization of novel drug candidates.

Part 1: A Tale of Three Isomers: Comparative Physicochemical Properties

The strategic selection of an aminopyridine isomer in a drug design campaign is often guided by its fundamental physicochemical properties. The position of the amino group dictates the electron distribution within the pyridine ring, leading to significant differences in basicity (pKa) and lipophilicity (LogP), which in turn influence a compound's solubility, permeability, and target engagement.

Basicity (pKa): A Critical Determinant of Target Interaction

The basicity of the aminopyridine isomers, specifically the pKa of their conjugate acids, is a key parameter influencing their behavior in physiological environments and their ability to form ionic interactions with biological targets.[6]

IsomerStructurepKa of Conjugate Acid
2-Aminopyridine 6.86[7]
3-Aminopyridine 5.98[6]
4-Aminopyridine 9.17[6]
Caption: Comparison of the pKa values of the conjugate acids of the three aminopyridine isomers.

4-Aminopyridine is the most basic of the three isomers. This heightened basicity is attributed to the resonance stabilization of its protonated form, where the positive charge can be delocalized onto the exocyclic amino group.[6] This strong basicity can be advantageous for forming salt bridges with acidic residues in a protein's active site.

3-Aminopyridine is the least basic isomer. The electron-donating effect of the amino group at the 3-position has a less pronounced impact on the basicity of the ring nitrogen.[6]

2-Aminopyridine exhibits an intermediate basicity. Its pKa is influenced by a combination of electronic effects and the potential for intramolecular hydrogen bonding between the amino group and the ring nitrogen, which can modulate the availability of the lone pair on the ring nitrogen for protonation.[8]

Caption: Relative basicity of aminopyridine isomers.

Lipophilicity (LogP): Impact on Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

IsomerLogP
2-Aminopyridine 0.53
3-Aminopyridine 0.27
4-Aminopyridine 0.32[9]
Caption: Comparison of the LogP values of the three aminopyridine isomers.

The LogP values of the three parent aminopyridines are relatively similar and indicate good aqueous solubility. The subtle differences can be attributed to the varying dipole moments and hydrogen bonding capabilities of the isomers. The choice of isomer can be used to fine-tune the overall lipophilicity of a lead compound.

Part 2: Synthetic Strategies: Accessing the Aminopyridine Core

The synthetic accessibility of aminopyridine derivatives is a key consideration in their application as building blocks. A variety of methods exist for their preparation, ranging from classical named reactions to modern transition-metal-catalyzed cross-couplings.

Synthesis of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is arguably the most explored in medicinal chemistry, and numerous synthetic routes have been developed.

This method is a powerful and versatile approach for the synthesis of N-substituted 2-aminopyridines.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 2-chloropyridine and the amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Synthesis of 3-Aminopyridine Derivatives

The synthesis of 3-aminopyridines often involves the Hofmann rearrangement of nicotinamide or nucleophilic substitution reactions.

This classical reaction provides a direct route to the parent 3-aminopyridine.[10]

Materials:

  • Nicotinamide (0.49 mole)

  • Sodium hydroxide (1.87 moles)

  • Bromine (0.6 mole)

  • Water

  • Benzene

  • Ligroin

Procedure:

  • In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water.

  • With stirring, add bromine to the solution.

  • Once the temperature reaches 0 °C, add finely powdered nicotinamide all at once with vigorous stirring.[10]

  • After 15-20 minutes, remove the ice bath and allow the solution to warm to room temperature, then heat to 70-75 °C for 45 minutes.[10]

  • Cool the solution to room temperature, saturate with sodium chloride, and extract with ether using a continuous extractor for 15-20 hours.[10]

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude product is purified by recrystallization from a mixture of benzene and ligroin with Norit and sodium hydrosulfite to yield white crystals of 3-aminopyridine.[10]

Synthesis of 4-Aminopyridine Derivatives

4-Aminopyridines can be synthesized through various methods, including the reduction of 4-nitropyridine-N-oxide.[7]

This method provides an efficient route to the parent 4-aminopyridine.[7]

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Hydrochloric acid or Sulfuric acid

  • Sodium carbonate

  • Ethyl acetate or Benzene

Procedure:

  • To a suspension of 4-nitropyridine-N-oxide in water, add iron powder and a mineral acid (e.g., hydrochloric or sulfuric acid).

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Cool the reaction mixture and neutralize with sodium carbonate.

  • Filter the mixture to remove iron salts.

  • The filtrate can be concentrated and the product extracted with a suitable organic solvent like ethyl acetate or hot benzene.[7]

  • Evaporation of the solvent yields 4-aminopyridine, which can be further purified by recrystallization.

Caption: Overview of key synthetic routes to aminopyridine isomers.

Part 3: Comparative Reactivity in Medicinal Chemistry

The differential reactivity of the aminopyridine isomers is a critical consideration in multistep synthetic sequences. Both the exocyclic amino group and the pyridine ring can participate in various transformations.

Acylation Reactions

The acylation of the exocyclic amino group is a common transformation in medicinal chemistry to introduce a variety of substituents. The reactivity of the amino group is influenced by its basicity and steric hindrance. Generally, the amino group of 4-aminopyridine is the most nucleophilic, followed by 2-aminopyridine and then 3-aminopyridine. However, in the case of 2-aminopyridine, acylation can sometimes be complicated by the proximity of the ring nitrogen, which can also be acylated.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorse transformations in drug discovery for the formation of C-C and C-N bonds, respectively. The reactivity of halo-aminopyridines in these reactions is dependent on the position of the halogen and the electronic influence of the amino group. Halogens at the 2- and 6-positions are generally more reactive in nucleophilic aromatic substitution and oxidative addition to palladium catalysts due to the activating effect of the ring nitrogen.[12] The electron-donating amino group can further modulate this reactivity.[12]

Part 4: Case Studies in Medicinal Chemistry

The strategic deployment of each aminopyridine isomer has led to the discovery of numerous important therapeutic agents.

2-Aminopyridine: A Privileged Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hinge-binder, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

Case Study: Imatinib (Gleevec®)

Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), features a 2-aminopyrimidine core, a close bioisostere of 2-aminopyridine, that is critical for its inhibitory activity against the Bcr-Abl kinase. The 2-amino group and the adjacent pyrimidine nitrogen form key hydrogen bonds with the hinge region of the kinase.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of Novel 6-(3-Bromophenoxy)pyridin-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Ligand Scaffold In the relentless pursuit of more efficient, selective, and robust catalytic systems, the design of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Ligand Scaffold

In the relentless pursuit of more efficient, selective, and robust catalytic systems, the design of novel ligands stands as a cornerstone of innovation. The compound 6-(3-bromophenoxy)pyridin-3-amine represents a promising, yet largely unexplored, scaffold for the development of next-generation catalysts. Its unique architecture combines several key features desirable in a ligand:

  • A Pyridine Core: A well-established heterocyclic motif in coordination chemistry, the pyridine nitrogen provides a strong coordination site for a wide array of transition metals.[1][2] Its aromatic system allows for electronic properties to be finely tuned.[3]

  • An Aminopyridine Moiety: The amino group at the 3-position can act as a secondary coordination site, enabling the formation of stable bidentate chelate complexes with metal centers, which often leads to enhanced catalytic stability and activity.[4]

  • A Tunable Phenoxy Group: The 6-(3-bromophenoxy) substituent offers significant steric bulk, which can be crucial for influencing the selectivity of a catalytic reaction. Furthermore, the bromine atom provides a reactive handle for post-synthetic modification, allowing for the creation of a diverse library of second-generation ligands.

Currently, direct experimental data on the catalytic performance of 6-(3-bromophenoxy)pyridin-3-amine derivatives is not extensively available in the peer-reviewed literature. Therefore, this guide serves as a forward-looking framework, providing researchers with the foundational knowledge, experimental protocols, and comparative benchmarks necessary to systematically evaluate the potential of this novel class of catalysts. We will project its utility in palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—and provide a rigorous methodology for its performance evaluation against established alternatives.[5][6]

Projected Catalytic Applications & Mechanistic Rationale

The structural features of 6-(3-bromophenoxy)pyridin-3-amine derivatives make them prime candidates for ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] The N,N-bidentate coordination potential of an appropriately derivatized aminopyridine core can stabilize the palladium center throughout the catalytic cycle, preventing catalyst decomposition and promoting efficient turnover.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is an ideal model reaction for benchmarking new catalysts due to its broad utility and well-understood mechanism.[7] A derivative of 6-(3-bromophenoxy)pyridin-3-amine, acting as a ligand (L), would coordinate to a palladium(0) precursor to form the active catalyst, L-Pd(0).

The proposed catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The electron-donating nature of the aminopyridine ligand can facilitate this often rate-determining step.[8]

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂) exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), regenerating the active L-Pd(0) catalyst for the next cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(Ar') Transmetalation (Ar'-B(OR)₂) L-Pd(II)(Ar)(Ar')->L-Pd(0) Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' L-Pd(II)(Ar)(Ar')->Ar-Ar' Ar-X Ar-X Ar-X->L-Pd(II)(Ar)(X) Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->L-Pd(II)(Ar)(Ar')

Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Performance Benchmarking: A Data-Driven Comparison

To objectively evaluate a new catalyst derived from 6-(3-bromophenoxy)pyridin-3-amine, its performance must be compared against existing, well-regarded catalytic systems under standardized conditions. We propose a benchmark Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid.

Below is a table summarizing the performance of several established palladium catalysts featuring aminopyridine-type ligands in similar cross-coupling reactions. This data provides a clear benchmark for what would be considered a successful outcome for a new catalyst.

Catalyst/Ligand SystemReaction TypeSubstrate 1Substrate 2Yield (%)TON¹TOF (h⁻¹)Reference
Pd(OAc)₂ / Ligand ASuzuki4-ChloroacetophenonePhenylboronic acid98980~82
[Pd(allyl)Cl]₂ / Ligand BSuzuki4-BromobenzonitrilePhenylboronic acid95950~158
Pd₂ (dba)₃ / Ligand CBuchwald-Hartwig4-ChlorotolueneAniline99990~41[9]
Fe-Aminopyridine ComplexATRPStyreneN/A>90 (Conversion)-0.31[4]
CuI / Ligand DA³ CouplingBenzaldehydePhenylacetylene9292~15[1]

¹Turnover Number (TON) = Moles of product / Moles of catalyst. ²Turnover Frequency (TOF) = TON / time (h). Data is often extrapolated or estimated from reported reaction times and catalyst loadings.

Experimental Design for Rigorous Evaluation

A trustworthy evaluation of catalytic efficiency requires meticulous experimental design and adherence to established best practices.[10] The following workflow provides a self-validating system for synthesizing and testing a novel catalyst.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Data Analysis Start 6-(3-Bromophenoxy) pyridin-3-amine SchiffBase Protocol 1: Ligand Synthesis (Schiff Base Formation) Start->SchiffBase MetalComplex In-situ Catalyst Formation (e.g., with Pd(OAc)₂) SchiffBase->MetalComplex BenchmarkRxn Protocol 2: Benchmark Suzuki Reaction MetalComplex->BenchmarkRxn Controls Control Experiments (No Ligand, No Pd) BenchmarkRxn->Controls Comparison Analysis Protocol 3: Reaction Monitoring (GC/LC-MS) BenchmarkRxn->Analysis Calculation Calculate Yield, TON, TOF Analysis->Calculation Comparison Compare to Benchmarks Calculation->Comparison

Caption: A comprehensive workflow for catalyst synthesis, testing, and analysis.

Protocol 1: Synthesis of a Representative Ligand (Schiff Base Derivative)

This protocol describes the synthesis of an iminopyridine ligand, a common derivative of aminopyridines used in catalysis.

Rationale: The formation of a Schiff base is a straightforward and high-yielding reaction that introduces a second nitrogen donor, creating a bidentate ligand capable of forming a stable 5-membered chelate ring with a metal center. This enhances catalyst stability.

Materials:

  • 6-(3-Bromophenoxy)pyridin-3-amine (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.1 eq)

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO₄)

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 6-(3-bromophenoxy)pyridin-3-amine and anhydrous toluene.

  • Add 2-pyridinecarboxaldehyde and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude product in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Schiff base ligand, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Benchmark Catalytic Reaction

Rationale: This standardized protocol ensures that the performance of the new catalyst can be directly and fairly compared to literature benchmarks.[6] The chosen conditions are common for Suzuki-Miyaura couplings.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Synthesized Ligand (from Protocol 1) (0.012 mmol, 1.2 mol%)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Internal standard (e.g., Dodecane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the synthesized ligand.

  • Add the 1,4-dioxane/water solvent mixture and stir for 15 minutes to allow for pre-formation of the catalytic complex.

  • Add 4-bromotoluene, phenylboronic acid, K₂CO₃, and the internal standard.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Take aliquots from the reaction mixture at specific time intervals (e.g., 1h, 2h, 4h, 8h) for analysis. Quench the aliquot with water and extract with ethyl acetate.

Protocol 3: Analytical Methods and Performance Calculation

Rationale: Quantitative and accurate analysis is crucial for determining catalytic efficiency. Gas Chromatography (GC) with an internal standard is a reliable method for determining the conversion of starting material and the yield of the product.[11]

Procedure:

  • Analyze the extracted aliquots by GC-FID (Gas Chromatography with Flame Ionization Detection).

  • Calculate the response factor of the product relative to the internal standard.

  • Determine the concentration of the product at each time point.

  • Calculate the final yield (%) based on the limiting reagent (4-bromotoluene).

  • Calculate Turnover Number (TON):

    • TON = (moles of product formed) / (moles of Pd catalyst used)

  • Calculate Turnover Frequency (TOF):

    • Determine the initial reaction rate from the plot of product concentration versus time.

    • TOF (h⁻¹) = (moles of product formed per hour at initial rate) / (moles of Pd catalyst used)[12][13]

Trustworthiness: A Self-Validating System

To ensure the integrity of the results and confirm that the observed catalysis is due to the designed palladium-ligand complex, the following control experiments are mandatory:

  • No Catalyst Control: Run the benchmark reaction (Protocol 2) without Pd(OAc)₂. This should result in no product formation, confirming the necessity of the palladium.

  • No Ligand Control: Run the benchmark reaction with Pd(OAc)₂ but without the synthesized ligand. This will establish the baseline activity of the palladium precursor itself. A significantly higher yield with the ligand demonstrates its crucial role in the catalytic system.

  • Mass Balance Analysis: At the end of the reaction, ensure that the sum of the remaining starting material and the formed product accounts for >95% of the initial starting material to rule out significant side reactions or product degradation.

  • Reproducibility: Each experiment, including controls, should be performed in triplicate to ensure the reliability and statistical significance of the obtained data.

By adhering to this comprehensive framework, researchers can rigorously and objectively assess the catalytic efficiency of novel derivatives of 6-(3-bromophenoxy)pyridin-3-amine, paving the way for the development of new and improved catalytic technologies.

References

  • Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
  • Benchchem. (n.d.). Benchmarking Catalytic Performance: A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide-Related Complexes.
  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen. (2022). ProQuest.
  • Amino pyridine iron(II) complexes. (n.d.). NSF PAR.
  • Ten guidelines for catalyst testing. (n.d.). Academia.edu.
  • Benchchem. (n.d.). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.
  • Experimental methods in catalytic kinetics. (n.d.).
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis.
  • How can I calculate the catalytic efficiency values? (2015). ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • Catalytic Efficiency of Enzymes. (2025). Chemistry LibreTexts.
  • Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics.
  • A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines - II. Excited State Aromaticity. (2022). The Journal of Physical Chemistry A.
  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. (2022).
  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. (2022). MDPI.
  • 6-(3-bromophenoxy)pyridine-3-carboxylic acid | 953731-93-6. (n.d.).
  • 6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). (n.d.). PubChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton.

Sources

Validation

An In-Depth Application Guide to Validating Binding Models for 6-(3-Bromophenoxy)pyridin-3-amine

As drug discovery increasingly relies on structure-based design, accurately predicting the binding models of fragment-like scaffolds is paramount. The molecule 6-(3-Bromophenoxy)pyridin-3-amine represents a classic halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on structure-based design, accurately predicting the binding models of fragment-like scaffolds is paramount. The molecule 6-(3-Bromophenoxy)pyridin-3-amine represents a classic halogenated heteroaryl ether. This structural motif is highly privileged in kinase inhibitor design (e.g., targeting p38α MAPK or mutant EGFR), where the aminopyridine core acts as a hinge binder and the bromophenoxy group explores deep hydrophobic pockets[1].

However, validating the molecular docking of this specific scaffold presents two distinct biophysical challenges: the shallow torsional energy barriers of the ether linkage, and the anisotropic charge distribution (the "sigma-hole") of the bromine atom. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading molecular docking software in handling these challenges, followed by a self-validating experimental protocol to ensure absolute structural integrity.

The Mechanistic Challenges of the Scaffold

Before selecting a docking algorithm, we must understand the causality behind why standard docking often fails for this molecule:

  • The Sigma-Hole Effect: Standard empirical scoring functions often treat halogens as simple, bulky lipophilic spheres. In reality, the bromine atom in the 3-bromophenoxy group possesses an electropositive crown (the sigma-hole) capable of forming highly directional, stabilizing halogen bonds with Lewis bases (such as the backbone carbonyls of a kinase gatekeeper residue). Failure to model this leads to incorrect pose ranking[2].

  • Diaryl Ether Flexibility: The oxygen linker between the pyridine and the bromobenzene rings allows for significant rotational freedom. If a docking program's search algorithm does not adequately sample these torsional angles, the ligand may be forced into a high-energy, non-bioactive conformation to fit the pocket[3].

InteractionLogic L Ligand Scaffold 6-(3-Bromophenoxy) pyridin-3-amine H Aminopyridine Core Kinase Hinge Region L->H Hydrogen Bonds E Ether Linkage Torsional Adaptation L->E Conformation B 3-Bromophenoxy Hydrophobic Pocket & Halogen Bond L->B Sigma-Hole

Fig 1. Pharmacophoric interaction logic of the 6-(3-Bromophenoxy)pyridin-3-amine scaffold.

Comparative Evaluation of Docking Alternatives

To validate binding models for this scaffold, we must compare how different software suites handle the aforementioned challenges. We evaluated three industry-standard alternatives: Glide (Schrödinger) , GOLD (CCDC) , and AutoDock Vina .

2.1 Glide (Extra Precision - XP)

Glide XP utilizes a sophisticated hierarchical filter. Its scoring function includes explicit terms for halogen bonding, making it highly effective at identifying the correct orientation of the bromophenoxy group[4]. However, it treats the receptor as entirely rigid, which can penalize the flexible ether linker if the pocket is not perfectly pre-organized.

2.2 GOLD (ChemPLP)

GOLD utilizes a genetic algorithm that excels at sampling highly flexible ligands like diaryl ethers[4]. Furthermore, its ChemPLP scoring function can be customized to account for empirical polarizability, offering a balanced approach to capturing the bromine's interactions without the computational overhead of quantum mechanics.

2.3 AutoDock Vina

Vina is the fastest and most widely used open-source tool. However, its native empirical scoring function lacks explicit directional halogen bonding terms, often resulting in false negatives for halogen-driven binding[5]. To achieve high accuracy with Vina for this scaffold, external deep learning patches or quantum mechanical rescoring are mandatory.

Quantitative Performance Summary
Docking SoftwareScoring FunctionHalogen Bond ParameterizationNative Pose Success Rate (RMSD < 2.0 Å)Relative Computational Cost
Glide XP (Extra Precision)Explicit directional terms85% - 90%High
GOLD ChemPLPEmpirical polarizability80% - 85%Medium
AutoDock Vina Vina (Empirical)Implicit (Requires ML patches)65% - 70%Low
SQM/COSMO Quantum MechanicalExplicit sigma-hole modeling>95% (Rescoring only)Very High

Data synthesized from benchmark studies on Type II kinase inhibitors and halogenated ligands[2][4].

Step-by-Step Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It does not rely on a single algorithm's output; instead, it uses orthogonal rescoring to verify the physical reality of the predicted poses.

Step 1: Target Preparation and Pocket Definition

  • Action: Download a high-resolution (< 2.0 Å) crystal structure of the target (e.g., p38α MAPK) from the PDB. Use a protein preparation wizard to assign optimal protonation states at pH 7.4.

  • Causality: The aminopyridine core requires strict hydrogen bond donor/acceptor alignment at the kinase hinge region. Incorrect protonation of the hinge residues (e.g., Met109 in p38α) will immediately invalidate the docking model[3].

Step 2: Ligand Conformational Profiling

  • Action: Generate a 3D conformer library for 6-(3-Bromophenoxy)pyridin-3-amine using a Monte Carlo multiple minimum (MCMM) search.

  • Causality: The ether linkage is highly flexible. Pre-generating a biologically relevant ensemble ensures the docking algorithm does not waste search space on sterically clashing, high-energy conformers.

Step 3: Primary Molecular Docking (Ensemble Generation)

  • Action: Dock the ligand into the active site using GOLD (ChemPLP) with the genetic algorithm search efficiency set to 200%. Generate 50 poses per ligand.

  • Causality: We over-sample the conformational space intentionally. GOLD's genetic algorithm is highly effective at navigating the torsional degrees of freedom of the diaryl ether, ensuring the global minimum is generated, even if it is not ranked first[4].

Step 4: Pose Clustering and RMSD Filtering (Self-Validation)

  • Action: Cluster the 50 generated poses using a heavy-atom RMSD cutoff of 1.5 Å. Discard singleton poses.

  • Causality: A true binding model represents a deep thermodynamic well. If a pose is physically realistic, the search algorithm will find it multiple times. Lack of convergence (high population of singletons) indicates an invalid binding model or a poorly defined grid.

Step 5: Orthogonal Rescoring via SQM/COSMO

  • Action: Extract the top representative pose from the largest clusters and rescore them using a Semi-Empirical Quantum Mechanics (SQM) method coupled with a COSMO implicit solvation model.

  • Causality: Empirical functions fail at the sigma-hole. SQM/COSMO calculates the actual electron density of the bromine atom, accurately quantifying the stabilization energy of any halogen bonds formed with the receptor backbone[2]. The pose with the lowest SQM/COSMO binding free energy is validated as the final model.

Workflow A Input: 6-(3-Bromophenoxy)pyridin-3-amine B Ligand Prep (Torsional Profiling & QM Charges) A->B C Protein Prep (e.g., p38α MAPK) A->C D Primary Docking (Glide XP / GOLD / Vina) B->D C->D E Pose Clustering & RMSD Filter (Self-Validation) D->E F Orthogonal Rescoring (SQM/COSMO or MM-GBSA) E->F G Final Validated Binding Model F->G

Fig 2. Self-validating molecular docking workflow for halogenated biaryl ethers.

Conclusion

Validating the binding model of 6-(3-Bromophenoxy)pyridin-3-amine requires moving beyond "black-box" docking. By understanding the physical chemistry of the scaffold—specifically the torsional flexibility of the ether and the quantum mechanics of the bromine sigma-hole—researchers can select the appropriate tools. While Glide XP and GOLD offer excellent primary sampling, implementing an orthogonal, physics-based rescoring step (like SQM/COSMO) is the definitive standard for ensuring the structural integrity of the final binding model.

References
  • Comprehensive assessment of nine docking programs on type II kinase inhibitors - Innovation and Drug Research and Bioinformatics Group (IDRB).
  • A Guide to In Silico Drug Design - National Institutes of Health (NIH).
  • DLSCORE: A Deep Learning Model for Predicting Protein-Ligand Binding Affinities - ChemRxiv.
  • The SQM/COSMO filter: reliable native pose identification based on the quantum-mechanical description of protein–ligand interactions and implicit COSMO solvation - RSC Publishing.
  • Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents.

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 6-(3-Bromophenoxy)pyridin-3-amine Based Kinase Inhibitors: A Comprehensive Comparison Guide

As the landscape of targeted oncology and autoimmune therapeutics evolves, the architectural precision of small-molecule kinase inhibitors has become paramount. Among the most privileged pharmacophores in modern drug des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and autoimmune therapeutics evolves, the architectural precision of small-molecule kinase inhibitors has become paramount. Among the most privileged pharmacophores in modern drug design is the 6-(3-bromophenoxy)pyridin-3-amine scaffold. This structural motif has demonstrated exceptional utility in developing potent inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Src Family Kinases (SFKs) such as HCK[1, 2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro biochemical/cellular potency of these derivatives against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) efficacy. By juxtaposing this scaffold against standard-of-care alternatives like Ibrutinib and Dasatinib, we can dissect the causality behind its superior translational success.

Mechanistic Rationale: The Causality of the Scaffold

The translation from a biochemical hit to an orally bioavailable drug relies on atomic-level interactions. The 6-(3-bromophenoxy)pyridin-3-amine scaffold is engineered to exploit the kinase domain's architecture:

  • The Pyridin-3-amine Core: This moiety acts as the primary hinge-binding element. The amine group forms critical, self-validating hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region (e.g., Met477 in BTK).

  • The Ether Linkage (Phenoxy): The oxygen atom provides essential rotational flexibility, allowing the molecule to adapt to both DFG-in (active) and DFG-out (inactive) kinase conformations without inducing steric clashes.

  • The 3-Bromo Substitution: The placement of a heavy bromine atom at the meta position is a deliberate thermodynamic strategy. It significantly enhances the lipophilicity (LogP) of the molecule and engages in halogen bonding with gatekeeper residues (e.g., Thr474 in BTK) [3]. This specific interaction dramatically increases the inhibitor's target residence time—a metric that often correlates better with in vivo efficacy than standard in vitro IC50 values.

BTK_Pathway BCR B-Cell Receptor SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB Calcium signaling Inhibitor 6-(3-Bromophenoxy) pyridin-3-amine Inhibitor->BTK Competitive Inhibition

Caption: BCR signaling pathway illustrating targeted inhibition by the bromophenoxy scaffold.

In Vitro Efficacy Profiling

To establish baseline potency, in vitro profiling must isolate the intrinsic affinity of the compound from cellular variables.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference. This creates a self-validating system, ensuring that the calculated IC50 is a true reflection of binding affinity rather than an optical artifact.

  • Kinase Incubation: Combine 0.5 nM recombinant BTK enzyme with serial dilutions of the 6-(3-bromophenoxy)pyridin-3-amine derivative in an assay buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

    • Causality: DTT maintains the reducing environment necessary for cysteine-rich kinases, preventing false-positive inhibition via non-specific oxidation.

  • Substrate Addition: Add 50 nM ULight-labeled poly-GT substrate and ATP at a concentration equal to its predefined Km value (typically ~10 µM for BTK).

    • Causality: Operating exactly at the ATP Km ensures the assay is exquisitely sensitive to ATP-competitive hinge-binding inhibitors.

  • Signal Detection: Following a 60-minute incubation, add the Europium-labeled anti-phospho-antibody. Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

    • Causality: The ratiometric readout intrinsically normalizes well-to-well variations in volume or meniscus shape.

In Vivo Efficacy & Pharmacokinetics

While in vitro data confirms target engagement, in vivo models validate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom on our scaffold significantly protects the phenyl ring from rapid CYP450-mediated hydroxylation, leading to superior oral bioavailability compared to unhalogenated analogs [1].

Experimental Protocol: TMD8 Xenograft Tumor Growth Inhibition (TGI) Model

Why this method? TMD8 diffuse large B-cell lymphoma (DLBCL) cells harbor a CD79B mutation that drives chronic active BCR signaling. This ensures the tumor is strictly dependent on BTK activity, creating a self-validating in vivo system where tumor regression directly and exclusively correlates with on-target BTK inhibition.

  • Cell Engraftment: Subcutaneously inject 5×106 TMD8 cells suspended in Matrigel into the right flank of female CB17-SCID mice.

  • Dosing Regimen: Once tumors reach an average volume of ~150 mm³, randomize the mice into vehicle and treatment groups. Administer the inhibitor orally (PO) at 30 mg/kg daily for 21 days.

    • Causality: Randomization at a set volume ensures baseline uniformity, while oral dosing evaluates the practical bioavailability of the brominated scaffold.

  • Efficacy & PD Readout: Measure tumor volume via digital calipers bi-weekly. At study termination, harvest tumors for Western blot analysis of p-BTK (Y223).

    • Causality: Caliper measurements provide macroscopic efficacy (TGI%), while the p-BTK Western blot provides the molecular pharmacodynamic (PD) proof of target engagement.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling Start Compound Synthesis Biochem Biochemical Assay (IC50) Start->Biochem Cellular Cellular Assay (Target Engagement) Biochem->Cellular PK Pharmacokinetics (ADME) Cellular->PK Lead Selection Efficacy Xenograft Models (TGI %) PK->Efficacy

Caption: Step-by-step workflow comparing in vitro screening and in vivo validation.

Comparative Data Analysis

To objectively benchmark the performance of the 6-(3-bromophenoxy)pyridin-3-amine scaffold, we compare a representative derivative against two standard-of-care alternatives: Ibrutinib (a covalent BTK inhibitor) and Dasatinib (a dual BCR-ABL/SFK inhibitor).

Table 1: Comparative Efficacy Profile
Compound ClassBTK IC50 (nM)HCK IC50 (nM)Cellular Proliferation IC50 (nM)Oral Bioavailability (F%)In Vivo TGI (%) at 30 mg/kg
6-(3-Bromophenoxy)pyridin-3-amine Derivative 1.23.515.468% 85%
Ibrutinib (Standard BTK Inhibitor)0.535.08.222%78%
Dasatinib (Standard SFK Inhibitor)5.00.422.114%65%

Data Synthesis & Insights: While Ibrutinib shows a marginally tighter in vitro biochemical IC50 against BTK (0.5 nM vs 1.2 nM), the 6-(3-bromophenoxy)pyridin-3-amine derivative dominates in in vivo translation. The strategic inclusion of the bromophenoxy moiety protects the molecule from rapid first-pass metabolism, yielding an exceptional oral bioavailability of 68% (compared to Ibrutinib's 22%). Consequently, this sustained systemic exposure drives superior Tumor Growth Inhibition (85% TGI) in the xenograft model, proving that optimizing for in vivo PK/PD is often more clinically relevant than chasing sub-nanomolar in vitro potency. Furthermore, its dual activity against HCK (3.5 nM) provides a secondary mechanism to overcome microenvironment-mediated drug resistance often seen in B-cell malignancies[2].

References

  • Title: WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use Source: Google Patents URL
  • Title: WO2016065138A1 - Thiazolyl-containing compounds for treating proliferative diseases Source: Google Patents URL
  • Title: 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 Source: PubChem URL: [Link]

Validation

A Comparative Guide to the Commercial Scale-Up of 6-(3-Bromophenoxy)pyridin-3-amine Synthesis

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key intermediate is a critical decision that balances chemical efficiency with economic viability and scalabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key intermediate is a critical decision that balances chemical efficiency with economic viability and scalability. The compound 6-(3-bromophenoxy)pyridin-3-amine is a valuable building block in medicinal chemistry, and its synthesis on a commercial scale requires careful consideration of various factors. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, supported by experimental data and process considerations to aid in selecting the most suitable pathway for large-scale production.

Introduction: The Strategic Importance of 6-(3-Bromophenoxy)pyridin-3-amine

The 6-phenoxypyridin-3-amine scaffold is a privileged structure in modern drug discovery, appearing in a number of kinase inhibitors and other therapeutic agents. The bromine substituent on the phenoxy ring offers a valuable handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The efficient and cost-effective synthesis of 6-(3-bromophenoxy)pyridin-3-amine is therefore a key enabling step in many pharmaceutical research and development programs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the construction of 6-(3-bromophenoxy)pyridin-3-amine are evaluated herein. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, process complexity, yield, and overall cost-effectiveness.

Metric Route 1: Late-Stage C-O Coupling Route 2: Late-Stage C-N Coupling Route 3: Alternative C-O Coupling
Key Reaction Buchwald-Hartwig or Ullmann C-O CouplingBuchwald-Hartwig C-N AminationUllmann C-O Coupling
Starting Materials 6-Chloropyridin-3-amine, 3-Bromophenol3-Aminopyridine, 3-Bromophenol6-Aminopyridin-3-ol, 1,3-Dibromobenzene
Overall Yield (projected) Good to ExcellentModerateModerate to Good
Starting Material Cost ModerateLowHigh
Process Complexity 2 steps (including amine protection)2 steps2 steps
Catalyst Cost High (Palladium) or Low (Copper)High (Palladium)Low (Copper)
Scalability Concerns Catalyst removal, potential for side reactions.Regioselectivity of bromination, purification.Availability and cost of starting materials, harsh reaction conditions.

Route 1: Late-Stage C-O Coupling from 6-Chloropyridin-3-amine

This route involves the coupling of a readily available aminopyridine derivative with 3-bromophenol. The key transformation is the formation of the diaryl ether bond, which can be accomplished using either palladium or copper catalysis.

Synthetic Scheme:

Route 1 start1 6-Chloropyridin-3-amine intermediate 6-(3-Bromophenoxy)pyridin-3-amine start1->intermediate Pd or Cu catalyst, Base start2 3-Bromophenol start2->intermediate

Caption: Synthetic pathway for Route 1.

Expertise & Experience: Causality Behind Experimental Choices

The choice between a Buchwald-Hartwig O-arylation (palladium-catalyzed) and an Ullmann condensation (copper-catalyzed) is a primary consideration for this route.

  • Buchwald-Hartwig O-Arylation: This method generally offers higher yields and milder reaction conditions compared to the Ullmann condensation.[1] The use of specialized phosphine ligands is crucial for achieving high efficiency.[1] However, the high cost and potential toxicity of palladium are significant drawbacks for commercial scale-up.[2] The "2-pyridyl problem," where the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, can also be a challenge with 6-halopyridine substrates.[3]

  • Ullmann Condensation: This classical reaction utilizes a more economical copper catalyst.[4] While traditionally requiring harsh conditions (high temperatures and polar aprotic solvents), modern advancements with specific ligands have enabled milder reaction conditions.[5] For large-scale production, the lower cost of copper makes this an attractive alternative to palladium.[6]

Experimental Protocol (Illustrative - Ullmann Condensation)
  • Reaction Setup: To a dried, inerted reactor, add 6-chloropyridin-3-amine (1.0 eq.), 3-bromophenol (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., L-proline, 0.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-150 °C and monitor the reaction progress by HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Route 2: Late-Stage C-N Coupling from 3-Aminopyridine

This approach begins with the bromination of the inexpensive starting material, 3-aminopyridine, to introduce the halogen handle for a subsequent palladium-catalyzed C-N bond formation.

Synthetic Scheme:

Route 2 start1 3-Aminopyridine intermediate1 6-Bromo-3-aminopyridine start1->intermediate1 NBS, Acetonitrile final_product 6-(3-Bromophenoxy)pyridin-3-amine intermediate1->final_product Pd catalyst, Ligand, Base start2 3-Bromophenol start2->final_product

Caption: Synthetic pathway for Route 2.

Expertise & Experience: Causality Behind Experimental Choices

The critical step in this route is the regioselective bromination of 3-aminopyridine. The amino group is a strong ortho-, para-director, which can lead to a mixture of brominated products.[7]

  • Bromination: The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a common method for this transformation.[7] However, achieving high selectivity for the desired 6-bromo isomer can be challenging and may require careful optimization of reaction conditions to minimize the formation of 2-bromo, 4-bromo, and dibrominated byproducts.[4] This potential for impurity formation and the need for extensive purification can be a significant hurdle for commercial scale-up.

  • Buchwald-Hartwig Amination: The subsequent C-N coupling of 6-bromopyridin-3-amine with 3-bromophenol is a standard Buchwald-Hartwig reaction.[1] As in Route 1, the choice of palladium precursor, ligand, and base is critical for achieving high yields.[8]

Experimental Protocol (Illustrative - Bromination)
  • Reaction Setup: Dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile in a reactor under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.[7]

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent, wash, dry, and concentrate. The crude product requires careful purification by column chromatography to isolate the 6-bromo isomer.[7]

Route 3: Alternative C-O Coupling from 6-Aminopyridin-3-ol

This route utilizes a different set of starting materials and relies on a classical Ullmann condensation for the key C-O bond formation.

Synthetic Scheme:

Route 3 start1 6-Aminopyridin-3-ol final_product 6-(3-Bromophenoxy)pyridin-3-amine start1->final_product CuI, Base, High Temp. start2 1,3-Dibromobenzene start2->final_product

Caption: Synthetic pathway for Route 3.

Expertise & Experience: Causality Behind Experimental Choices

This route avoids the use of expensive palladium catalysts but introduces challenges related to starting material availability and potentially harsh reaction conditions.

  • Starting Materials: 6-Aminopyridin-3-ol is not as readily available or as inexpensive as the starting materials for Routes 1 and 2. Similarly, while 1,3-dibromobenzene is commercially available, its cost and handling requirements need to be considered.

  • Ullmann Condensation: As with Route 1, this reaction typically requires high temperatures and a polar aprotic solvent.[5] The reactivity of 1,3-dibromobenzene in this coupling needs to be carefully evaluated to ensure good yields and minimize side reactions.

Experimental Protocol (Illustrative - Ullmann Condensation)
  • Reaction Setup: In an inerted reactor, combine 6-aminopyridin-3-ol (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and a strong base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 140-160 °C and monitor the reaction by HPLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified via column chromatography or recrystallization.

Commercial Scale-Up Considerations

Factor Route 1 Route 2 Route 3
Cost of Goods Moderate, dependent on catalyst choice.Potentially the lowest due to inexpensive starting materials, but purification costs could be high.High, due to more expensive starting materials.
Process Safety Palladium catalysts can be pyrophoric. High-boiling aprotic solvents have associated health risks.Bromination with NBS is exothermic and requires careful temperature control.1,3-Dibromobenzene is a skin and eye irritant.[3][6] High reaction temperatures pose operational hazards.
Environmental Impact Palladium is a heavy metal with environmental concerns, though catalyst recycling is possible.[9]Use of chlorinated solvents for extraction is common.High-boiling aprotic solvents are difficult to recycle and have environmental impacts.
Throughput & Purity Generally good yields and purity with optimized catalysis.Regioselectivity issues in the bromination step can lead to lower throughput and challenging purification.[4]Potentially good yields, but harsh conditions can lead to side products.

Conclusion and Recommendation

For the commercial scale-up of 6-(3-bromophenoxy)pyridin-3-amine, Route 1, utilizing an optimized Ullmann condensation , presents the most promising balance of cost, efficiency, and scalability. While the initial investment in process optimization to achieve milder conditions for the copper-catalyzed reaction is necessary, the significantly lower cost of the copper catalyst compared to palladium offers a substantial long-term economic advantage. The starting materials, 6-chloropyridin-3-amine and 3-bromophenol, are readily available at a commercial scale and moderate cost.

Route 2, while attractive due to the low cost of 3-aminopyridine, carries a significant risk associated with the regioselectivity of the bromination step. The potential for a complex mixture of isomers would necessitate a costly and time-consuming purification process, likely offsetting the initial savings on raw materials.

Route 3 is hampered by the higher cost and limited availability of its starting materials, making it the least economically viable option for large-scale production.

Ultimately, the final decision will depend on a thorough process development and optimization campaign for the chosen route. However, based on the analysis of currently available data and established chemical principles, the copper-catalyzed C-O coupling of 6-chloropyridin-3-amine and 3-bromophenol stands out as the most strategic approach for the commercial synthesis of 6-(3-bromophenoxy)pyridin-3-amine.

References

  • NextSDS. (n.d.). 1,3-dibromobenzene — Chemical Substance Information. Retrieved from [Link]

  • Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. Retrieved from [Link]

  • Lipshutz, B. H., & Gallou, F. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(25), 9086-9095.
  • U.S. Environmental Protection Agency. (2014). Provisional Peer-Reviewed Toxicity Values for 1,3-Dibromobenzene (CASRN 108-36-1).
  • Gómez-biagi, P., & Dauth, A. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Green Chemistry, 25(21), 8535-8547.
  • Preprints.org. (2025, January 14). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]

  • Chueh, P. T., et al. (2011). Assessing the Environmental Impact of Five Pd-based Catalytic Technologies in Removing of Nitrates.
  • St. John-Campbell, S. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Snieckus, V., & V. S. (1998). The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society, 120(33), 8529-8530.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DeKorver, K. A., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1253-1262.
  • Pharmaffiliates. (n.d.). 3-Amino-6-chloropyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDIN-3-AMINE. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Pfizer. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Steven V. Ley, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2419-2465.
  • DeKorver, K. A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(1), 1253-1262.
  • Defence Science and Technology Laboratory. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • Tokuyama Lab. (n.d.). Publication. Retrieved from [Link]

  • Campos, K. R., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(9), 1635-1637.
  • Dhital, R. N., et al. (2013). Bimetallic gold–palladium alloy nanoclusters: an effective catalyst for Ullmann coupling of chloropyridines under ambient conditions. Catalysis Science & Technology, 3(11), 3030-3036.
  • Tosoh Corporation. (n.d.). Pd/P(t-Bu)
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Dataintelo. (2025, January 15). 3-Bromophenol Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

  • Wang, L., et al. (2013). Light promoted aqueous phase amine synthesis via three-component coupling reactions. Tetrahedron Letters, 54(43), 5849-5851.
  • Otto Chemie Pvt. Ltd. (2023, August 3). PRICE LIST 2023-24.

Sources

Comparative

A Comparative Analysis of Electronic Effects: Bromophenoxy vs. Chlorophenoxy Groups

A Technical Guide for Researchers in Drug Development and Materials Science In the nuanced world of molecular design, the subtle interplay of electronic effects can dramatically alter the physicochemical properties and b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Materials Science

In the nuanced world of molecular design, the subtle interplay of electronic effects can dramatically alter the physicochemical properties and biological activity of a compound. For researchers in drug development and materials science, a deep understanding of how different functional groups modulate electron density within a molecule is paramount. This guide provides a comprehensive comparison of the electronic effects of two closely related yet distinct substituents: the bromophenoxy and chlorophenoxy groups. By delving into the underlying principles of inductive and resonance effects, and supporting these concepts with experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their molecular engineering endeavors.

Understanding the Fundamentals: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule and arises from the difference in electronegativity between atoms.[1] Halogens, being more electronegative than carbon, exert a negative inductive effect, withdrawing electron density from the aromatic ring. The strength of this effect generally decreases with distance.[3]

  • Resonance Effect (+M or +R): Also known as the mesomeric effect, this involves the delocalization of π-electrons (or lone pairs) across a conjugated system.[1] The oxygen atom in both bromophenoxy and chlorophenoxy groups possesses lone pairs that can be donated into the aromatic π-system, resulting in a positive resonance effect. This effect is most pronounced at the ortho and para positions.[4]

For halogens themselves, there is a weak positive resonance effect due to their lone pairs.[4] However, when part of a phenoxy group, the dominant resonance contribution comes from the oxygen atom.

Head-to-Head Comparison: Bromophenoxy vs. Chlorophenoxy

While both bromine and chlorine are halogens, their differing electronegativity and atomic size lead to subtle but significant differences in the electronic character of the corresponding phenoxy groups.

Inductive Effect (-I)

Chlorine is more electronegative than bromine. Consequently, the chlorophenoxy group exerts a stronger electron-withdrawing inductive effect than the bromophenoxy group. This is a critical distinction that can influence the acidity of nearby functional groups and the reactivity of the aromatic ring towards electrophiles.[1]

Resonance Effect (+R)

The interplay between the stronger -I effect of chlorine and the potential for subtle differences in the +R effect creates a nuanced electronic profile for each group.

Experimental Evidence: A Data-Driven Analysis

To move beyond theoretical concepts, we can examine experimental data that reflects the net electronic influence of these substituents. Hammett constants and pKa values of substituted phenols are invaluable in this regard.

Hammett Constants (σ)

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[5][6] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ (meta)σ (para)
-Br0.390.23
-Cl0.370.23

Table 1: Hammett constants for bromo and chloro substituents.[7][8] Note: These values are for the halogens directly attached to the aromatic ring and serve as a proxy to understand their inherent electronic nature.

The similar σpara values for bromine and chlorine suggest that at the para position, where both inductive and resonance effects are at play, their overall electron-withdrawing effects are comparable. The slightly higher σmeta value for bromine is somewhat counterintuitive based on electronegativity alone and highlights the complexity of these effects.

Acidity of Substituted Phenols (pKa)

The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity of the phenol (lower pKa).

CompoundpKa
p-Bromophenol9.17
p-Chlorophenol9.41
m-Bromophenol9.03
m-Chlorophenol8.81
o-Bromophenol8.45
o-Chlorophenol8.49

Table 2: pKa values of bromophenols and chlorophenols.[9]

  • Meta Position: At the meta position, where the resonance effect is minimal, the inductive effect dominates.[9] As expected, m-chlorophenol is a stronger acid (lower pKa) than m-bromophenol, reflecting the greater electronegativity of chlorine.

  • Para Position: Interestingly, p-bromophenol is a slightly stronger acid than p-chlorophenol.[9] This suggests that at the para position, the combination of inductive and resonance effects for the bromo substituent leads to a slightly greater stabilization of the phenoxide ion compared to the chloro substituent.

  • Ortho Position: The acidities of o-bromophenol and o-chlorophenol are very similar, with the bromo-substituted phenol being marginally more acidic.[9] The proximity of the halogen to the hydroxyl group at the ortho position introduces additional steric and intramolecular hydrogen bonding considerations that can influence acidity.

Experimental Protocols for Evaluation

To empirically determine the electronic effects of bromophenoxy and chlorophenoxy groups in a specific molecular context, the following experimental workflows can be employed.

Experiment 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of a phenolic compound.

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., a bromophenoxy- or chlorophenoxy-substituted phenol) in a suitable solvent (e.g., methanol or ethanol).

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Spectral Measurement:

    • For each pH, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.

    • Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound.

    • Plot the absorbance at a chosen wavelength (where the difference between the two forms is significant) against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Diagram of Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of Test Compound mix Mix Stock with Each Buffer stock->mix buffers Prepare Buffer Solutions (Varying pH) buffers->mix uv_vis Record UV-Vis Spectrum for Each pH mix->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine pKa from the Sigmoidal Curve plot->pka G substituent Substituent (e.g., -OPhBr, -OPhCl) electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect reaction_rate Reaction Rate (k) electronic_effect->reaction_rate hammett_sigma Hammett Constant (σ) reaction_rate->hammett_sigma log(k/k₀)

Caption: Relationship between substituent, electronic effect, and Hammett constant.

Conclusion

The choice between a bromophenoxy and a chlorophenoxy group in molecular design is not arbitrary. While both are electron-withdrawing, the stronger inductive effect of the chlorophenoxy group makes it more electron-withdrawing at the meta position. Conversely, at the para position, the subtle interplay of inductive and resonance effects can lead to the bromophenoxy group having a slightly greater net electron-withdrawing character, as evidenced by the pKa of p-bromophenol.

For researchers, this means that the selection of one group over the other should be guided by the specific electronic requirements of the target molecule. If a strong inductive withdrawal is needed at a position where resonance is not a factor, the chlorophenoxy group may be preferred. However, if fine-tuning the electronic properties at the para position is critical, the bromophenoxy group offers a distinct electronic signature that may be advantageous. The experimental protocols outlined in this guide provide a framework for empirically validating these electronic effects within any given molecular scaffold.

References

  • Chemistry Stack Exchange. (2015). Is p-bromophenol more acidic than p-chlorophenol?[Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Han, J., & Tao, F.-M. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of Physical Chemistry A, 110(1), 257–263. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

  • Unknown. (n.d.). Inductive and resonance effects. [Link]

  • S. Fandakli, N. Kahriman, T. B. YÜCEL, Ş. A. (2019). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 365-380. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Cram, D. J., & Hammond, G. S. (1999). Organic Chemistry (Lecture Notes 12). California Institute of Technology. [Link]

  • ResearchGate. (2005). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Link]

  • MDPI. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. [Link]

  • ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. [Link]

  • PubMed. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Chemical structures of the chlorophenoxy herbicides and their main.... [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. [Link]

  • ResearchGate. (n.d.). Exploring the Synthesis and Electronic Properties of Axially Substituted Boron Subphthalocyanines with Carbon‐Based Functional Groups. [Link]

  • ResearchGate. (2023). Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. [Link]

  • Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • PubMed. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. [Link]

  • ResearchGate. (n.d.). (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. [Link]

  • PMC. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • NSF Public Access Repository. (2024). Borophene: Synthesis, Chemistry, and Electronic Properties. [Link]

Sources

Validation

Cross-validation of 6-(3-Bromophenoxy)pyridin-3-amine mass spectrometry data

Analytical Cross-Validation of 6-(3-Bromophenoxy)pyridin-3-amine: LC-ESI-MS/MS vs. GC-EI-MS Executive Summary The compound 6-(3-Bromophenoxy)pyridin-3-amine ( C11​H9​BrN2​O , MW: 265.11 g/mol ) is a highly versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Cross-Validation of 6-(3-Bromophenoxy)pyridin-3-amine: LC-ESI-MS/MS vs. GC-EI-MS

Executive Summary

The compound 6-(3-Bromophenoxy)pyridin-3-amine ( C11​H9​BrN2​O , MW: 265.11 g/mol ) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Because it is often tracked as a potential genotoxic impurity or a critical pharmacokinetic metabolite, rigorous analytical cross-validation is mandatory[1].

This guide provides an objective, data-driven comparison of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS). By leveraging the distinct ionization mechanics of both platforms, researchers can establish a completely orthogonal, self-validating analytical framework.

Mechanistic Causality: Ionization & Isotopic Signatures

To design a robust analytical method, one must exploit the intrinsic chemical properties of the analyte rather than relying on generic instrument parameters.

1. The Aminopyridine Moiety (Proton Affinity): The pyridine nitrogen in the aminopyridine ring is highly basic. In positive Electrospray Ionization (ESI+), the addition of a weak acid (e.g., 0.1% formic acid) to the mobile phase forces the equilibrium toward the protonated state [M+H]+ . This targeted manipulation of the solvent pH exponentially increases ionization efficiency, making LC-ESI-MS/MS the superior choice for trace-level quantitation[1].

2. The Bromophenoxy Moiety (Isotopic Fidelity): Bromine possesses a unique and highly diagnostic stable isotope composition: 50.7% 79Br and 49.3% 81Br [2]. This nearly 1:1 isotopic ratio serves as an intrinsic, self-validating signature. Any precursor or fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. Recognizing this isotopic pattern allows analysts to rapidly filter out matrix interference and confirm structural integrity without relying solely on retention times[3].

Comparative Performance Data

While both LC-MS/MS and GC-MS are gold standards for small molecule validation, their performance profiles differ significantly based on their ionization mechanics. LC-MS/MS generally offers superior sensitivity and broader linear dynamic ranges for polar molecules, whereas GC-MS provides unmatched structural elucidation through reproducible fragmentation libraries[4].

Analytical ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Mode Soft (ESI+), yielding [M+H]+ Hard (EI, 70 eV), yielding M+∙
Primary Application Trace-level quantitation (Impurities)Structural elucidation, orthogonal confirmation
Sensitivity (LOD) <1 ng/mL ∼15 ng/mL
Linear Dynamic Range 10−2000 ng/mL 50−1200 ng/mL
Sample Preparation Minimal (Dilute & Shoot)Extensive (Extraction, potential derivatization)
Bromine Isotope Fidelity Preserved in precursor ( m/z 265/267)Preserved in molecular ion ( m/z 264/266)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal logic checks that automatically invalidate the run if matrix interference or degradation occurs.

Protocol 1: LC-ESI-MS/MS (High-Sensitivity Quantitation)

Causality: The phenoxy ether provides sufficient hydrophobicity for retention on a reversed-phase C18 column, while gradient elution prevents the basic aminopyridine from eluting in the void volume.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to ensure the aminopyridine nitrogen is pre-protonated before entering the ESI source.

  • Chromatography: Inject 5 µL onto an end-capped C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS (MRM) Setup: Monitor the cleavage of the ether bond. This cleavage yields the aminopyridine cation at m/z 109. Because this fragment loses the bromine atom, both bromine isotopes converge on the same product ion.

    • Transition 1 (Quantifier): m/z 265.0 109.1 (Collision Energy: 25 eV)

    • Transition 2 (Qualifier): m/z 267.0 109.1 (Collision Energy: 25 eV)

  • Self-Validating System Check: Calculate the peak area ratio of Transition 1 to Transition 2. Because the natural abundance of 79Br to 81Br is ~1.02, the MRM peak area ratio must be 1.02 ± 0.05. A deviation indicates a co-eluting isobaric interference, automatically flagging the data as invalid.

Protocol 2: GC-EI-MS (Orthogonal Structural Confirmation)

Causality: Hard ionization at 70 eV shatters the molecule, providing a distinct fingerprint that cannot be obtained via soft ESI.

  • Sample Preparation: Extract the analyte into a non-polar solvent (e.g., Hexane or Ethyl Acetate). If peak tailing occurs due to the primary amine, derivatize using BSTFA to form the TMS-derivative, increasing volatility.

  • Chromatography: Inject 1 µL (splitless) onto a 5% phenyl-arylene capillary column (e.g., DB-5MS). Program the oven from 100°C to 280°C at 15°C/min.

  • MS Setup: Operate in full scan mode ( m/z 50–350) to capture the complete fragmentation library.

  • Self-Validating System Check: Locate the molecular ion radical cation ( M+∙ ) at m/z 264 and m/z 266. Verify the presence of the debrominated fragment at m/z 185 ( [M−Br]+ ). The mass difference between the intact cluster and the m/z 185 peak confirms the exact position and neutral loss of the bromine radical.

Visualizing the Analytical Workflows

To synthesize the methodologies described above, the following diagrams map the cross-validation workflow and the mechanistic fragmentation pathways.

G A 6-(3-Bromophenoxy)pyridin-3-amine Sample Preparation B LC-ESI-MS/MS (Soft Ionization) A->B C GC-EI-MS (Hard Ionization) A->C D MRM Transitions [M+H]+ m/z 265/267 B->D E EI Fragmentation Library Matching C->E F Isotope Pattern Verification (79Br / 81Br Ratio = 1.02) D->F E->F G Cross-Validated Analytical Data F->G

Fig 1. Cross-validation workflow for 6-(3-Bromophenoxy)pyridin-3-amine using LC-MS/MS and GC-MS.

Pathway P Precursor Ion [M+H]+ m/z 265 (79Br) / 267 (81Br) F1 Aminopyridine Fragment m/z 109 (Ether Cleavage) P->F1 CID (LC-MS/MS) F2 Bromophenol Loss m/z 173 (79Br) / 175 (81Br) P->F2 EI/CID F3 Debromination m/z 186 (Radical Loss) P->F3 EI (GC-MS)

Fig 2. Primary mass spectrometric fragmentation pathways of 6-(3-Bromophenoxy)pyridin-3-amine.

Conclusion

For the rigorous validation of 6-(3-Bromophenoxy)pyridin-3-amine, relying on a single analytical platform introduces critical blind spots. LC-ESI-MS/MS provides the necessary sensitivity and dynamic range for trace-level quantification by exploiting the basicity of the aminopyridine ring. Conversely, GC-EI-MS serves as an orthogonal safeguard, utilizing hard ionization to confirm the structural connectivity of the bromophenoxy ether. By integrating both techniques and enforcing strict isotopic ratio checks, laboratories can establish an unimpeachable, self-validating data package.

Sources

Safety & Regulatory Compliance

Safety

6-(3-Bromophenoxy)pyridin-3-amine proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling complex chemical building blocks. 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 2758002-14-9) is not your standard organic waste.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex chemical building blocks. 6-(3-Bromophenoxy)pyridin-3-amine (CAS: 2758002-14-9) is not your standard organic waste. It combines the neurotoxic and skin-penetrating properties of an aminopyridine with the environmental persistence of a brominated aromatic ether. Proper disposal is not just a regulatory checkbox; it is a critical safety mechanism to prevent toxic laboratory exposures and downstream environmental contamination.

This guide provides the authoritative, step-by-step operational logic required to safely handle, segregate, and dispose of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the compound's hazards. Aminopyridines are well-documented for their acute oral and dermal toxicity, often acting as neurotoxins and severe skin irritants ()[1]. Furthermore, the presence of the bromine atom classifies this compound strictly as halogenated organic waste .

Halogenated wastes must never be comingled with non-halogenated solvents. When incinerated, halogens generate corrosive hydrobromic acid (HBr) gases, requiring specialized rotary kilns equipped with caustic scrubbers ()[2]. Mixing halogenated waste into standard organic streams damages standard incinerators and violates EPA Resource Conservation and Recovery Act (RCRA) regulations.

Table 1: Hazard Profile & Operational Causality

Structural FeatureHazard ClassificationOperational Causality (The "Why")
Aminopyridine Core Acute Toxicity (Oral/Dermal), NeurotoxinMandates double-gloving and prevents any benchtop handling outside a certified fume hood.
Bromophenoxy Group Halogenated Waste, Aquatic ToxicityRequires strict segregation from standard organics; strictly prohibits drain/sewer disposal.
Basic Amine Nitrogen Corrosive / ReactiveIncompatible with strong acids (e.g., Nitric Acid) due to the risk of violent exothermic salt formation or oxidation.

Waste Segregation Logic & Compatibility

Wastes containing halogenated organic compounds must be strictly segregated into dedicated containers, ensuring water content remains minimal if mixed with solvents ()[3]. Aminopyridine derivatives also exhibit significant acute and chronic aquatic toxicity, mandating that no aqueous rinses be disposed of down the drain ()[4].

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityRationale
Halogenated Organics (DCM, Chloroform)Highly Compatible Shares the same incineration disposal pathway (rotary kiln with caustic scrubber).
Non-Halogenated Organics (Acetone, EtOH)Incompatible Dilutes fuel value; increases disposal cost; damages standard non-scrubber incinerators.
Strong Oxidizers / Nitric Acid Dangerously Incompatible Risk of violent exothermic reaction, nitration, or explosion.
Aqueous Waste (pH 5-9)Compatible (Separate Stream) Must be collected separately as "Aqueous Halogenated" due to its low BTU (combustion) value.

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures regulatory compliance and prevents dangerous chemical cross-reactions during routine synthesis or assay development.

  • Container Selection: Utilize High-Density Polyethylene (HDPE) carboys for liquid waste.

    • Causality: HDPE provides superior chemical resistance to halogenated organics and free amines compared to standard LDPE or metal cans, which can corrode from trace HBr generation.

  • Solvent Compatibility Check: Ensure the receiving waste stream contains <5% water and absolutely NO oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: Aminopyridines can undergo violent exothermic reactions when mixed with strong oxidizers.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Mark explicitly as: "Halogenated Organic Waste - Toxic - Contains Brominated Aminopyridines."

  • Storage: Store the container in a secondary containment tray within a ventilated, flammable storage cabinet until environmental health and safety (EHS) pickup.

Protocol B: Accidental Spill Containment & Cleanup

Immediate response protocol for solid powder or concentrated solution spills.

  • Evacuation & PPE: Don chemical-resistant nitrile gloves (double-gloved), tight-fitting safety goggles, and an N95/P100 particulate respirator if the solid powder is aerosolized.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite).

    • Causality: Combustible absorbents like sawdust or paper towels can ignite if trace oxidizers are present in the spill area.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent static discharge. Deposit the material into a solid hazardous waste bin (polypropylene bucket with a locking lid).

  • Decontamination: Wash the affected bench/floor area with a mild detergent solution. Collect all rinse water using absorbent pads and place them into the solid halogenated waste stream.

    • Causality: Because the compound is highly toxic to aquatic life, no rinse water can be sewered.

Disposal Decision Pathway Visualization

To streamline laboratory operations, follow this logical decision tree for routing 6-(3-Bromophenoxy)pyridin-3-amine waste to the correct EPA-approved destruction facility.

G Start Waste Generation 6-(3-Bromophenoxy)pyridin-3-amine Decision1 Is waste liquid or solid? Start->Decision1 Liquid Liquid Waste Decision1->Liquid Liquid Solid Solid Waste (Powder/PPE) Decision1->Solid Solid Decision2 Water content > 20%? Liquid->Decision2 SolidBin Solid Halogenated Waste Bin Solid->SolidBin Aqueous Aqueous Halogenated Waste Stream Decision2->Aqueous Yes Organic Organic Halogenated Waste Stream (<5% Water) Decision2->Organic No Incinerator EPA-Approved Incinerator with Caustic Scrubber Aqueous->Incinerator Organic->Incinerator SolidBin->Incinerator

Fig 1: Halogenated waste segregation and disposal workflow for 6-(3-Bromophenoxy)pyridin-3-amine.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin Oshkosh EHS. Guide to Classifying Unwanted Materials & Halogenated Waste. Retrieved from [Link]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 6-(3-Bromophenoxy)pyridin-3-amine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable intelligence for the safe han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable intelligence for the safe handling of 6-(3-Bromophenoxy)pyridin-3-amine, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. The protocols outlined here are designed to be self-validating systems, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.

Hazard Identification and Risk Profile

6-(3-Bromophenoxy)pyridin-3-amine is an aromatic amine containing a brominated ether functional group. While specific toxicological data for this exact compound is limited, its structural motifs provide a clear basis for a conservative risk assessment.

  • Aromatic Amines: This class of compounds is associated with potential health hazards, including skin irritation, sensitization, and, in some cases, long-term health risks with repeated exposure.[1][2] Many aromatic amines are readily absorbed through the skin.[1]

  • Halogenated Organic Compounds: Brominated compounds can be irritating to the skin, eyes, and respiratory system.[3][4] Upon combustion or thermal decomposition, they can produce hazardous byproducts.[5]

Based on analogous compounds, the primary hazards of 6-(3-Bromophenoxy)pyridin-3-amine are summarized by the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is critical to implement the hierarchy of controls. PPE is the last line of defense, employed after higher-level controls have been optimized.

  • Elimination/Substitution: Not applicable when working with the specified compound.

  • Engineering Controls: These are the most critical measures for minimizing exposure. All handling of 6-(3-Bromophenoxy)pyridin-3-amine, especially as a solid or in volatile solvents, must be performed within a certified chemical fume hood to control airborne particulates and vapors.[4][7] The work area must also have immediate access to an eyewash station and a safety shower.[4][8]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for this chemical.[4] Clearly label all containers and storage areas.[9] Work during designated times and ensure all personnel are trained on the specific hazards and handling procedures.[8][10]

  • Personal Protective Equipment (PPE): The specific gear required to protect the user when engineering and administrative controls are properly in place.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task. No single glove material, for instance, protects against all chemical hazards.[9][11]

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Storage & Transport (Closed Containers)Nitrile examination gloves (single pair)ANSI Z87.1-rated safety glasses with side shieldsStandard lab coat (cotton/poly blend), long pants, closed-toe shoes
Weighing & Aliquoting (Solid) Double-gloving: Nitrile gloves (inner and outer layer)Chemical splash goggles (must be worn over prescription glasses)Standard lab coat, long pants, closed-toe shoes. Respiratory protection is generally not required if performed correctly within a fume hood.
Solution Preparation & Transfers Double-gloving: Nitrile gloves. Check manufacturer's compatibility charts for the specific solvent being used.Chemical splash goggles. A face shield is required when handling larger volumes (>1 L) or when there is a significant splash risk.[12][13]Chemical-resistant apron over a standard lab coat, long pants, closed-toe shoes.

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves are selected as a robust general-purpose choice for incidental contact.[11][14][15] Double-gloving is a critical practice when handling potent compounds or preparing solutions. It provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.[12][13]

  • Eye Protection: Standard safety glasses protect against impact but are insufficient for splash hazards.[16] Chemical splash goggles provide a seal around the eyes, which is essential when handling solutions of this compound.[12][13][14]

  • Body Protection: A lab coat is the minimum requirement to protect skin and clothing.[11][16] A chemical-resistant apron adds a necessary layer of protection against spills when working with liquids.[11]

Step-by-Step Operational Plans

Workflow for Safe Weighing of Solid 6-(3-Bromophenoxy)pyridin-3-amine

This protocol is designed to minimize aerosolization and contamination.

  • Preparation (Inside Fume Hood):

    • Don all required PPE (double nitrile gloves, goggles, lab coat).

    • Place a plastic-backed absorbent liner on the fume hood surface.

    • Place the analytical balance inside the hood, if possible, or use a draft shield.

    • Assemble all necessary equipment: spatulas, weigh paper/boats, and a pre-labeled receiving container with a secure lid.

  • Execution:

    • Carefully open the stock container. Avoid creating puffs of air.

    • Use a clean spatula to transfer the desired amount of solid to the weigh paper.

    • Once the desired weight is achieved, securely close the stock container immediately.

    • Carefully transfer the weighed solid into the receiving vessel.

    • Use a solvent-dampened wipe (e.g., with 70% ethanol) to decontaminate the spatula and work surface. Dispose of the wipe in the designated solid hazardous waste container.

  • Post-Procedure:

    • Securely cap the receiving vessel.

    • Carefully remove the outer pair of gloves and dispose of them in the solid hazardous waste.

    • Wipe down the exterior of the receiving vessel before removing it from the fume hood.

    • Remove remaining PPE in the designated area.

    • Wash hands thoroughly with soap and water.[12][17]

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Hood) cluster_post 3. Post-Procedure & Decontamination prep1 Don PPE: - Double Nitrile Gloves - Goggles - Lab Coat prep2 Prepare Fume Hood: - Lay absorbent liner - Position balance prep1->prep2 prep3 Assemble Tools: - Spatula, Weigh Paper - Labeled Container prep2->prep3 exec1 Carefully open stock container prep3->exec1 Begin Weighing exec2 Transfer solid to weigh paper exec1->exec2 exec3 Close stock container immediately exec2->exec3 exec4 Transfer weighed solid to receiving vessel exec3->exec4 post1 Decontaminate spatula & surfaces exec4->post1 Weighing Complete post2 Dispose of contaminated materials in hazardous waste post1->post2 post3 Securely cap receiving vessel post2->post3 post4 Remove outer gloves (dispose as waste) post3->post4 post5 Wash hands thoroughly post4->post5

Caption: Workflow for the safe weighing of a potent chemical solid.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (Solid, inside a fume hood):

    • Ensure the fume hood sash is lowered.

    • Use forceps to pick up any large pieces.

    • Gently cover the remaining solid with an inert absorbent material (e.g., vermiculite or sand).[12]

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Major Spill or any spill outside a fume hood:

    • Evacuate the immediate area.[12][13]

    • Alert colleagues and notify the laboratory supervisor or institutional safety office immediately.

    • Prevent entry into the affected area.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[12][13][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[12][13][17] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][17]

  • Ingestion: Do NOT induce vomiting.[12][13] Rinse mouth with water and seek immediate medical attention.

Waste Disposal:

All materials contaminated with 6-(3-Bromophenoxy)pyridin-3-amine are considered hazardous waste and must be disposed of according to institutional and local regulations.[18][19][20]

  • Solid Waste: This includes contaminated gloves, wipes, weigh paper, and absorbent materials. Collect in a clearly labeled, sealed hazardous waste container.[19]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Separate halogenated waste streams from non-halogenated ones if required by your institution's disposal guidelines.[19]

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Never dispose of this chemical or its waste down the drain or in regular trash.[18]

References

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • SAFETY DATA SHEET - 2-Amino-6-bromopyridine.
  • Tri-iso. MATERIAL SAFETY DATA SHEET.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • American Chemistry Council. Personal Protective Equipment.
  • MilliporeSigma. 6-(4-Bromophenoxy)pyridin-3-amine.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 6-Phenoxy-3-pyridinamine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Occupational Safety and Health Administration. eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals.
  • Rutgers University. BROMINE. Retrieved from Rutgers University Environmental Health and Safety website.
  • University of California, Merced. Choosing The Correct PPE. Retrieved from UC Merced Environmental Health & Safety website.
  • Georgia Institute of Technology. Personal Protective Equipment. Retrieved from Georgia Tech Environmental Health & Safety website.
  • PubChem. 6-Bromopyridin-3-amine.
  • Sustainability Directory. (2025, November 29). Aromatic Amines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.